Product packaging for 5-Chloro-6-methoxypyridin-3-amine(Cat. No.:CAS No. 158387-20-3)

5-Chloro-6-methoxypyridin-3-amine

Cat. No.: B599975
CAS No.: 158387-20-3
M. Wt: 158.585
InChI Key: XSUGEKNUDFVPPO-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxypyridin-3-amine is a valuable pyridine derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Its primary research application is in the development of novel small-molecule inhibitors, particularly targeting the MALT1 protease, a key component in the NF-κB signaling pathway . The methoxy group is a privileged structural motif in drug design, featured in over 230 approved small-molecule therapeutics due to its unique ability to modulate electronic properties, lipophilicity, and binding affinity through steric and hydrogen bonding interactions . In the context of MALT1 inhibition, this compound acts as a crucial precursor for the synthesis of more complex molecules designed to modulate immune cell activation and proliferation . These research tools are pivotal for exploring new therapeutic strategies in oncology, such as the treatment of B-cell lymphomas and the potentiation of anti-tumor immune responses, including in models of bladder cancer . This amine is strictly for professional research applications in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O B599975 5-Chloro-6-methoxypyridin-3-amine CAS No. 158387-20-3

Properties

IUPAC Name

5-chloro-6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUGEKNUDFVPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724632
Record name 5-Chloro-6-methoxypyridin-3-amine
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Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158387-20-3
Record name 5-Chloro-6-methoxy-3-pyridinamine
Source CAS Common Chemistry
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Record name 5-Chloro-6-methoxypyridin-3-amine
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Record name 5-Chloro-6-methoxypyridin-3-amine
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Foundational & Exploratory

A Technical Guide to 5-Chloro-6-methoxypyridin-3-amine (CAS: 158387-20-3): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methoxypyridin-3-amine, with CAS number 158387-20-3, is a substituted pyridine derivative that has emerged as a critical intermediate in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. Its unique structural features, including a reactive amine group and sites amenable to cross-coupling reactions, make it a valuable scaffold in the development of targeted therapeutics. This technical guide provides a comprehensive overview of its physicochemical properties, safety data, and its pivotal role in the synthesis of inhibitors for key signaling pathways, such as the PI3K/mTOR and orexin receptor pathways. Detailed, plausible experimental protocols for its synthesis and analysis are presented to facilitate its application in research and development.

Physicochemical Properties

This compound is a stable organic compound under standard conditions. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 158387-20-3[1]
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]
IUPAC Name This compound[1]
SMILES COC1=NC=C(C(Cl)=C1)N[1]
InChIKey XSUGEKNUDFVPPO-UHFFFAOYSA-N[1]
Appearance Solid (form may vary by supplier)
Storage Temperature 2-8°C, in a dark place under an inert atmosphere
Predicted XlogP 1.1[1]
Topological Polar Surface Area 48.1 Ų[1]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classification:

PictogramSignal WordHazard Statements
!Warning H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Role in Drug Discovery and Development

This compound is a versatile building block, primarily utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds. Its significance lies in its application as a key intermediate for molecules targeting the PI3K/mTOR and orexin receptor signaling pathways, which are implicated in cancer and sleep disorders, respectively.

Intermediate for PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, often in the form of its boronic acid pinacol ester derivative, is employed in Suzuki cross-coupling reactions to construct the core structures of dual PI3K/mTOR inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Dual PI3K/mTOR Inhibitor (derived from 5-Chloro-6-methoxy pyridin-3-amine) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/mTOR signaling pathway and inhibition.
Precursor for Orexin Receptor Antagonists

Orexin neuropeptides and their receptors (OX1 and OX2) are central to the regulation of wakefulness. Antagonists of orexin receptors are effective treatments for insomnia. This compound serves as a crucial starting material for the synthesis of potent and selective orexin receptor antagonists.

Orexin_Pathway Orexin_Neuron Orexin Neuron Orexin Orexin A & B Orexin_Neuron->Orexin releases Orexin_Receptor Orexin Receptor (OX1/OX2) Orexin->Orexin_Receptor binds to Arousal_Systems Arousal Systems Orexin_Receptor->Arousal_Systems activates Wakefulness Wakefulness Arousal_Systems->Wakefulness Antagonist Orexin Receptor Antagonist (derived from 5-Chloro-6-methoxy pyridin-3-amine) Antagonist->Orexin_Receptor

Orexin signaling pathway and antagonism.

Experimental Protocols

The following sections provide plausible, detailed experimental protocols for the synthesis and analysis of this compound, based on established chemical principles and analogous transformations.

Plausible Synthesis of this compound

A potential synthetic route to this compound can be envisioned starting from 2-methoxy-5-nitropyridine. This multi-step synthesis involves chlorination followed by reduction of the nitro group.

Synthesis_Workflow Start 2-Methoxy-5-nitropyridine Step1 Chlorination Start->Step1 Intermediate 3-Chloro-2-methoxy-5-nitropyridine Step1->Intermediate Step2 Reduction Intermediate->Step2 Product This compound Step2->Product

Plausible synthesis workflow.

Step 1: Chlorination of 2-methoxy-5-nitropyridine

  • To a solution of 2-methoxy-5-nitropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-2-methoxy-5-nitropyridine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 3-chloro-2-methoxy-5-nitropyridine

  • Dissolve the purified 3-chloro-2-methoxy-5-nitropyridine (1.0 eq) in a solvent mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method can be employed for purity analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for structural confirmation.

ParameterCondition
Instrument 400 MHz NMR Spectrometer
Solvent Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)
Standard Tetramethylsilane (TMS) at 0 ppm

Application in Suzuki Cross-Coupling Reactions

A primary application of this compound is its conversion to a boronic acid or ester derivative for use in palladium-catalyzed Suzuki cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds.

Suzuki_Coupling Compound 5-Chloro-6-methoxy pyridin-3-amine Borylation Borylation Compound->Borylation Boronic_Ester (5-amino-6-methoxy pyridin-3-yl)boronic acid pinacol ester Borylation->Boronic_Ester Coupling Suzuki Coupling (Pd catalyst, Base) Boronic_Ester->Coupling Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Coupling Final_Product Complex Molecule (e.g., Kinase Inhibitor) Coupling->Final_Product

Workflow for Suzuki coupling application.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of advanced pharmaceutical agents. Its utility as a precursor for potent inhibitors of the PI3K/mTOR and orexin receptor pathways underscores its importance in modern drug discovery. The information and protocols provided in this technical guide are intended to support researchers and drug development professionals in leveraging the full potential of this versatile building block.

References

Physicochemical properties of 5-Chloro-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. As a chemical intermediate, its physicochemical properties are critical determinants of its reactivity, bioavailability, and suitability for further synthetic modifications. This document provides a comprehensive overview of the known physicochemical characteristics of this compound, intended to support research and development activities. All presented data is based on predicted or computed values from publicly available chemical databases.

Chemical Identity

The fundamental identification parameters for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 158387-20-3[1][2][3]
Molecular Formula C₆H₇ClN₂O[1]
SMILES COC1=C(C=C(C=N1)N)Cl[1][4]
InChI InChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3[1][4]
InChIKey XSUGEKNUDFVPPO-UHFFFAOYSA-N[1][4]

Physicochemical Properties

The key physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following tables summarize the available quantitative data.

Physical and Chemical Constants

These properties define the compound's physical state, stability, and fundamental chemical characteristics.

PropertyValueSource
Molecular Weight 158.58 g/mol [1]
Monoisotopic Mass 158.0246905 Da[1]
Boiling Point 284.0 ± 35.0 °C (Predicted)[2]
Density 1.311 ± 0.06 g/cm³ (Predicted)[2]
pKa 2.12 ± 0.10 (Predicted)[2]
Storage Temperature Keep in dark place, Inert atmosphere, Room temperature[2]
Computational Descriptors

These descriptors are calculated to predict the molecule's behavior in biological systems, particularly concerning membrane permeability and solubility.

PropertyValueSource
XLogP3-AA (logP) 1.1[1]
Polar Surface Area 48.1 Ų[1]
Heavy Atom Count 10[1]

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the available literature, standard methodologies for characterizing similar aminopyridine compounds are well-established. The following represents typical experimental approaches that would be employed.

General Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or intermediate compound like this compound involves synthesis followed by a series of analytical tests to confirm its structure, purity, and key properties.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_data Data Interpretation syn Synthesis of 5-Chloro-6-methoxy pyridin-3-amine pur Purification (e.g., Recrystallization, Column Chromatography) syn->pur struct Structural Confirmation (NMR, MS) pur->struct purity Purity Assessment (HPLC, Elemental Analysis) struct->purity physchem Physicochemical Profiling (pKa, logP, Solubility) purity->physchem report Final Data Summary & Technical Report physchem->report

Caption: General experimental workflow for compound characterization.

Determination of pKa

The pKa, or acid dissociation constant, is critical for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and target binding.

  • Methodology: Potentiometric Titration

    • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

    • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), while the pH is continuously monitored using a calibrated pH electrode.

    • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized. Specialized software is often used to calculate the precise pKa value from the titration data.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key indicator of its potential for membrane permeability and oral absorption.

  • Methodology: Shake-Flask Method (OECD 107)

    • System Preparation: n-Octanol and water are pre-saturated with each other.

    • Partitioning: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two immiscible phases are then combined in a flask and shaken vigorously to allow the compound to partition between them until equilibrium is reached.

    • Phase Separation & Analysis: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

    • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Structure-Property Relationships

The physicochemical properties of this compound are a direct consequence of its distinct structural features. The interplay between the pyridine core and its substituents dictates its overall chemical personality.

G center 5-Chloro-6-methoxy pyridin-3-amine sf1 Pyridine Ring center->sf1 sf2 Amino Group (-NH₂) center->sf2 sf3 Chloro Group (-Cl) center->sf3 sf4 Methoxy Group (-OCH₃) center->sf4 p1 Aromaticity Polar Surface Area sf1->p1 p2 Basicity (pKa) Hydrogen Bond Donor sf2->p2 p3 Increased Lipophilicity Electron Withdrawing sf3->p3 p4 Hydrogen Bond Acceptor Modulates Lipophilicity sf4->p4

Caption: Relationship between structure and key physicochemical properties.

  • Pyridine Ring : Forms the core aromatic scaffold, contributing to the overall polar surface area and providing a basic nitrogen atom within the ring system.

  • Amino Group (-NH₂) : As the primary amine, this group is the main determinant of the compound's basicity (pKa). It also acts as a strong hydrogen bond donor, influencing solubility in polar solvents.

  • Chloro Group (-Cl) : This electron-withdrawing group modulates the basicity of the pyridine ring and the amino group. Its presence significantly increases the lipophilicity (logP) of the molecule.

  • Methoxy Group (-OCH₃) : The ether oxygen can act as a hydrogen bond acceptor. This group also influences the electronic properties and lipophilicity of the molecule.

Conclusion

This guide provides a foundational understanding of the physicochemical properties of this compound based on available computational data. These parameters, including its predicted pKa, logP, and molecular weight, are essential for planning synthetic routes, designing new analogues, and predicting the compound's behavior in biological assays. The outlined experimental protocols offer a standard framework for the empirical validation of these properties, a critical step in any drug discovery and development pipeline.

References

5-Chloro-6-methoxypyridin-3-amine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and properties of 5-Chloro-6-methoxypyridin-3-amine, a chemical compound of interest in various research and development applications. The following sections present its key molecular identifiers and a visualization of its chemical structure.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These identifiers are crucial for accurate documentation, database searches, and experimental design.

ParameterValue
Molecular Formula C6H7ClN2O[1][2]
Molecular Weight 158.59 g/mol [3]
Monoisotopic Mass 158.0246905 Da[2]
CAS Registry Number 158387-20-3[1][2]
IUPAC Name This compound[2]
InChI InChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3[2]
InChIKey XSUGEKNUDFVPPO-UHFFFAOYSA-N[2]
Canonical SMILES COC1=C(C=C(C=N1)N)Cl[4]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and bonds within the molecule, providing a clear representation for structural analysis and chemical modeling.

References

An In-depth Technical Guide to 5-Chloro-6-methoxypyridin-3-amine: Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methoxypyridin-3-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of complex molecules with therapeutic potential, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic route, and its application in the context of drug development. The information is presented to support researchers and scientists in its safe and effective use in the laboratory.

Chemical and Physical Properties

This compound, with the IUPAC name this compound, is a substituted pyridine derivative.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₆H₇ClN₂OPubChem[1]
Molecular Weight 158.58 g/mol PubChem[1]
CAS Number 158387-20-3ChemicalBook[2]
Appearance Solid (form may vary)Sigma-Aldrich
IUPAC Name This compoundPubChem[1]
SMILES COC1=NC=C(C=C1Cl)NPubChem
InChI InChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3PubChem[1]

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Synthesis Protocol

Experimental Workflow Diagram

G start Start: 2,5-Dichloropyridine step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2,5-Dichloro-3-nitropyridine step1->intermediate1 step2 Methoxylation (CH3ONa, CH3OH) intermediate1->step2 intermediate2 5-Chloro-2-methoxy-3-nitropyridine step2->intermediate2 step3 Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate2->step3 product Product: this compound step3->product

Caption: Proposed synthetic workflow for this compound.

Step 1: Nitration of 2,5-Dichloropyridine
  • Reaction: 2,5-Dichloropyridine is nitrated to introduce a nitro group at the 3-position, yielding 2,5-dichloro-3-nitropyridine.

  • Reagents and Conditions:

    • 2,5-Dichloropyridine (1.0 eq.)

    • Fuming Nitric Acid (HNO₃, ~1.5 eq.)

    • Concentrated Sulfuric Acid (H₂SO₄) as solvent and catalyst.

    • The reaction is typically carried out at a controlled temperature, starting at 0°C and slowly warming to room temperature or slightly above.

  • Procedure:

    • To a stirred solution of 2,5-dichloropyridine in concentrated sulfuric acid, cooled in an ice bath, add fuming nitric acid dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Methoxylation of 2,5-Dichloro-3-nitropyridine
  • Reaction: Selective nucleophilic aromatic substitution of the chlorine atom at the 2-position with a methoxy group to give 5-chloro-2-methoxy-3-nitropyridine. The chlorine at the 2-position is more activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitro group and the ring nitrogen.

  • Reagents and Conditions:

    • 2,5-Dichloro-3-nitropyridine (1.0 eq.)

    • Sodium methoxide (CH₃ONa, ~1.1 eq.)

    • Methanol (CH₃OH) as the solvent.

    • The reaction is typically run at room temperature to a gentle reflux.

  • Procedure:

    • Dissolve 2,5-dichloro-3-nitropyridine in methanol.

    • Add a solution of sodium methoxide in methanol dropwise to the stirred solution.

    • Heat the mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography if necessary.

Step 3: Reduction of 5-Chloro-2-methoxy-3-nitropyridine
  • Reaction: The nitro group of 5-chloro-2-methoxy-3-nitropyridine is reduced to an amine to yield the final product, this compound.

  • Reagents and Conditions:

    • 5-Chloro-2-methoxy-3-nitropyridine (1.0 eq.)

    • Reducing agent: Iron powder in the presence of a catalytic amount of hydrochloric acid (HCl) in a solvent mixture like ethanol/water is a common and effective method. Alternatively, catalytic hydrogenation (H₂ gas) with a palladium on carbon catalyst (Pd/C) can be used.

  • Procedure (using Fe/HCl):

    • Suspend 5-chloro-2-methoxy-3-nitropyridine in a mixture of ethanol and water.

    • Add iron powder, followed by a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux with vigorous stirring. The reaction is typically exothermic.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • The filtrate is concentrated under reduced pressure to remove the ethanol.

    • The aqueous residue is basified with a suitable base (e.g., sodium carbonate or aqueous ammonia) to a pH of ~8-9.

    • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to afford this compound. The product can be further purified by recrystallization or column chromatography.

Application in Drug Discovery: An Intermediate for Kinase Inhibitors

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. This compound serves as a valuable starting material for the synthesis of such inhibitors. The chlorine atom provides a handle for further functionalization, typically through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl or heteroaryl groups to explore the kinase active site. The methoxy group can influence the electronic properties and conformation of the molecule, and may also be involved in secondary interactions with the target protein.

Illustrative Role in Kinase Inhibitor Synthesis

The following diagram illustrates the general role of this compound in the synthesis of a hypothetical kinase inhibitor.

G start This compound step1 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) with R1-X start->step1 intermediate1 Functionalized Pyridine Intermediate step1->intermediate1 step2 Further Synthetic Modifications (e.g., Amide coupling with R2-COOH) intermediate1->step2 product Final Kinase Inhibitor step2->product target Kinase Target (e.g., PI3K, mTOR) product->target Inhibition

Caption: Role of this compound in kinase inhibitor synthesis.

This demonstrates its utility as a foundational scaffold upon which the complexity and specificity of a final drug molecule are built. While this intermediate itself may not possess significant biological activity, its structural features are crucial for the potency and selectivity of the final active pharmaceutical ingredient.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and manageable handling requirements. The synthetic pathway outlined provides a robust method for its preparation in a laboratory setting. Its primary importance lies in its role as a versatile building block for the synthesis of biologically active molecules, particularly in the development of novel kinase inhibitors for various therapeutic areas. This guide provides the essential technical information for researchers to incorporate this compound into their synthetic and drug discovery programs.

References

Spectroscopic Profile of 5-Chloro-6-methoxypyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 5-Chloro-6-methoxypyridin-3-amine (CAS No: 158387-20-3), a key intermediate in various synthetic applications. Due to the limited availability of public experimental spectral data, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Furthermore, it outlines standardized, detailed experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers. A generalized workflow for spectroscopic analysis is also provided to guide researchers in the structural elucidation of synthesized compounds.

Introduction

This compound is a substituted aminopyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and biological activities. Accurate structural characterization is paramount for its application in research and development. Spectroscopic techniques such as NMR and IR are fundamental tools for the unambiguous identification and purity assessment of such organic molecules. This guide aims to provide a comprehensive spectroscopic reference for this compound.

Predicted Spectroscopic Data

The following spectroscopic data has been predicted using validated computational models to provide a reliable reference in the absence of publicly available experimental spectra.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. The spectrum is expected to show distinct signals for the aromatic protons and the methoxy and amine protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH~ 7.4Singlet
Aromatic CH~ 6.9Singlet
NH₂~ 4.0Broad Singlet
OCH₃~ 3.9Singlet
Predicted in CDCl₃ solvent.
¹³C NMR (Carbon NMR) Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. The spectrum is anticipated to display six distinct signals corresponding to the six carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C-Cl~ 110
C-NH₂~ 125
Aromatic CH~ 130
Aromatic CH~ 135
C (quaternary)~ 140
C-OCH₃~ 155
OCH₃~ 54
Predicted in CDCl₃ solvent.
IR (Infrared) Spectroscopy Data

The predicted key infrared absorption bands for this compound are listed in Table 3. These bands are characteristic of the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3400 - 3250Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic, -OCH₃)2950 - 2850Medium
C=C, C=N Stretch (Aromatic Ring)1600 - 1450Strong
N-H Bend (Amine)1650 - 1580Medium
C-O Stretch (Methoxy)1250 - 1020Strong
C-Cl Stretch800 - 600Strong
Predicted for solid state (KBr pellet or thin film).

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and IR spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample (this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

3.1.2. ¹H NMR Acquisition [1][2]

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous magnetic field, maximizing signal resolution.

  • Tune and match the probe for the ¹H frequency.

  • Set the acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans (ns): 8 to 16 scans for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Acquire the Free Induction Decay (FID).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

3.1.3. ¹³C NMR Acquisition [3][4]

  • Use the same prepared sample as for ¹H NMR.

  • Tune and match the probe for the ¹³C frequency.

  • Set the acquisition parameters for a proton-decoupled ¹³C experiment:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems).[3]

    • Spectral Width: Typically 0 to 220 ppm.[3]

    • Number of Scans (ns): This will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C. A range of 128 to 1024 scans or more may be necessary depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Acquire and process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., the central peak of CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy (Thin Solid Film Method)[5][6]
  • Sample Preparation:

    • Place a small amount (2-5 mg) of solid this compound in a small vial.

    • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid completely.[5]

    • Using a pipette, place a drop or two of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate completely in a fume hood, which will leave a thin film of the solid compound on the plate.[6]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.[7]

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

    • The typical scanning range is 4000 to 400 cm⁻¹.

  • Post-Acquisition:

    • Clean the salt plate thoroughly with a suitable solvent (as recommended for the plate material) and return it to a desiccator for storage.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a newly synthesized compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Compound Synthesis & Purification cluster_sampling Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation cluster_confirmation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification prep_nmr Prepare NMR Sample (Dissolve in deuterated solvent) purification->prep_nmr prep_ir Prepare IR Sample (Thin film or KBr pellet) purification->prep_ir acq_ms Acquire Mass Spectrum (Optional but recommended) purification->acq_ms acq_nmr Acquire 1H & 13C NMR Spectra prep_nmr->acq_nmr acq_ir Acquire IR Spectrum prep_ir->acq_ir process_data Process Spectra (FT, Phasing, Baseline Correction) acq_nmr->process_data acq_ir->process_data acq_ms->process_data analyze_nmr Analyze NMR Data (Chemical Shifts, Integration, Coupling) process_data->analyze_nmr analyze_ir Analyze IR Data (Functional Group Identification) process_data->analyze_ir analyze_ms Analyze MS Data (Molecular Weight, Fragmentation) process_data->analyze_ms structure_elucidation Integrate All Data & Propose Structure analyze_nmr->structure_elucidation analyze_ir->structure_elucidation analyze_ms->structure_elucidation confirmation Confirm Structure Matches This compound structure_elucidation->confirmation

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides essential, albeit predicted, spectroscopic data for this compound, which can serve as a valuable resource for its identification and characterization. The detailed experimental protocols offer practical guidance for researchers to obtain high-quality spectra. The visualized workflow further aids in structuring the process of chemical analysis. It is recommended that researchers generate their own experimental data for this compound and use the information provided herein as a reference for confirmation.

References

The Rising Therapeutic Potential of Substituted Pyridin-3-amine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a range of diseases, from cancer to bacterial infections. This technical guide provides an in-depth overview of the biological activities of substituted pyridin-3-amine derivatives, with a focus on their role as kinase inhibitors and antimicrobial agents. We present a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Kinase Inhibition: A Primary Modality of Action

Substituted pyridin-3-amines have demonstrated significant potential as inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Dysregulation of CDK2 is a hallmark of several cancers, making it an attractive therapeutic target.[2] The most promising compound from one study, 7l , exhibited broad antiproliferative efficacy against a panel of cancer cell lines with IC50 values in the low micromolar range.[1] Mechanistic studies revealed that compound 7l induces cell cycle arrest and apoptosis in HeLa cells and directly inhibits CDK2/cyclin A2 activity with an IC50 of 64.42 nM.[1]

Table 1: Antiproliferative Activity of N-(pyridin-3-yl)pyrimidin-4-amine Derivatives [1]

CompoundMV4-11 IC50 (μM)HT-29 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)HEK293 IC50 (μM)
7l 0.832.123.128.61>50
Palbociclib -----
AZD5438 -----

Note: Data for Palbociclib and AZD5438 were comparable to compound 7l.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Multisubstituted pyridin-3-amine derivatives have also been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in non-small cell lung cancer (NSCLC).[3] Through in silico screening and subsequent chemical synthesis and biological evaluation, a hit compound with a pyridin-3-amine scaffold was identified with an IC50 value of 3.8 ± 0.5 μM against FGFR1.[3] Structure-activity relationship (SAR) studies led to the discovery of compound 3m , which demonstrated potent inhibition against FGFR1, 2, and 3.[3]

Table 2: FGFR Inhibition by Substituted Pyridin-3-amine Derivatives [3]

CompoundFGFR1 IC50 (μM)
Hit 1 3.8 ± 0.5
2d (Improved activity over furan/thiophene analogues)
3m (Potent inhibition of FGFR1, 2, and 3)

Antimicrobial Activity

Beyond their anticancer potential, substituted pyridin-3-amine compounds have also been investigated for their antimicrobial properties.

Antibacterial Activity

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, showing moderate to strong antibacterial activity, particularly against Gram-positive bacteria.[4] Compounds 21b, 21d, 21e, and 21f exhibited potent activity against five Gram-positive strains, comparable to the antibiotic linezolid.[4]

Table 3: Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives [4]

CompoundS. aureus MIC (μg/mL)E. faecalis MIC (μg/mL)B. subtilis MIC (μg/mL)S. xylosus MIC (μg/mL)S. pneumoniae MIC (μg/mL)
9g 32-64----
17a-l (Improved activity over 9a-l)(Certain inhibition)(Certain inhibition)(Certain inhibition)(More significant inhibition)
21b (Strong activity)(Strong activity)(Strong activity)(Strong activity)(Strong activity)
21d (Strong activity)(Strong activity)(Strong activity)(Strong activity)(Strong activity)
21e (Strong activity)(Strong activity)(Strong activity)(Strong activity)(Strong activity)
21f (Strong activity)(Strong activity)(Strong activity)(Strong activity)(Strong activity)
Linezolid (Comparable activity)(Comparable activity)(Comparable activity)(Comparable activity)(Comparable activity)

Experimental Protocols

General Synthesis of Substituted Pyridin-3-amine Derivatives

The synthesis of substituted pyridin-3-amine derivatives often involves multi-step reaction sequences. A common strategy for the synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Pyridin-3-amine, Substituted Pyrimidines) Coupling Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki Coupling) Start->Coupling Purification1 Purification (e.g., Column Chromatography) Coupling->Purification1 Characterization1 Characterization (NMR, MS) Purification1->Characterization1 Intermediate Key Intermediate Characterization1->Intermediate Modification Further Functionalization (e.g., Substitution Reactions) Intermediate->Modification Purification2 Final Purification (e.g., Recrystallization or HPLC) Modification->Purification2 FinalProduct Final Substituted Pyridin-3-amine Compound Purification2->FinalProduct

Caption: General synthetic workflow for substituted pyridin-3-amine compounds.

A representative synthesis for multisubstituted pyridin-3-amine derivatives targeting FGFR involves a Miyaura borylation reaction to provide boronic esters, followed by a Sandmeyer reaction on pyridin-3-amine to introduce an iodine atom.[3] This is followed by a copper-catalyzed coupling and subsequent Suzuki couplings to build the final molecule.[3]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro assays.

Kinase_Assay_Workflow Start Prepare Assay Buffer, Kinase, Substrate, and ATP Incubation Incubate Kinase, Substrate, ATP, and Compound Start->Incubation CompoundPrep Prepare Serial Dilutions of Test Compound CompoundPrep->Incubation Detection Detect Kinase Activity (e.g., Phosphorylation) Incubation->Detection DataAnalysis Calculate IC50 Values Detection->DataAnalysis Result Determine Inhibitory Potency DataAnalysis->Result

Caption: A typical workflow for an in vitro kinase inhibition assay.

For CDK2/cyclin A2 inhibition, the assay often measures the phosphorylation of a substrate peptide by the enzyme in the presence of varying concentrations of the inhibitor.[1] The amount of phosphorylation is then quantified, for example, by using a fluorescently labeled antibody that recognizes the phosphorylated substrate.

Cell-Based Antiproliferative Assay

The effect of the compounds on cancer cell growth is assessed using cell proliferation assays, such as the MTT or SRB assay.

Antiproliferative_Assay_Workflow Start Seed Cancer Cells in 96-well Plates Treatment Treat Cells with Serial Dilutions of Test Compound Start->Treatment Incubation Incubate for a Defined Period (e.g., 48-72 hours) Treatment->Incubation Assay Perform Proliferation Assay (e.g., MTT, SRB) Incubation->Assay Measurement Measure Cell Viability (e.g., Absorbance) Assay->Measurement DataAnalysis Calculate IC50 Values Measurement->DataAnalysis Result Determine Antiproliferative Activity DataAnalysis->Result

Caption: Workflow for a cell-based antiproliferative assay.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity is determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

MIC_Assay_Workflow Start Prepare Bacterial Inoculum Inoculation Inoculate Compound Dilutions with Bacteria Start->Inoculation CompoundPrep Prepare Serial Dilutions of Test Compound in Broth CompoundPrep->Inoculation Incubation Incubate at Optimal Temperature (e.g., 37°C for 18-24 hours) Inoculation->Incubation Observation Visually Inspect for Bacterial Growth Incubation->Observation Result Determine MIC Value Observation->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

The therapeutic effects of substituted pyridin-3-amine compounds are often mediated through their interaction with specific signaling pathways.

CDK2-Mediated Cell Cycle Regulation

CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S and S phases of the cell cycle. Inhibition of CDK2 by pyridin-3-amine derivatives leads to cell cycle arrest and apoptosis.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition cluster_S_Phase S Phase Progression CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb E2F E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CellCycleArrest Cell Cycle Arrest CyclinE_CDK2->CellCycleArrest CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication CyclinA_CDK2->CellCycleArrest Pyridin3Amine Pyridin-3-amine Derivative Pyridin3Amine->CyclinE_CDK2 Pyridin3Amine->CyclinA_CDK2 Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of the CDK2 signaling pathway by pyridin-3-amine derivatives.

FGFR Signaling Pathway in Cancer

FGFR signaling is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. Pyridin-3-amine-based FGFR inhibitors block these downstream effects.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Pyridin3Amine Pyridin-3-amine Inhibitor Pyridin3Amine->FGFR Proliferation Cell Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis Survival Cell Survival PI3K_AKT->Survival

Caption: Overview of FGFR signaling and its inhibition by pyridin-3-amine compounds.

Conclusion

Substituted pyridin-3-amine compounds represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as kinase inhibitors and antimicrobial agents highlights their broad biological activity. The structure-activity relationship studies conducted on these compounds provide a rational basis for the design of more potent and selective derivatives.[3][5] This technical guide serves as a foundational resource for researchers aiming to further explore and exploit the therapeutic potential of this important class of molecules. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development.

References

The Rise of Pyridin-3-amine Derivatives: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyridin-3-amine derivatives, with a particular focus on their role as kinase inhibitors in oncology. We will delve into detailed experimental protocols, present key quantitative data, and visualize complex biological pathways and experimental workflows to provide a comprehensive resource for professionals in the field.

Core Synthetic Strategies

The synthesis of substituted pyridin-3-amine derivatives often involves multi-step reaction sequences, leveraging well-established organic chemistry transformations. A common approach begins with commercially available pyridin-3-amine, which can be modified through various reactions, including Sandmeyer reactions to introduce different functionalities.[1] Subsequent Suzuki or other cross-coupling reactions are frequently employed to introduce aryl or heteroaryl moieties, allowing for the exploration of the chemical space and the optimization of biological activity.[1][2]

For instance, in the synthesis of multi-targeted protein kinase inhibitors, a key intermediate can be generated from pyridin-3-amine via a Sandmeyer reaction to introduce an iodine atom, followed by a copper-catalyzed coupling with an appropriate amino alcohol.[1] This intermediate can then undergo a Suzuki coupling with various boronic esters to yield a library of final compounds.[1]

Targeting Key Signaling Pathways in Oncology

Pyridin-3-amine derivatives have shown significant promise as inhibitors of various protein kinases that are dysregulated in cancer. Two prominent examples are Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 2 (CDK2).

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Its aberrant activation is implicated in various cancers. Novel pyridin-3-amine derivatives have been developed as potent FGFR inhibitors.[1]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT STAT STAT Pathway FGFR->STAT Pyridin3Amine Pyridin-3-amine Derivative (e.g., 3m) Pyridin3Amine->FGFR Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of a pyridin-3-amine derivative.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been identified as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates pRb pRb CDK2->pRb Phosphorylates CyclinA Cyclin A CyclinA->CDK2 Activates E2F E2F pRb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Pyridin3Amine N-(pyridin-3-yl)pyrimidin-4-amine Derivative (e.g., 7l) Pyridin3Amine->CDK2 Inhibits Apoptosis Apoptosis Pyridin3Amine->Apoptosis

Figure 2: The role of CDK2 in cell cycle progression and its inhibition by a pyridin-3-amine derivative.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative novel pyridin-3-amine derivatives against their target kinases and cancer cell lines.

Table 1: FGFR Inhibitory Activity of Pyridin-3-amine Derivatives [1]

CompoundFGFR1 IC₅₀ (μM)FGFR2 IC₅₀ (μM)FGFR3 IC₅₀ (μM)
1 3.8 ± 0.5--
2d ---
3m 0.002 ± 0.00030.003 ± 0.00040.004 ± 0.0005

Table 2: Antiproliferative Activity of N-(pyridin-3-yl)pyrimidin-4-amine Derivatives [3]

CompoundMV4-11 IC₅₀ (μM)HT-29 IC₅₀ (μM)MCF-7 IC₅₀ (μM)HeLa IC₅₀ (μM)
7l 0.832.123.128.61

Table 3: CDK2 Inhibitory Activity of Compound 7l [3]

CompoundCDK2/cyclin A2 IC₅₀ (nM)
7l 64.42

Detailed Experimental Protocols

General Synthetic Workflow for FGFR Inhibitors

The synthesis of the pyridin-3-amine based FGFR inhibitors involves a multi-step process, as depicted in the workflow below.[1]

Synthetic_Workflow start Pyridin-3-amine (8) step1 Sandmeyer Reaction (NaI, NaNO₂, HCl) start->step1 intermediate1 3-Iodopyridine (9) step1->intermediate1 step2 Copper-catalyzed Coupling ((R)-2-amino-2-phenylethanol, CuI) intermediate1->step2 intermediate2 Key Intermediate (10) step2->intermediate2 step3 Suzuki Coupling intermediate2->step3 boronic_ester Boronic Esters (7) boronic_ester->step3 intermediate3 Chloropyridine (11) step3->intermediate3 step4 Suzuki Coupling intermediate3->step4 boronic_acid Boronic Acids boronic_acid->step4 end Final Compounds (1, 2a-2p, 3a, 3k-3q) step4->end

Figure 3: General synthetic workflow for pyridin-3-amine based FGFR inhibitors.

Protocol 1: Synthesis of 3-Iodopyridine (9) [1]

To a solution of pyridin-3-amine (8) in hydrochloric acid, a solution of sodium nitrite (NaNO₂) in water is added dropwise at 0 °C. The mixture is stirred for a specified time, followed by the addition of a solution of sodium iodide (NaI) in water. The reaction is then heated and stirred until completion. After cooling, the reaction is neutralized with a base and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield 3-iodopyridine (9).

Protocol 2: Suzuki Coupling for the Synthesis of Final Compounds [1]

A mixture of the chloropyridine intermediate (11), a suitable boronic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., K₃PO₄) is prepared in a suitable solvent such as n-butanol. The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired final compound.

In Vitro Kinase Inhibition Assay

Principle: The ability of a compound to inhibit the activity of a specific kinase is measured by quantifying the amount of phosphorylated substrate produced in the presence of the compound.

General Procedure:

  • The kinase, a suitable substrate (often a peptide), and ATP are combined in a reaction buffer.

  • The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • The reaction is stopped, and the amount of phosphorylated product is determined. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.

  • The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyridin-3-amine scaffold has proven to be a versatile and fruitful starting point for the development of novel kinase inhibitors. The derivatives discussed in this guide demonstrate potent activity against clinically relevant targets such as FGFR and CDK2. The synthetic routes are generally robust and amenable to the generation of large libraries for structure-activity relationship studies. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential against other kinase targets and in different therapeutic areas. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon in the quest for new and improved therapeutics.

References

Potential Therapeutic Targets for 5-Chloro-6-methoxypyridin-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-chloro-6-methoxypyridin-3-amine scaffold is a versatile heterocyclic building block that has garnered interest in medicinal chemistry for the development of novel therapeutic agents. Its substituted pyridine core allows for diverse chemical modifications, enabling the exploration of a wide chemical space to target various biological pathways. This technical guide provides an in-depth overview of the potential therapeutic targets for derivatives of this scaffold, with a primary focus on their role as kinase inhibitors in oncogenic signaling pathways. The information presented herein is supported by data from studies on structurally related methoxypyridine derivatives, which serve as a strong predictive basis for the therapeutic potential of this compound class.

Primary Therapeutic Target: PI3K/mTOR Signaling Pathway

A significant body of research points towards the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways as primary targets for methoxypyridine-based inhibitors. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers[1][2]. Dual inhibition of both PI3K and mTOR is a promising strategy to overcome resistance mechanisms observed with single-target therapies[1].

Derivatives of the structurally related 2-methoxypyridin-3-amine have been synthesized and identified as potent, nanomolar inhibitors of PI3Kα and mTOR[1]. These findings strongly suggest that derivatives of this compound can be developed to target the same pathway.

Mechanism of Action

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate AKT. Activated AKT then modulates a variety of downstream effectors, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating targets like S6K1 and 4E-BP1[2][3].

Methoxypyridine-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and mTOR and blocking their catalytic activity. This leads to a downstream cascade of effects, including the inhibition of AKT phosphorylation, induction of cell cycle arrest, and apoptosis in cancer cells[1].

Signaling Pathway Diagram

PI3K_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt AKT pip3->akt Activation mtorc1 mTORC1 akt->mtorc1 Activation downstream Protein Synthesis, Cell Growth, Proliferation mtorc1->downstream Stimulation inhibitor This compound Derivatives inhibitor->pi3k Inhibition inhibitor->mtorc1 Inhibition Synthesis_Workflow start 5-Bromo-2-methoxypyridin-3-amine step1 Sulfonylation (e.g., 2,4-difluorobenzenesulfonyl chloride, Pyridine) start->step1 intermediate N-(5-bromo-2-methoxypyridin-3-yl)- 2,4-difluorobenzenesulfonamide step1->intermediate step2 Suzuki Coupling (Boronic acid/ester, Pd catalyst, Base) intermediate->step2 final Final Derivative (e.g., PI3K/mTOR Inhibitor) step2->final ADP_Glo_Workflow start 1. Kinase Reaction Setup (Kinase, Substrate, ATP, Test Compound) step1 2. Add ADP-Glo™ Reagent start->step1 inc1 Incubate (e.g., 40 min at RT) Terminates reaction, depletes ATP step1->inc1 step2 3. Add Kinase Detection Reagent inc1->step2 inc2 Incubate (e.g., 30-60 min at RT) Converts ADP to ATP, generates light step2->inc2 end 4. Measure Luminescence (Plate-reading luminometer) inc2->end MTT_Workflow start 1. Seed Cells (e.g., MCF-7, HCT-116 in 96-well plate) step1 2. Add Test Compound (Serial dilutions) start->step1 inc1 Incubate (e.g., 48-72 hours at 37°C) step1->inc1 step2 3. Add MTT Reagent (e.g., to 0.5 mg/mL) inc1->step2 inc2 Incubate (e.g., 4 hours at 37°C) Living cells convert MTT to formazan step2->inc2 step3 4. Solubilize Formazan Crystals (Add solubilization solution, e.g., DMSO) inc2->step3 end 5. Measure Absorbance (e.g., at 570 nm) step3->end

References

The Synthetic Landscape of Methoxypyridine Amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the core synthetic strategies for methoxypyridine amines, a pivotal scaffold in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and comparative data to inform the design and execution of novel synthetic routes.

Methoxypyridine amines represent a critical class of heterocyclic compounds widely employed in the development of novel therapeutics. Their unique electronic properties, arising from the interplay of the electron-donating methoxy group and the electron-withdrawing pyridine ring, coupled with the nucleophilic character of the amine functionality, make them versatile building blocks for targeting a wide array of biological targets. This technical guide delves into the primary synthetic routes for accessing these valuable molecules, with a focus on providing practical, actionable information for laboratory synthesis.

Core Synthetic Methodologies

The synthesis of methoxypyridine amines can be broadly categorized into four main strategies: the Chichibabin reaction, nucleophilic aromatic substitution (SNAr), the Buchwald-Hartwig amination, and multi-step pathways often involving reductive amination. The choice of method is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Chichibabin Reaction

A classic method for the direct amination of pyridines at the C2 position, the Chichibabin reaction has been revitalized with modern protocols that offer milder reaction conditions.[1][2] This reaction is particularly useful for the synthesis of 2-aminomethoxypyridines. A notable advancement involves the use of a sodium hydride-iodide composite, which enhances the basicity and facilitates the amination with primary alkyl amines.[1][3]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone for the synthesis of methoxypyridine amines, proceeding through the displacement of a leaving group (typically a halide) by an amine or the displacement of a methoxy group by an amine, or vice-versa. The regioselectivity of the reaction is governed by the substitution pattern of the pyridine ring.

A rapid amination protocol for methoxy-substituted pyridines has been developed using n-butyllithium (n-BuLi) to activate the amine nucleophile.[4][5][6] This method is highly efficient for the synthesis of N-alkyl and N-aryl methoxypyridine amines. Another common SNAr strategy involves the reaction of a chloropyridine with sodium methoxide to introduce the methoxy group, followed by subsequent functionalization.[7][8] Copper-catalyzed amination of bromopyridines also provides a viable route.[9]

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds.[10][11][12][13][14] This cross-coupling reaction is particularly advantageous for the amination of halomethoxypyridines that are unreactive under traditional SNAr conditions.[13] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[15][16][17] The choice of ligand is crucial for the success of the reaction and a variety of specialized ligands have been developed to improve reaction efficiency and scope.[11]

Multi-Step Syntheses Incorporating Reductive Amination

Complex methoxypyridine amines are often assembled through multi-step sequences. A common tactic involves the synthesis of a methoxypyridine derivative bearing a carbonyl group (an aldehyde or ketone), which is then converted to the amine via reductive amination.[8][18][19][20][21][22] This method offers a high degree of control over the final structure of the amine. The reduction of a nitro group to an amine is another frequently used transformation in the synthesis of these compounds.[10][23]

Quantitative Data Summary

The following tables summarize quantitative data for the key synthetic methods described, providing a comparative overview of their efficiency.

Table 1: Chichibabin Reaction

Starting MaterialAmineProductYield (%)Reference
3-Methoxypyridinen-Butylamine2-Butylamino-3-methoxypyridine7[1]
Pyridinen-ButylamineN-Butylpyridin-2-amine95[1]

Table 2: Nucleophilic Aromatic Substitution (SNAr)

Starting MaterialNucleophileProductYield (%)Reference
2,6-Dibromo-3-aminopyridineSodium methoxide6-Bromo-2-methoxy-3-aminopyridine98[7]
2-Methoxy-4-nitropyridine(Reduction)4-Amino-2-methoxypyridine-[23]
2-Amino-4-chloropyridineSodium methoxide2-Amino-4-methoxypyridine-[8]
2-BromopyridineAmmonia2-Aminopyridine92[9]

Table 3: Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) | Reference | |---|---|---|---|---| | Bromo-aromatic | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | - |[17] | | 2-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | 99 |[21] |

Detailed Experimental Protocols

Protocol 1: Modified Chichibabin Reaction for C2-Amination of Pyridine[1]

To a 10 mL sealed tube containing pyridine (38.9 mg, 0.492 mmol), NaH (61.7 mg, 1.54 mmol), and LiI (136 mg, 1.02 mmol) in THF (500 μL) is added n-butylamine (98.8 μL, 1.00 mmol) at room temperature under a N₂ atmosphere. The tube is sealed and the reaction mixture is stirred at 85 °C for 7 hours. After cooling to 0 °C, the reaction is quenched with ice-cold water and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo to yield the product.

Protocol 2: SNAr Synthesis of 6-Bromo-2-methoxy-3-aminopyridine[7]

Sodium methoxide (powder, 600 g, 11.1 mol) is added to a solution of 2,6-dibromopyridin-3-amine (400 g, 1.59 mol) in 1,4-dioxane (3500 mL) at room temperature under a nitrogen atmosphere. The resulting mixture is heated to 100 °C for 18 hours. The reaction mixture is then cooled to 0 °C and quenched by the careful addition of aqueous ammonium chloride (600 g in 1500 mL of water). The product is isolated by filtration.

Protocol 3: General Procedure for Buchwald-Hartwig Amination[17]

A mixture of the bromo-aromatic compound (1 equiv.), aniline (1.5 equiv.), Cs₂CO₃ (10 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.) in toluene (10 volumes) is degassed. The mixture is then stirred at 110 °C for 8 hours under a nitrogen atmosphere. After cooling, the mixture is filtered through celite and the filtrate is concentrated. The crude product is purified by silica gel column chromatography.

Signaling Pathways and Experimental Workflows

Methoxypyridine amines are not only synthetic targets but also key components of biologically active molecules that modulate various signaling pathways. For instance, 3-methoxypyridine-2-amine has been identified as a potent inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and rheumatoid arthritis.[24] Additionally, methoxypyridine derivatives have been designed as dual PI3K/mTOR inhibitors, targeting a central pathway in cancer cell proliferation and survival.[10][25]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive Activation Cytokine Cytokine Cytokine->Receptor Binding JAK2_active JAK2 (active) (Phosphorylated) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active STAT (active) (Phosphorylated, Dimerized) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene MethoxypyridineAmine 3-Methoxypyridine-2-amine MethoxypyridineAmine->JAK2_active Inhibition

JAK-STAT signaling pathway and the inhibitory action of 3-methoxypyridine-2-amine.

The following diagrams illustrate the general experimental workflows for the key synthetic methods discussed.

Chichibabin_Workflow Start Start: Pyridine derivative, Amine Reagents Add NaH and LiI in THF under N₂ Start->Reagents Reaction Heat in a sealed tube (e.g., 85°C, 7h) Reagents->Reaction Quench Cool and quench with ice-cold water Reaction->Quench Extraction Extract with organic solvent (e.g., CH₂Cl₂) Quench->Extraction Purification Wash, dry, and concentrate Extraction->Purification Product Product: 2-Aminopyridine derivative Purification->Product

Experimental workflow for the modified Chichibabin reaction.

SNAr_Workflow Start Start: Halogenated pyridine or Methoxypyridine Reagents Add Nucleophile (e.g., NaOMe or Amine) in a suitable solvent Start->Reagents Reaction Heat under inert atmosphere (e.g., 100°C, 18h) Reagents->Reaction Workup Cool and quench (e.g., with aq. NH₄Cl) Reaction->Workup Isolation Isolate product (e.g., filtration or extraction) Workup->Isolation Product Product: Methoxypyridine amine Isolation->Product

General experimental workflow for Nucleophilic Aromatic Substitution (SNAr).

Buchwald_Hartwig_Workflow Start Start: Halomethoxypyridine, Amine Reagents Add Pd catalyst, Ligand, and Base in a solvent (e.g., Toluene) Start->Reagents Degas Degas the reaction mixture Reagents->Degas Reaction Heat under N₂ atmosphere (e.g., 110°C, 8h) Degas->Reaction Filtration Cool and filter through celite Reaction->Filtration Purification Concentrate and purify (e.g., column chromatography) Filtration->Purification Product Product: Methoxypyridine amine Purification->Product

Experimental workflow for the Buchwald-Hartwig amination.

References

5-Chloro-6-methoxypyridin-3-amine: A Technical Safety and Hazard Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard information for 5-Chloro-6-methoxypyridin-3-amine (CAS No: 158387-20-3). The information is compiled from various safety data sheets and toxicological databases to assist researchers, scientists, and drug development professionals in handling this compound safely.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye damage/irritation, and respiratory irritation.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSignal WordGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]Warning
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]Warning
alt text
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[1][2]Danger / Warning
alt text
alt text
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][2]Warning
alt text

Precautionary Measures and First Aid

Precautionary Statements:

  • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[3][4]

  • Response:

    • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2][3]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following sections describe the standard methodologies based on OECD guidelines for assessing the types of hazards identified for this compound.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a limited number of animals.

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

  • Stepwise Procedure:

    • A group of three animals is dosed at the selected starting dose.

    • If no mortality is observed, the next group is dosed at the next higher fixed dose level.

    • If mortality is observed, the next group is dosed at the next lower fixed dose level.

    • The test is stopped when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

OECD_423_Workflow cluster_prep Preparation cluster_dosing Dosing Procedure cluster_decision Stepwise Decision cluster_next_steps Subsequent Steps start Select Healthy Young Adult Rodents fasting Fast Animals (overnight) start->fasting weigh Weigh Animals fasting->weigh dose_g1 Dose Group 1 (3 animals) at Starting Dose weigh->dose_g1 obs_g1 Observe for Mortality and Clinical Signs dose_g1->obs_g1 decision Mortality Observed? obs_g1->decision dose_higher Dose Next Group at Higher Dose decision->dose_higher No dose_lower Dose Next Group at Lower Dose decision->dose_lower Yes end_test End Test and Classify Substance dose_higher->end_test dose_lower->end_test

Acute Oral Toxicity (OECD 423) Workflow
Skin Irritation/Corrosion (OECD Guideline 439: In Vitro Skin Irritation)

This in vitro test method uses reconstructed human epidermis (RhE) models to assess the skin irritation potential of chemicals.

Methodology:

  • Tissue Preparation: Commercially available RhE tissue models are pre-incubated in a defined culture medium.

  • Test Substance Application: A small amount of the test substance (liquid or solid) is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is determined by measuring the conversion of a vital dye (e.g., MTT) into a colored formazan salt by the mitochondria of viable cells. The amount of formazan produced is quantified spectrophotometrically.

  • Data Analysis: The percentage of viable cells in the treated tissues is calculated relative to negative controls. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.

OECD_439_Workflow start Prepare Reconstructed Human Epidermis (RhE) Tissues apply Apply Test Substance to Tissue Surface start->apply expose Expose for a Defined Period apply->expose rinse Rinse to Remove Test Substance expose->rinse incubate Post-exposure Incubation rinse->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate with MTT mtt->incubate_mtt extract Extract Formazan incubate_mtt->extract measure Measure Absorbance (Spectrophotometry) extract->measure analyze Calculate Cell Viability and Classify Irritation Potential measure->analyze

In Vitro Skin Irritation (OECD 439) Workflow
Serious Eye Damage/Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test is used to assess the potential of a substance to cause eye irritation or damage.

Methodology:

  • Animal Selection: Healthy, adult albino rabbits are typically used.

  • Test Substance Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation. The observation period may be extended up to 21 days to assess the reversibility of the effects.

  • Scoring: Ocular reactions are scored according to a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.

OECD_405_Workflow cluster_prep Preparation cluster_procedure Test Procedure cluster_analysis Analysis and Classification start Select Healthy Adult Albino Rabbits instill Instill Test Substance into One Eye start->instill observe Examine Eyes at 1, 24, 48, 72 hours, and beyond instill->observe score Score Ocular Lesions (Cornea, Iris, Conjunctiva) observe->score classify Classify Eye Irritation/ Damage Potential based on Severity and Reversibility score->classify

References

A Technical Guide to 5-Chloro-6-methoxypyridin-3-amine: Commercial Availability, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-6-methoxypyridin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of the potential biological significance of the aminopyridine scaffold.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial suppliers, indicating its utility as a research chemical and starting material for further synthesis. It is typically offered in various purities, and researchers should consult specific vendors for detailed specifications and availability.

Supplier Information

A non-exhaustive list of suppliers for this compound (CAS No. 158387-20-3) includes, but is not limited to:

  • PharmaBlock Sciences (Nanjing), Inc.

  • Adamas Reagent, Ltd.

  • Accela ChemBio Co., Ltd.

  • Bide Pharmatech Ltd.

  • Shanghai YuanYe Biotechnology Co., Ltd.

Pricing and packaging sizes are subject to change and should be confirmed with the respective suppliers.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This information has been aggregated from various chemical databases and supplier technical data sheets.[1]

PropertyValueSource
CAS Number 158387-20-3PubChem, ChemicalBook[1]
Molecular Formula C₆H₇ClN₂OPubChem
Molecular Weight 158.58 g/mol PubChem
IUPAC Name This compoundPubChem
Appearance Solid (form may vary)Generic
Purity Typically ≥95% (as specified by supplier)Sigma-Aldrich
InChI InChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3PubChem
InChIKey XSUGEKNUDFVPPO-UHFFFAOYSA-NPubChem
SMILES COC1=NC=C(C=C1Cl)NPubChem
Storage Conditions Keep in dark place, inert atmosphere, 2-8°CSigma-Aldrich
Safety Information

Based on aggregated GHS information, this compound is associated with the following hazards:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 5-chloro-3-hydroxypyridine:

  • Methoxylation of 5-chloro-3-hydroxypyridine to yield 5-chloro-3-methoxypyridine.

  • Amination of 5-chloro-3-methoxypyridine to introduce the amino group at the 3-position, yielding the final product.

G start 5-Chloro-3-hydroxypyridine intermediate 5-Chloro-3-methoxypyridine start->intermediate  Diazomethane or  other methylating agent product This compound intermediate->product  Lithium amide in  liquid ammonia or  other amination reagent

Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol

This protocol is a hypothetical adaptation based on related chemical transformations and should be performed by a trained organic chemist with appropriate safety precautions.

Step 1: Synthesis of 5-Chloro-3-methoxypyridine

This procedure is based on the methoxylation of a hydroxyl group on a pyridine ring.

  • Materials:

    • 5-Chloro-3-hydroxypyridine

    • Diazomethane (or alternatively, methyl iodide and a suitable base like sodium hydride)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a fume hood, dissolve 5-chloro-3-hydroxypyridine in a minimal amount of anhydrous diethyl ether or THF in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add a freshly prepared ethereal solution of diazomethane dropwise with stirring until a persistent yellow color is observed, indicating a slight excess of diazomethane. Caution: Diazomethane is explosive and highly toxic. This step should only be performed by experienced personnel using appropriate safety shielding.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the careful addition of a few drops of acetic acid until the yellow color disappears.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-3-methoxypyridine.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Step 2: Synthesis of this compound

This amination procedure is adapted from a general method for the amination of halopyridines.

  • Materials:

    • 5-Chloro-3-methoxypyridine

    • Lithium amide (LiNH₂)

    • Liquid ammonia (NH₃)

    • Anhydrous tetrahydrofuran (THF)

    • Ammonium chloride

  • Procedure:

    • Set up a three-necked, round-bottom flask equipped with a dry ice-acetone condenser, a gas inlet, and a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

    • Condense liquid ammonia into the flask at -78°C.

    • Carefully add small pieces of lithium metal to the liquid ammonia with stirring until a persistent blue color is obtained. Then, add a catalytic amount of ferric nitrate to facilitate the formation of lithium amide. Continue adding lithium until all of it has reacted to form a colorless to grayish suspension of lithium amide.

    • Dissolve 5-chloro-3-methoxypyridine in anhydrous THF and add it dropwise to the suspension of lithium amide in liquid ammonia at -78°C.

    • Stir the reaction mixture at -78°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the careful addition of solid ammonium chloride.

    • Allow the ammonia to evaporate overnight in the fume hood.

    • To the remaining residue, add water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Context and Potential Applications

While there is limited publicly available information on the specific biological activity and signaling pathways of this compound, the aminopyridine scaffold is a well-established pharmacophore in drug discovery. Derivatives of aminopyridine have been shown to interact with a wide range of biological targets.

General Biological Activities of Aminopyridines

Aminopyridine derivatives have demonstrated a broad spectrum of biological activities, including:

  • Kinase Inhibition: Many aminopyridine-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. For instance, some derivatives have shown inhibitory activity against kinases like c-Met, which is implicated in cancer progression.

  • Ion Channel Modulation: Aminopyridines are known to modulate the activity of ion channels. For example, 4-aminopyridine is a potassium channel blocker that has been investigated for its therapeutic potential in neurological disorders.

  • Receptor Antagonism: The aminopyridine scaffold has been incorporated into molecules that act as antagonists for various receptors, such as androgen receptors, which are targets in the treatment of prostate cancer and other conditions.

  • Enzyme Inhibition: Beyond kinases, aminopyridine derivatives have been explored as inhibitors of other enzymes.

Potential Signaling Pathway Involvement

Given the diverse biological activities of aminopyridines, this compound could potentially serve as a building block for molecules that modulate key signaling pathways implicated in disease, such as:

  • PI3K/Akt/mTOR Pathway: This is a critical pathway in cell growth, proliferation, and survival. Some complex molecules incorporating a methoxypyridine moiety have been investigated as dual PI3K/mTOR inhibitors.

  • Receptor Tyrosine Kinase (RTK) Pathways: As mentioned, c-Met is an RTK, and its signaling is crucial in cell migration, invasion, and proliferation.

  • GPCR Signaling: Aminopyridine-containing compounds have been developed to target G-protein coupled receptors.

  • Apoptosis Pathways: Certain aminopyridines have been shown to induce apoptosis (programmed cell death) in cancer cells, potentially through modulation of ion channels and intracellular calcium levels. For example, 4-aminopyridine has been shown to induce apoptosis in acute myeloid leukemia cells via the P2X7 receptor pathway.

G cluster_0 Potential Biological Targets of Aminopyridine Derivatives cluster_1 Associated Cellular Processes & Signaling Pathways Kinases Protein Kinases (e.g., c-Met, CDKs) CellSignaling Cell Growth & Proliferation (e.g., PI3K/Akt/mTOR) Kinases->CellSignaling Apoptosis Apoptosis Kinases->Apoptosis CellCycle Cell Cycle Control Kinases->CellCycle IonChannels Ion Channels (e.g., K+ Channels) Neurotransmission Neurotransmission IonChannels->Neurotransmission Receptors Receptors (e.g., Androgen Receptor) Receptors->CellSignaling OtherEnzymes Other Enzymes Aminopyridine This compound (as a scaffold) Aminopyridine->Kinases Inhibition Aminopyridine->IonChannels Modulation Aminopyridine->Receptors Antagonism Aminopyridine->OtherEnzymes Inhibition

Figure 2: Potential biological roles of the aminopyridine scaffold.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its physicochemical properties are well-characterized, and a plausible synthetic route can be devised based on established chemical principles. While direct biological data for this specific compound is limited, the broader class of aminopyridines exhibits a wide range of pharmacological activities, suggesting that derivatives of this compound could be valuable probes for exploring various biological targets and signaling pathways. This technical guide serves as a foundational resource for researchers interested in utilizing this versatile compound in their scientific endeavors.

References

Initial Synthesis Routes for 5-Chloro-6-methoxypyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential initial synthesis routes for 5-Chloro-6-methoxypyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. The document outlines plausible synthetic pathways, complete with detailed experimental protocols derived from analogous chemical transformations. Quantitative data is summarized for clarity, and reaction workflows are visualized using DOT language diagrams. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring an amino, a chloro, and a methoxy group on the pyridine core, makes it a versatile synthon for introducing this specific substitution pattern into larger scaffolds. This guide explores the primary retrosynthetic disconnections and proposes viable forward synthesis routes, leveraging established pyridine chemistry principles.

Proposed Synthesis Routes

Two primary synthetic routes are proposed, starting from commercially available dichloropyridine derivatives. These routes involve a series of well-established chemical transformations, including nitration, nucleophilic aromatic substitution (for methoxylation and amination), and reduction.

Route 1: Nitration followed by Sequential Nucleophilic Aromatic Substitution and Reduction

This route commences with the nitration of 2,6-dichloropyridine, followed by selective ammonolysis, methoxylation, and final reduction of the nitro group to the desired amine.

Route 2: Methoxylation followed by Nitration and Reduction

This alternative pathway begins with the methoxylation of a dichloronitropyridine, followed by nitration and subsequent reduction. The order of functional group introduction can significantly impact the overall efficiency and regioselectivity of the synthesis.

Experimental Protocols

The following are detailed experimental protocols for the key transformations involved in the proposed synthesis routes. These protocols are based on established literature procedures for similar substrates.

Route 1: Step-by-Step Methodology

Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine

  • Procedure: To a stirred mixture of concentrated sulfuric acid (150 mL) and fuming nitric acid (150 mL), 2,6-dichloropyridine (100 g, 0.676 mol) is added portion-wise while maintaining the temperature below 40°C. The reaction mixture is then heated to 80-90°C and stirred for 4-5 hours. After completion, the mixture is cooled to room temperature and poured onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried to afford 2,6-dichloro-3-nitropyridine.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine to 2-Amino-6-chloro-3-nitropyridine

  • Procedure: 2,6-Dichloro-3-nitropyridine (50 g, 0.259 mol) is dissolved in methanol (250 mL). To this solution, a 25% aqueous ammonia solution (24.4 mL, 0.358 mol) is added at room temperature. The mixture is then heated to 35-40°C for 2 hours. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with methanol, and dried to yield 2-amino-6-chloro-3-nitropyridine.[1]

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine to 2-Amino-6-methoxy-3-nitropyridine

  • Procedure: Sodium methoxide (15.6 g, 0.288 mol) is added to methanol (100 mL) and cooled to 15°C. 2-Amino-6-chloro-3-nitropyridine (50 g, 0.288 mol) is then added portion-wise, maintaining the temperature at 15°C. The reaction mixture is then warmed to 25-30°C and stirred for 4-5 hours. After the reaction is complete, the mixture is poured into water. The resulting precipitate is filtered, washed with water, and dried to give 2-amino-6-methoxy-3-nitropyridine.[1]

Step 4: Reduction of 2-Amino-6-methoxy-3-nitropyridine to this compound (Final Product)

  • Procedure: To a solution of 2-amino-6-methoxy-3-nitropyridine (40 g, 0.236 mol) in concentrated hydrochloric acid (500 mL) at room temperature, stannous chloride dihydrate (133.4 g, 0.591 mol) is added slowly. The reaction mixture is then heated to 35-40°C and stirred for 5-6 hours. After completion, the mixture is cooled, and the pH is adjusted to 7-8 with a 25% aqueous ammonia solution. The precipitated product is filtered, washed with water, and dried under vacuum to yield this compound.[1]

Quantitative Data Summary

The following table summarizes the expected yields and key reaction parameters for the synthesis of this compound via Route 1.

StepReactionStarting MaterialProductReagentsTemperature (°C)Time (h)Yield (%)
1Nitration2,6-Dichloropyridine2,6-Dichloro-3-nitropyridineConc. H₂SO₄, Fuming HNO₃80-904-5~75[1]
2Ammonolysis2,6-Dichloro-3-nitropyridine2-Amino-6-chloro-3-nitropyridineAq. NH₃, Methanol35-402~56[1]
3Methoxylation2-Amino-6-chloro-3-nitropyridine2-Amino-6-methoxy-3-nitropyridineSodium methoxide, Methanol25-304-5~87[1]
4Reduction2-Amino-6-methoxy-3-nitropyridineThis compoundSnCl₂·2H₂O, Conc. HCl35-405-6~86[1]

Visualized Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows.

Synthesis_Route_1 Start 2,6-Dichloropyridine Nitration 2,6-Dichloro-3-nitropyridine Start->Nitration Nitration (H₂SO₄, HNO₃) Ammonolysis 2-Amino-6-chloro-3-nitropyridine Nitration->Ammonolysis Ammonolysis (aq. NH₃) Methoxylation 2-Amino-6-methoxy-3-nitropyridine Ammonolysis->Methoxylation Methoxylation (NaOMe, MeOH) Reduction This compound Methoxylation->Reduction Reduction (SnCl₂, HCl) Synthesis_Route_2 Start 2,6-Dichloro-3-nitropyridine Methoxylation 2-Chloro-6-methoxy-3-nitropyridine Start->Methoxylation Methoxylation (NaOMe, MeOH) Reduction 5-Chloro-6-methoxypyridin-2-amine Methoxylation->Reduction Reduction (e.g., Fe/HCl) Amination This compound Reduction->Amination Further Functionalization (e.g., Buchwald-Hartwig)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Chloro-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 5-Chloro-6-methoxypyridin-3-amine as a key starting material. This versatile building block is particularly relevant in the development of inhibitors targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. The protocols and data presented herein are curated from established chemical literature and patents, with a focus on providing practical and detailed methodologies for synthetic and medicinal chemists.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound serves as a valuable scaffold for the construction of various heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. The pyridine core, substituted with a chloro, methoxy, and amino group, offers multiple reaction sites for strategic chemical modifications. The amino group is a key handle for building the pyrimidine ring, while the chloro and methoxy groups can be retained or further functionalized to modulate the pharmacological properties of the final compounds. This strategic positioning of functional groups allows for the synthesis of potent and selective kinase inhibitors, such as the pan-AKT inhibitor Capivasertib (AZD5363).

Targeted Signaling Pathway: PI3K/AKT/mTOR

The primary intracellular signaling cascade targeted by kinase inhibitors derived from this scaffold is the PI3K/AKT/mTOR pathway. Understanding this pathway is crucial for elucidating the mechanism of action of the synthesized compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits Apoptosis Apoptosis (Inhibition) AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Capivasertib Capivasertib (AZD5363) Capivasertib->AKT Inhibits

Figure 1: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of Capivasertib.

Data Presentation: Kinase Inhibitor Activity

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized from pyridin-3-amine scaffolds, including the notable pan-AKT inhibitor Capivasertib (AZD5363). This data is essential for comparing the potency and selectivity of these compounds.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Capivasertib (AZD5363) AKT13.0[1]
AKT28.0[1]
AKT38.0[1]
GDC-0941 PI3Kα3
PI3Kβ33
PI3Kδ3
PI3Kγ75
mTOR1.4 µM (cellular)
PI-103 PI3Kα3.6
PI3Kβ3.0
mTOR20-83
WAY-600 mTOR9
WYE-687 mTOR7
WYE-354 mTOR5

Experimental Protocols

This section provides a detailed, step-by-step protocol for a plausible synthetic route to Capivasertib (AZD5363), a potent pan-AKT inhibitor, starting from this compound. The synthesis involves the initial construction of a key pyrido[2,3-d]pyrimidine intermediate followed by coupling and deprotection steps.

Experimental Workflow: Synthesis of Capivasertib (AZD5363)

Synthesis_Workflow Start 5-Chloro-6-methoxy pyridin-3-amine Intermediate1 2,4-Dichloro-5-methoxy- pyrido[2,3-d]pyrimidine Start->Intermediate1 1. Cyclization with Urea/Thiourea then Chlorination (POCl3) Intermediate2 4-Chloro-5-methoxy- 7H-pyrrolo[2,3-d]pyrimidine Intermediate1->Intermediate2 2. Selective Reduction/ Dechlorination Intermediate3 (S)-tert-butyl 4-(1-(4-chlorophenyl)-3- hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d] pyrimidin-4-yl)piperidin-4-ylcarbamate Intermediate2->Intermediate3 3. Buchwald-Hartwig Coupling with Piperidine derivative FinalProduct Capivasertib (AZD5363) Intermediate3->FinalProduct 4. Deprotection (e.g., TFA or HCl)

Figure 2: Synthetic workflow for Capivasertib (AZD5363) from this compound.

Protocol 1: Synthesis of 2,4-Dichloro-5-methoxypyrido[2,3-d]pyrimidine

This protocol describes the formation of the core pyrido[2,3-d]pyrimidine scaffold.

Materials:

  • This compound

  • Urea or Thiourea

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Anhydrous Toluene

Procedure:

  • A mixture of this compound (1 equivalent) and urea (or thiourea, 1.2 equivalents) in a suitable high-boiling solvent (e.g., diphenyl ether) is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC.

  • After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed with hexane, and dried to yield the intermediate 5-methoxy-pyrido[2,3-d]pyrimidine-2,4-dione.

  • To a stirred suspension of the dried intermediate (1 equivalent) in phosphorus oxychloride (10 equivalents), a catalytic amount of N,N-dimethylaniline is added.

  • The mixture is heated at reflux for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

  • After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is cooled in an ice bath and carefully quenched by the slow addition of crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford 2,4-dichloro-5-methoxypyrido[2,3-d]pyrimidine.

Protocol 2: Synthesis of 4-Chloro-5-methoxy-7H-pyrrolo[2,3-d]pyrimidine

This step involves the selective reduction of the 2-chloro group.

Materials:

  • 2,4-Dichloro-5-methoxypyrido[2,3-d]pyrimidine

  • Zinc dust

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • To a solution of 2,4-dichloro-5-methoxypyrido[2,3-d]pyrimidine (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), ammonium chloride (2 equivalents) and zinc dust (3 equivalents) are added.

  • The reaction mixture is stirred vigorously at room temperature for 12-16 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the excess zinc and other insoluble materials.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-chloro-5-methoxy-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 3: Synthesis of (S)-tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate

This protocol details the crucial C-N bond formation via a Buchwald-Hartwig amination.[2]

Materials:

  • 4-Chloro-5-methoxy-7H-pyrrolo[2,3-d]pyrimidine

  • (S)-tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)piperidin-4-ylcarbamate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • A mixture of 4-chloro-5-methoxy-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), (S)-tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)piperidin-4-ylcarbamate (1.1 equivalents), cesium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and Xantphos (0.1 equivalents) is placed in a flame-dried Schlenk flask.

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous 1,4-dioxane is added via syringe, and the reaction mixture is heated at 100-110 °C for 18-24 hours under an argon atmosphere.

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 4: Synthesis of Capivasertib (AZD5363)

This final step involves the deprotection of the Boc group to yield the final product.[3]

Materials:

  • (S)-tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • The Boc-protected intermediate (1 equivalent) is dissolved in dichloromethane.

  • Trifluoroacetic acid (10 equivalents) or an excess of 4M HCl in dioxane is added to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

  • Upon completion, the solvent and excess acid are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of methanol and precipitated by the addition of diethyl ether.

  • The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield Capivasertib (AZD5363) as a salt. The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate solution) and extraction into an organic solvent.

Conclusion

The synthetic protocols and associated data provided in these application notes offer a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors. The use of this compound as a starting material provides a versatile entry point into the synthesis of potent molecules targeting the PI3K/AKT/mTOR pathway. The detailed methodologies and comparative activity data are intended to facilitate the rational design and efficient synthesis of next-generation kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols for 5-Chloro-6-methoxypyridin-3-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxypyridin-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core, featuring a reactive chlorine atom, a nucleophilic amine, and an electron-donating methoxy group, makes it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. The chlorine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of various aryl, heteroaryl, and amino substituents. This strategic functionalization has been pivotal in the development of potent and selective kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.

One of the most notable applications of this compound is as a key intermediate in the synthesis of Foretinib (GSK1363089), a potent multi-kinase inhibitor targeting c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] The structural motif derived from this building block is crucial for the compound's interaction with the kinase hinge region, highlighting the importance of this scaffold in designing targeted therapies. This document provides detailed application notes, experimental protocols, and relevant biological data to guide researchers in utilizing this compound for the synthesis of novel kinase inhibitors and other pharmacologically relevant compounds.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of Foretinib (GSK1363089), a prominent example of a drug synthesized using this compound as a key building block.

CompoundTarget Kinase(s)IC50 (nM)Reference
Foretinib (GSK1363089)c-Met0.4[1]
KDR (VEGFR-2)0.8 - 0.9[1]
RON3[1]
AXL0.8
TIE-211
PDGFRβ19
KIT28
FLT311

Signaling Pathways

The targeted inhibition of kinases such as c-Met and those in the PI3K/mTOR pathway is a cornerstone of modern cancer therapy. Understanding these signaling cascades is crucial for the rational design of new inhibitors.

c_Met_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Foretinib Foretinib Foretinib->cMet PI3K_mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis PI3K_mTOR_Inhibitor PI3K/mTOR Dual Inhibitor PI3K_mTOR_Inhibitor->PI3K PI3K_mTOR_Inhibitor->mTORC1 Suzuki_Coupling_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base - Solvent Start->Setup Degas Degas Reaction Mixture Setup->Degas Heat Heat to Reaction Temperature (e.g., 80-120 °C) Degas->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in pharmaceutical and materials science research, where arylamine moieties are prevalent structural motifs. The substrate, 5-Chloro-6-methoxypyridin-3-amine, presents a typical challenge for this reaction due to the lower reactivity of the aryl chloride compared to corresponding bromides or iodides. This necessitates the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle, particularly the rate-limiting oxidative addition of the C-Cl bond to the palladium(0) complex.[3][4]

These application notes provide a detailed protocol for the successful Buchwald-Hartwig amination of this compound, including recommended catalyst systems, reaction conditions, and a troubleshooting guide. The provided information is intended for researchers, scientists, and drug development professionals.

Catalytic Cycle Overview

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by a palladium(0) species. The key steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-substituted product and regenerating the active Pd(0) catalyst.[1][5]

The choice of ligand is critical to promote the reductive elimination step and prevent side reactions such as hydrodehalogenation.[4]

Data Presentation: Recommended Reaction Parameters

The following tables summarize the recommended starting conditions for the Buchwald-Hartwig amination of this compound. Optimization may be necessary depending on the specific amine coupling partner.

Table 1: Catalyst and Ligand Selection

Palladium SourceRecommended LigandsTypical Catalyst Loading (mol%)
Pd₂(dba)₃XPhos, RuPhos, BrettPhos1-3
Pd(OAc)₂XPhos, RuPhos, BrettPhos1-3

Table 2: Reagent Stoichiometry and Reaction Conditions

ReagentRecommended EquivalentsNotes
This compound1.0Limiting reagent.
Amine1.1 - 1.5A slight excess can improve reaction rates.
Base (e.g., NaOtBu)1.5 - 2.0A strong, non-nucleophilic base is crucial.
SolventAnhydrous and degassed (e.g., Toluene, Dioxane)-
Temperature80 - 120 °CHigher temperatures are often required for aryl chlorides.
Reaction Time12 - 24 hoursMonitor by TLC or LC-MS.

Experimental Protocols

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 5-amino-2-methoxypyridine derivative.

Mandatory Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up and Purification prep_reagents Weigh Reagents: - this compound - Amine - Pd Catalyst & Ligand - Base setup To Schlenk Flask Add: 1. Pd Catalyst & Ligand 2. Base 3. Aryl Halide & Amine prep_reagents->setup prep_solvent Prepare Anhydrous, Degassed Solvent add_solvent Add Solvent prep_solvent->add_solvent setup->add_solvent heat Heat and Stir (80-120 °C, 12-24 h) add_solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction (aq. NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure Product purify->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) pdII_halide L-Pd(II)(Ar)(Cl) pd0->pdII_halide Oxidative Addition pdII_amido L-Pd(II)(Ar)(NR'R'') pdII_halide->pdII_amido Amine Coordination & Deprotonation pdII_amido->pd0 Reductive Elimination reagents Ar-Cl (5-Chloro-6-methoxy pyridin-3-amine) amine HNR'R'' + Base product Ar-NR'R'' (Product) byproduct - Base-H+Cl-

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Chloro-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate has become an indispensable tool in medicinal chemistry and drug development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.[1][2]

5-Chloro-6-methoxypyridin-3-amine is a valuable building block for the synthesis of various biologically active molecules. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of the amino and methoxy groups allows for further functionalization. The Suzuki-Miyaura coupling at the 5-position enables the introduction of diverse aryl and heteroaryl substituents, leading to the generation of novel molecular scaffolds for drug discovery programs. For instance, derivatives of 6-methoxypyridin-3-amine have been investigated as potential agents for imaging neurodegenerative diseases.

This document provides detailed application notes and proposed protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Due to the limited number of specific literature precedents for this exact substrate, the protocols provided are based on established methods for structurally similar and electronically related aminopyridines. These notes are intended to serve as a comprehensive starting point for reaction optimization and development.

Challenges in Coupling with Aminopyridines

The Suzuki-Miyaura coupling of aminopyridines, such as this compound, can present unique challenges. The primary amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, chloropyridines are generally less reactive than their bromo- or iodo- counterparts, often necessitating more active catalyst systems and optimized reaction conditions to achieve high yields. The selection of an appropriate palladium source, ligand, base, and solvent system is therefore critical for a successful transformation.

Data Presentation: Proposed Reaction Conditions for Screening

Due to the absence of specific literature data for this compound, the following table summarizes reaction conditions that have been successfully applied to a closely related substrate, 5-bromo-2-methylpyridin-3-amine.[1] These conditions serve as an excellent starting point for the optimization of the Suzuki-Miyaura coupling with the target chloro-substituted pyridine.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9512-1875[1]
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9512-1880[1]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9512-1882[1]
43-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9512-1870[1]
52-Naphthylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9512-1878[1]

Note: Yields are based on the coupling with 5-bromo-2-methylpyridin-3-amine and may vary for this compound.

Experimental Protocols

The following are proposed protocols for the Suzuki-Miyaura coupling of this compound. It is highly recommended to screen various conditions, including different palladium catalysts, ligands, bases, and solvents, to determine the optimal setup for a specific arylboronic acid.

Protocol 1: General Procedure using a Standard Palladium Catalyst

This protocol is based on conditions successfully used for a similar bromopyridine substrate.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 85-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-6-methoxypyridin-3-amine.

Protocol 2: Proposed Procedure for a More Active Catalytic System

For a less reactive chloro-substrate, a more active catalyst system employing a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand) may be necessary.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, under an inert atmosphere, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Evacuate and backfill the main reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the pre-mixed catalyst solution to the reaction vessel.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Follow steps 6-11 from Protocol 1 for reaction monitoring, workup, and purification.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic acid, Base catalyst Add Pd Catalyst and Ligand solvent Add Degassed Solvent heating Heat and Stir (85-110 °C, 12-24 h) solvent->heating monitoring Monitor Progress (TLC, LC-MS) extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography product Pure Product: 5-Aryl-6-methoxypyridin-3-amine purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

References

Application of 5-Chloro-6-methoxypyridin-3-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxypyridin-3-amine is a valuable and versatile building block in medicinal chemistry, offering a unique combination of functionalities that are strategically positioned for the synthesis of complex molecular architectures. The presence of a nucleophilic amine, a methoxy group, and a halogenated site on the pyridine ring allows for a diverse range of chemical transformations. This makes it a key intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The pyridine core itself is a well-established scaffold in drug discovery, known for its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of highly substituted heterocyclic compounds with potent biological activities. Its strategic functionalization allows for its incorporation into drug candidates targeting a variety of enzymes and receptors. A notable application is in the synthesis of dual and triple inhibitors of the phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and pim-1 proto-oncogene, serine/threonine kinase (PIM) signaling pathways, which are critical in cancer cell growth, proliferation, and survival.

The chloro substituent at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl and heteroaryl groups, allowing for the exploration of the chemical space and the optimization of structure-activity relationships (SAR). The amino group at the 3-position serves as a key nucleophile for amide bond formation or for the construction of fused heterocyclic systems.

Data Presentation: Biological Activity of Derived Compounds

The following table summarizes the in vitro inhibitory activities of macrocyclic compounds synthesized using a derivative of this compound. This data highlights the potential of this building block in generating potent multi-targeted kinase inhibitors.[1]

Compound IDTarget KinaseIC50 (nM)
MCX 26 PI3Kα2
mTOR>1000
PIM-111
MCX 28 PI3Kα0.2
mTOR138
PIM-118

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving this compound in the synthesis of advanced medicinal chemistry intermediates.

Protocol 1: Miyaura Borylation of this compound

This protocol describes a representative procedure for the conversion of this compound to its corresponding boronic acid pinacol ester, a key intermediate for subsequent Suzuki-Miyaura coupling reactions.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B2pin2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • To the stirred suspension, add Pd(dppf)Cl2 (0.03 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling of (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester with an Aryl Halide

This protocol is adapted from the synthesis of precursors for macrocyclic PI3K/mTOR/PIM inhibitors and describes the coupling of the boronic acid pinacol ester with a heteroaryl iodide.[1]

Materials:

  • (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester

  • Substituted heteroaryl iodide (e.g., an iodinated thienopyrimidine)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • 2M aqueous sodium carbonate (Na2CO3) solution

  • 1,4-Dioxane

Procedure:

  • To a round-bottom flask, add the heteroaryl iodide (1.0 eq) and (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester (1.2 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,4-dioxane to the flask.

  • Add the 2M aqueous sodium carbonate solution.

  • To the stirred mixture, add PdCl2(PPh3)2 (0.05 eq).

  • Heat the reaction mixture to reflux and stir for 1-30 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualizations

Synthetic_Workflow A 5-Chloro-6-methoxy- pyridin-3-amine B (5-amino-6-methoxy- pyridin-3-yl)boronic acid pinacol ester A->B Miyaura Borylation (Protocol 1) C Coupled Biaryl Intermediate B->C Suzuki Coupling (Protocol 2) D Final Bioactive Molecule (e.g., Kinase Inhibitor) C->D Further Synthetic Steps

Caption: Synthetic workflow for the utilization of this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PIM PIM PIM->Downstream Inhibitor Derived Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 Inhibitor->PIM

References

Application Note: A Robust and Versatile Protocol for the N-arylation of 5-Chloro-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-arylation of heteroaromatic amines is a fundamental transformation in modern organic synthesis, providing access to a wide array of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. The resulting N-arylpyridines are prevalent scaffolds in numerous biologically active molecules. This application note details a comprehensive and optimized experimental protocol for the N-arylation of 5-chloro-6-methoxypyridin-3-amine, a valuable building block in drug discovery. The described methodology is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3][4] This protocol offers a reliable and efficient route to a diverse range of N-aryl-5-chloro-6-methoxypyridin-3-amine derivatives.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the N-arylation of this compound with a representative aryl halide.

Materials and Equipment

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Procedure for Buchwald-Hartwig N-arylation

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: To the flask, add the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv). Then, add the anhydrous solvent (e.g., Dioxane, 5 mL).

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the coupling partners.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove insoluble inorganic salts. The filtrate is then washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-chloro-6-methoxypyridin-3-amine.

Data Presentation

The following tables summarize representative reaction parameters and potential outcomes for the N-arylation of this compound based on typical Buchwald-Hartwig conditions.

Table 1: Optimization of Reaction Parameters

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Dioxane1001285-95
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene1101870-85
3Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1001680-90
4Pd(OAc)₂ (2)SPhos (3)K₂CO₃ (2.0)Toluene1102465-80

Table 2: Substrate Scope - Representative Aryl Halides

EntryAryl HalideProductYield (%)
14-BromoanisoleN-(4-methoxyphenyl)-5-chloro-6-methoxypyridin-3-amine92
23-BromotolueneN-(3-methylphenyl)-5-chloro-6-methoxypyridin-3-amine88
31-Bromo-4-(trifluoromethyl)benzeneN-(4-(trifluoromethyl)phenyl)-5-chloro-6-methoxypyridin-3-amine85
42-BromopyridineN-(pyridin-2-yl)-5-chloro-6-methoxypyridin-3-amine75

Mandatory Visualization

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig N-arylation A Reaction Setup (Amine, Aryl Halide, Pd Catalyst, Ligand) B Addition of Base and Anhydrous Solvent A->B C Inert Atmosphere (N2 or Ar) B->C D Heating and Stirring (80-120 °C) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Workup (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H I Final Product H->I

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Catalytic_Cycle Simplified Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X(L_n) OA->PdII LA Ligand Association/ Amine Coordination PdII->LA AmineComplex [Ar-Pd(II)(Amine)-X]L_n LA->AmineComplex Deprotonation Deprotonation (-HX) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)-N(R)Ar'(L_n) Deprotonation->AmidoComplex RE Reductive Elimination AmidoComplex->RE RE->Pd0 Regeneration Product Ar-N(R)Ar' RE->Product ArX Aryl Halide (Ar-X) ArX->OA Amine Amine (R-NH-Ar') Amine->LA Base Base Base->Deprotonation

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Alternative N-arylation Methodologies

While the Buchwald-Hartwig amination is a highly effective method, other established protocols can also be employed for the N-arylation of this compound.

  • Chan-Lam Coupling: This copper-mediated reaction offers the advantage of often proceeding under milder conditions, sometimes at room temperature and open to the air.[5][6][7][8] This method typically involves the coupling of an amine with an aryl boronic acid in the presence of a copper catalyst (e.g., Cu(OAc)₂) and a base.

  • Ullmann Condensation: A classical copper-catalyzed N-arylation method, the Ullmann reaction traditionally requires high temperatures and stoichiometric amounts of copper.[9][10] However, modern modifications with the use of ligands have allowed for milder reaction conditions.[11][12]

This application note provides a detailed and robust protocol for the N-arylation of this compound utilizing the Buchwald-Hartwig amination reaction. The presented methodology, along with the tabulated data and workflow diagrams, offers researchers a comprehensive guide for the efficient synthesis of a variety of N-arylated pyridine derivatives. The flexibility of this protocol allows for adaptation to a wide range of aryl halides, making it a valuable tool in the synthesis of complex molecules for drug discovery and other applications.

References

Application of 5-Chloro-6-methoxypyridin-3-amine in the Development of Non-Small Cell Lung Cancer (NSCLC) Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), making it a prime target for therapeutic intervention. The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for these patients. 5-Chloro-6-methoxypyridin-3-amine serves as a critical building block in the synthesis of advanced, third-generation EGFR inhibitors, most notably Osimertinib. This document provides detailed application notes and protocols relevant to the utilization of this chemical intermediate in the research and development of NSCLC therapeutics.

Osimertinib is designed to selectively inhibit both EGFR-TKI sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which commonly arises after treatment with earlier-generation TKIs, while sparing wild-type EGFR to a large extent.[1] The structural features imparted by the substituted pyridine ring, derived from this compound, are crucial for its potent and selective inhibitory activity.

Data Presentation: Efficacy of Osimertinib

The following table summarizes the in vitro inhibitory activity of Osimertinib against various EGFR mutations and its selectivity over wild-type (WT) EGFR. This data highlights its potency against clinically relevant mutations in NSCLC.

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)Reference
PC-9Exon 19 deletion23[2]
H1975L858R/T790M-[2]
PC-9ERT790M-[2]
Ba/F3G719S>100[2]
Ba/F3L861Q>100[2]
Ba/F3G719S/T790M~100[2]
Ba/F3L861Q/T790M~100[2]
YU-1099G719C/S768I4.5 - 40.7[3][4]
YU-1092L861Q4.5 - 40.7[3][4]

Signaling Pathways and Mechanism of Action

Osimertinib functions as an irreversible inhibitor of mutant EGFR. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the receptor.[5] This action effectively blocks the downstream signaling cascades that drive tumor cell proliferation and survival, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., L858R, T790M) GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition (Cys797) RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription

EGFR signaling pathway and the mechanism of action of Osimertinib.

Experimental Protocols

Synthesis of Osimertinib Intermediate from this compound

The synthesis of Osimertinib involves a multi-step process. A key transformation is the construction of the pyrimidine core. While various routes exist, a common strategy involves the coupling of a pyrimidine derivative with an aniline derivative, which can be prepared from this compound. The following protocol outlines a generalized nucleophilic aromatic substitution (SNAr) reaction, a critical step in forming the core structure of many EGFR inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Pyrimidine Core Synthesis

  • Materials and Reagents:

    • 2,4-Dichloropyrimidine derivative

    • This compound (or a downstream derivative)

    • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

    • Anhydrous aprotic solvent (e.g., 1,4-dioxane, N,N-Dimethylformamide - DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2,4-dichloropyrimidine derivative (1.0 eq) in the chosen anhydrous solvent.

    • Add this compound (or its derivative) (1.0-1.2 eq) to the solution.

    • Add the non-nucleophilic base (2.0-3.0 eq) to the reaction mixture.

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine intermediate.

In Vitro Evaluation of EGFR Inhibitors

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (IC50).

  • Materials and Reagents:

    • NSCLC cell lines (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compound (e.g., Osimertinib) dissolved in DMSO

    • 96-well cell culture plates

    • MTT or MTS reagent

    • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

    • Microplate reader

  • Procedure:

    • Seed the NSCLC cells into 96-well plates at a density of 3,000-8,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]

Protocol 3: Western Blotting for EGFR Signaling Pathway Analysis

This protocol assesses the effect of the inhibitor on the phosphorylation status of EGFR and its downstream targets.

  • Materials and Reagents:

    • NSCLC cell lines

    • Test compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[6][7]

Experimental and Drug Development Workflow

The development of a novel EGFR inhibitor is a structured process that begins with the synthesis of the compound and progresses through various stages of in vitro and in vivo testing.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Synthesis Synthesis of EGFR Inhibitor (using this compound precursor) Kinase_Assay Enzymatic Kinase Assays (Direct Inhibitory Activity) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assays (IC50 Determination) Western_Blot Western Blotting (Target Engagement & Pathway Analysis) Cell_Viability->Western_Blot Xenograft NSCLC Xenograft Models (Efficacy and Tolerability) Western_Blot->Xenograft Kinase_Assay->Cell_Viability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Xenograft->PK_PD Tox Toxicology Studies PK_PD->Tox Formulation Formulation Development Tox->Formulation Clinical_Trials Phase I, II, III Clinical Trials Formulation->Clinical_Trials

Workflow for the development of NSCLC therapeutics.

References

Application Notes and Protocols for Creating Diverse Chemical Libraries Using a Chloropyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and synthesis of diverse chemical libraries based on the versatile chloropyridine scaffold. The protocols outlined below detail key synthetic methodologies that enable the strategic diversification of the chloropyridine core, a privileged structure in medicinal chemistry. The inclusion of quantitative data, detailed experimental procedures, and visual workflows is intended to facilitate the efficient generation of novel compound libraries for screening and lead optimization in drug discovery programs.

Introduction: The Chloropyridine Scaffold in Drug Discovery

The chloropyridine moiety is a fundamental building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its presence in numerous biologically active molecules underscores its importance as a "privileged scaffold." The chlorine atom serves as a versatile synthetic handle, allowing for a variety of cross-coupling and nucleophilic substitution reactions to introduce molecular diversity. This enables the exploration of chemical space and the optimization of structure-activity relationships (SAR). Chloropyridine derivatives have shown significant potential as inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.

Library Design and Diversification Strategy

The strategic creation of a diverse chemical library from a chloropyridine scaffold involves a logical workflow. The core principle is to leverage the reactivity of the C-Cl bond to introduce a wide array of substituents. Key diversification reactions include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr).

G cluster_0 Scaffold Selection cluster_1 Diversification Reactions cluster_2 Building Blocks cluster_3 Chemical Library cluster_4 Screening & Optimization Scaffold Chloropyridine Scaffold (e.g., 2-chloropyridine, 2,4-dichloropyridine) Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Scaffold->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) Scaffold->Buchwald Sonogashira Sonogashira Coupling (C-C bond formation) Scaffold->Sonogashira SNAr Nucleophilic Aromatic Substitution (C-O, C-S, C-N bond formation) Scaffold->SNAr Library Diverse Chloropyridine Library Suzuki->Library Buchwald->Library Sonogashira->Library SNAr->Library BoronicAcids Aryl/Heteroaryl Boronic Acids BoronicAcids->Suzuki Amines Primary/Secondary Amines Amines->Buchwald Alkynes Terminal Alkynes Alkynes->Sonogashira Nucleophiles Alcohols, Thiols, Amines Nucleophiles->SNAr Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: Logical workflow for chloropyridine library generation.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the synthesis of various chloropyridine derivatives and their biological activities. This data is intended to provide a baseline for expected yields and potencies.

Table 1: Representative Yields for Cross-Coupling Reactions on Chloropyridines

EntryChloropyridine SubstrateCoupling PartnerReaction TypeCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyridinePhenylboronic acidSuzuki-MiyauraPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O1001885-95[1]
22,4-DichloropyridineAnilineBuchwald-HartwigPd₂(dba)₃ / XantphosK₂CO₃Toluene1100.5 (MW)90 (C2-amination)[3]
32-Amino-3-bromopyridinePhenylacetyleneSonogashiraPd(CF₃COO)₂ / PPh₃Et₃NDMF100398[4]
42-chloro-3-nitropyridineN,N-dimethylformamideNucleophilic Aromatic SubstitutionN/AN/ANeatReflux292[5]
53-HalopyridinesPhenylboronic acidSuzuki-MiyauraPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O150 (MW)0.17>90[6]
62-Amino-5-chloropyridine3-DecynylSonogashiraPd(CF₃COO)₂ / PPh₃Et₃NDMF100390[7]

Table 2: In Vitro Anticancer and Kinase Inhibitory Activity of Pyridopyrimidine Derivatives

Compound IDCancer Cell LineTarget KinaseIC₅₀ (µM)Reference
Compound 4MCF-7 (Breast)-0.57[8]
Compound 4HepG2 (Liver)-1.13[8]
Compound 11MCF-7 (Breast)-1.31[8]
Compound 11HepG2 (Liver)-0.99[8]
Compound B1H1975 (NSCLC)-0.087[8]
Compound B7H1975 (NSCLC)-0.023[8]
Compound 24H1975 (NSCLC)EGFRL858R,T790M0.02[9]
--c-Src-[2]
--Lck-[2]
--EGFR-[2]
--VEGFR-2-[2]

Experimental Protocols

The following are detailed protocols for the key diversification reactions.

Protocol 1: Suzuki-Miyaura Coupling of a Chloropyridine

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a chloropyridine with an arylboronic acid.

Materials:

  • Chloropyridine (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)[10]

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[1]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[1]

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add the chloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and cesium carbonate (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Chloropyridine

This protocol outlines a general procedure for the palladium-catalyzed amination of a chloropyridine.

Materials:

  • Chloropyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)[11]

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)[3]

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Microwave reactor vials or sealed tube

Procedure:

  • To a microwave reactor vial, add the chloropyridine (1.0 mmol), amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 110 °C for 30 minutes with stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of a Chloropyridine

This protocol provides a general method for the copper- and palladium-catalyzed cross-coupling of a chloropyridine with a terminal alkyne.

Materials:

  • Chloropyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Copper(I) iodide (CuI) (5 mol%)[4]

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), PPh₃ (0.08 mmol), and CuI (0.05 mmol).

  • Add anhydrous DMF (5 mL) and stir for 10 minutes.

  • Add the chloropyridine (1.0 mmol), terminal alkyne (1.2 mmol), and anhydrous Et₃N (3.0 mmol).

  • Heat the reaction mixture to 100 °C for 3 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Targeting Kinase Signaling Pathways

Chloropyridine-based libraries have proven to be a rich source of kinase inhibitors. These compounds often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinase (MAPK) pathways.

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Mutations or overexpression of EGFR can lead to uncontrolled cell division and are common in various cancers.[9][12]

G cluster_0 Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Ligand EGF Ligand Ligand->EGFR Activates Chloropyridine Chloropyridine Inhibitor Chloropyridine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.
VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[13] Tumor growth and metastasis are highly dependent on angiogenesis.

G cluster_0 Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ligand VEGF Ligand Ligand->VEGFR2 Activates Chloropyridine Chloropyridine Inhibitor Chloropyridine->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK_path MAPK Pathway PKC->MAPK_path Angiogenesis Angiogenesis & Vascular Permeability MAPK_path->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion

The chloropyridine scaffold offers a robust and versatile platform for the generation of diverse chemical libraries. The synthetic protocols provided herein for key diversification reactions, coupled with the understanding of their application in targeting critical signaling pathways, empower researchers to efficiently explore novel chemical space in the pursuit of new therapeutic agents. The systematic application of these methodologies, guided by quantitative biological data, will continue to fuel the discovery of potent and selective drug candidates.

References

Application Notes and Protocols for Purity Characterization of 5-Chloro-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-6-methoxypyridin-3-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the analytical methods used to characterize the purity of this compound. The methodologies described are based on established analytical principles and data from structurally similar compounds, offering robust starting points for method development and validation.

The primary analytical techniques covered in this document include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and quantification, Mass Spectrometry (MS) for molecular weight verification, and Differential Scanning Calorimetry (DSC) for thermal analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a principal technique for determining the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is proposed for its suitability in separating a wide range of polar and non-polar impurities.[1]

Experimental Protocol

A robust RP-HPLC method can be developed using a C18 column. The mobile phase composition and gradient can be optimized to achieve good resolution between the main peak and any potential impurities.[1][2]

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

    • Gradient: Start with a composition suitable for retaining the analyte, then gradually increase the organic phase to elute impurities. A suggested starting gradient is 5% B to 95% B over 20 minutes.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 254 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[2]

Data Presentation

ParameterExpected Value/Range
Retention Time (RT)Analyte specific
Purity by Area %> 99%
Limit of Detection (LOD)~0.01%
Limit of Quantitation (LOQ)~0.03%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis of this compound.[1]

Experimental Protocol

A standard GC-MS method with a non-polar capillary column is proposed.[1]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.[3]

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

    • Inlet Temperature: 250 °C.[2][3]

    • Injection Mode: Split (e.g., split ratio 20:1).[2]

    • Injection Volume: 1 µL.[3]

    • Oven Temperature Program: Initial temperature: 60 °C, hold for 2 minutes; ramp at 10 °C/min to 280 °C, hold for 5 minutes.[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[3]

    • MS Transfer Line Temperature: 280 °C.[2]

    • Ion Source Temperature: 230 °C.[2]

    • Mass Range: 40-450 amu.[2]

  • Sample Preparation: Dissolve approximately 5 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[2]

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.

Data Presentation

ParameterExpected Value/Range
Retention Time (RT)Analyte specific
Molecular Ion (M+)Expected m/z corresponding to the molecular formula
Purity by Area % (TIC)> 99%
Volatile Impurity Levels< 0.1%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate TIC detect->integrate identify Identify Impurities (MS) detect->identify calculate Calculate Purity integrate->calculate identify->calculate

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment.

Experimental Protocol

  • Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Internal Standard: Tetramethylsilane (TMS) or a certified internal standard for qNMR.

    • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Solvent: CDCl₃ or DMSO-d₆.

    • Data Acquisition: Typically requires a larger number of scans than ¹H NMR.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals should be consistent with the structure of this compound. For qNMR, purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal of a certified internal standard.[2]

Data Presentation

NucleusParameterExpected Values
¹H NMRChemical Shift (δ)Specific ppm values for aromatic and methoxy protons
IntegrationProportional to the number of protons
¹³C NMRChemical Shift (δ)Specific ppm values for each carbon atom
qNMRPurity98.5 - 99.9+%

Logical Relationship for Structural Confirmation

NMR_Logic cluster_structure Proposed Structure cluster_data NMR Data cluster_analysis Analysis cluster_conclusion Conclusion structure This compound chem_shift Chemical Shifts structure->chem_shift integration Integration structure->integration coupling Coupling Constants structure->coupling H_NMR ¹H NMR Spectrum H_NMR->chem_shift H_NMR->integration H_NMR->coupling C_NMR ¹³C NMR Spectrum C_NMR->chem_shift confirmation Structural Confirmation chem_shift->confirmation integration->confirmation coupling->confirmation

NMR Structural Confirmation Logic

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Experimental Protocol

  • Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., ESI or EI).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this compound.[3]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.[3]

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should correspond to the calculated theoretical mass.

Data Presentation

ParameterExpected Value
Molecular FormulaC₆H₇ClN₂O
Molecular Weight158.59 g/mol
Theoretical [M+H]⁺ (Monoisotopic)159.0325
Observed [M+H]⁺Within 5 ppm of the theoretical mass for HRMS

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to characterize the melting point and thermal stability of a substance. It can also provide an indication of purity.[4]

Experimental Protocol

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • DSC Conditions:

    • Temperature Range: Typically from room temperature to a temperature above the melting point (e.g., 25 °C to 250 °C).

    • Heating Rate: A standard heating rate is 10 °C/min.[5]

    • Atmosphere: Inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: The onset temperature of the endothermic peak is taken as the melting point. A sharp melting peak is indicative of high purity.

Data Presentation

ParameterExpected Value/Range
Melting PointA sharp endotherm at a specific temperature
Purity (by melt)Can be estimated using the van't Hoff equation

Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh Sample (2-5 mg) seal Seal in Aluminum Pan weigh->seal load Load into DSC seal->load heat Heat at 10 °C/min load->heat record Record Heat Flow heat->record analyze Analyze Thermogram record->analyze determine Determine Melting Point analyze->determine

DSC Analysis Workflow

References

Synthesis of Pyrazolo[3,4-b]pyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives, a Privileged Scaffold in Medicinal Chemistry.

Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. Their structural similarity to purine bases has made them a valuable scaffold in the design of molecules with a wide range of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and potential therapeutics for neurodegenerative diseases. This document provides detailed protocols for several common and effective methods for the synthesis of pyrazolo[3,4-b]pyridines, along with quantitative data and visualizations of relevant signaling pathways.

Synthetic Strategies and Protocols

The construction of the pyrazolo[3,4-b]pyridine core can be achieved through various synthetic routes. The most prevalent strategies involve the condensation of a substituted 5-aminopyrazole with a suitable three-carbon electrophilic partner to form the pyridine ring. Below are detailed protocols for three widely used methods.

Method 1: Synthesis from 5-Aminopyrazoles and 1,3-Dicarbonyl Compounds

This is a classic and versatile method for the synthesis of pyrazolo[3,4-b]pyridines. The reaction proceeds via a condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound, followed by cyclization. The choice of solvent and catalyst can influence the reaction rate and yield.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-aminopyrazole derivative (1.0 eq.) and the 1,3-dicarbonyl compound (1.1 eq.) in glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific reactants.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Starting MaterialsReaction ConditionsYield (%)Reference
1-Phenyl-3-methyl-5-aminopyrazole and 1,3-diketonesGlacial Acetic Acid, refluxVaries[1]
5-Aminopyrazole and 1,1,1-trifluoropentane-2,4-dioneVaries>80%[1]
5-Aminopyrazole and 1,3-dicarbonyl compoundsWater, 90°C, 16h or MeOH, HCl, RT, 16hVaries[2]

Logical Workflow for Synthesis using 1,3-Dicarbonyl Compounds

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 5-Aminopyrazole step1 Dissolve in Glacial Acetic Acid start1->step1 start2 1,3-Dicarbonyl Compound start2->step1 step2 Reflux step1->step2 step3 Monitor by TLC step2->step3 step4 Cool and Precipitate in Water step3->step4 step5 Filter and Wash step4->step5 step6 Recrystallize or Column Chromatography step5->step6 end Pyrazolo[3,4-b]pyridine step6->end

Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.

Method 2: Synthesis from 5-Aminopyrazoles and α,β-Unsaturated Ketones

This method, often referred to as a Michael addition-cyclization cascade, is another efficient route to pyrazolo[3,4-b]pyridines. The reaction is typically catalyzed by a Lewis acid.

Experimental Protocol:

  • Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 eq.) in a suitable solvent such as a 1:1 mixture of ethanol and DMF, add a solution of the 5-aminopyrazole derivative (1.0 eq.) at room temperature (25°C).[3][4]

  • Catalyst Addition: Degas the reaction mixture and then add a Lewis acid catalyst, such as Zirconium(IV) chloride (ZrCl4) (0.3 eq.).[3]

  • Reaction Conditions: Stir the reaction mixture vigorously at an elevated temperature (e.g., 95°C) for a specified time (e.g., 16 hours).[3] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Add chloroform and water to the residue and separate the organic and aqueous phases. Wash the aqueous phase with chloroform.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
(E)-4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-oneZrCl4EtOH/DMF951628[3]
(E)-4-(anthracen-9-yl)but-3-en-2-oneZrCl4EtOH/DMF951613[3]
(E)-4-(pyren-1-yl)but-3-en-2-oneZrCl4EtOH/DMF951620[3]
Method 3: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a pathway to 4-hydroxy- or 4-chloro-substituted pyrazolo[3,4-b]pyridines. It involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate or a similar reagent.

Experimental Protocol:

  • Reaction Setup: Mix the 3-aminopyrazole derivative (1.0 eq.) with diethyl 2-(ethoxymethylene)malonate (1.1 eq.). The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.

  • Reaction Conditions: Heat the mixture to a high temperature (typically 100-250°C). The initial condensation is followed by a thermal cyclization.

  • Formation of 4-chloropyrazolopyridine: To obtain the 4-chloro derivative, the intermediate 4-hydroxypyrazolopyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][5] This step is usually performed at reflux.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Starting MaterialReagentsConditionsProductReference
3-AminopyrazoleDiethyl 2-(ethoxymethylene)malonate, POCl₃1. Heat (100-110°C); 2. Reflux with POCl₃4-Chloro-1H-pyrazolo[3,4-b]pyridine[1][5]

Biological Significance and Signaling Pathways

Pyrazolo[3,4-b]pyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Tropomyosin Receptor Kinase (TRK) Signaling

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, upon activation by neurotrophins, trigger several downstream signaling cascades, including the Ras/Erk, PI3K/Akt, and PLC-γ pathways.[6] These pathways are crucial for cell proliferation, differentiation, and survival. Aberrant activation of TRK signaling is implicated in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors.[7][8]

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_erk Ras/Erk Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_plc_gamma PLC-γ Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition TRK TRK Receptor Ras Ras TRK->Ras activates PI3K PI3K TRK->PI3K activates PLC-γ PLC-γ TRK->PLC-γ activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription DAG + IP3 DAG + IP3 PLC-γ->DAG + IP3 DAG + IP3->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK inhibits

Caption: Inhibition of TRK signaling by pyrazolo[3,4-b]pyridines.

TANK-Binding Kinase 1 (TBK1) Signaling

TANK-binding kinase 1 (TBK1) is a key kinase in the innate immune response, playing a crucial role in the production of type I interferons. It is also involved in other cellular processes like autophagy and neuroinflammation.[3][9] Pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of TBK1.[3][9]

TBK1_Signaling cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition Stimulus Viral/Bacterial Components Cytokines TBK1 TBK1 Stimulus->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 Phosphorylated IRF3 IRF3->p-IRF3 Interferon Type I Interferon Gene Expression p-IRF3->Interferon promotes Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 inhibits

Caption: Inhibition of TBK1 signaling by pyrazolo[3,4-b]pyridines.

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation can lead to the inhibition of the mTOR pathway, which is a key promoter of cell growth and proliferation. Some pyrazolo[3,4-b]pyridine derivatives have been shown to activate AMPK and inhibit the downstream p70S6K, a substrate of mTOR, suggesting their potential as anti-cancer agents.[10]

AMPK_mTOR_Signaling cluster_activation Activation cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Activator Pyrazolo[3,4-b]pyridine Derivative AMPK AMPK Activator->AMPK activates mTOR mTOR AMPK->mTOR inhibits p70S6K p70S6K mTOR->p70S6K activates CellGrowth Inhibition of Cell Growth and Proliferation p70S6K->CellGrowth leads to

Caption: Modulation of the AMPK/mTOR pathway by pyrazolo[3,4-b]pyridines.

Conclusion

The synthetic versatility of the pyrazolo[3,4-b]pyridine scaffold allows for the generation of diverse libraries of compounds for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the potential of these promising heterocyclic compounds in various therapeutic areas. The understanding of their interaction with key signaling pathways will further guide the rational design of next-generation pyrazolo[3,4-b]pyridine-based drugs.

References

Application Notes and Protocols: Reaction of 5-Chloro-6-methoxypyridin-3-amine with Various Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxypyridin-3-amine is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a nucleophilic amino group, an electrophilic chloro substituent, and a methoxy group on a pyridine scaffold, offers multiple avenues for synthetic diversification. The chloro and methoxy groups, in particular, are prevalent in drug molecules and can significantly influence intermolecular interactions and pharmacokinetic properties.[2][3] This document provides detailed application notes and representative protocols for the reaction of this compound with various amines, a key transformation for generating libraries of novel compounds for biological screening.

The reactivity of the C-Cl bond in this compound allows for functionalization primarily through two major pathways: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The choice of methodology depends on the nucleophilicity of the reacting amine and the desired reaction conditions.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₇ClN₂O
Molecular Weight158.58 g/mol
IUPAC NameThis compound
CAS Number158387-20-3
AppearanceSolid

Data sourced from PubChem CID 57370234.[1]

Reaction Pathways and Mechanisms

The reaction of this compound with amines can proceed through different mechanisms, largely dictated by the reaction conditions and the nature of the amine.

Nucleophilic Aromatic Substitution (SNAr)

In the presence of a strong base or a highly nucleophilic amine, a direct displacement of the chloride can occur. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. The reaction proceeds via a Meisenheimer-like intermediate. For related chloropyridines, these reactions can be facilitated by electron-withdrawing groups that stabilize the intermediate.[4]

SNAr_Mechanism reagents This compound + R₂NH intermediate Meisenheimer-like Intermediate reagents->intermediate + R₂NH product 5-(Dialkylamino)-6-methoxypyridin-3-amine + HCl intermediate->product - Cl⁻ Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification setup Combine this compound, Amine, Pd Catalyst, Ligand, and Base in an inert atmosphere. solvent Add degassed solvent (e.g., Toluene, Dioxane). setup->solvent heat Heat reaction mixture (e.g., 80-110 °C) with stirring. solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature and quench. monitor->cool extract Extract with an organic solvent. cool->extract purify Purify by column chromatography. extract->purify

References

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of two promising classes of novel anticancer agents: Quinoline-Chalcone Hybrids and Brevilin A Derivatives . Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development in the field of oncology.

Introduction

The quest for more effective and selective anticancer therapies remains a paramount challenge in medicinal chemistry. Small molecule inhibitors targeting critical cellular processes in cancer cells, such as uncontrolled proliferation, survival signaling, and apoptosis evasion, represent a significant avenue for drug discovery.[1] This document details the synthesis and application of two such classes of compounds that have demonstrated potent anticancer activities.

Quinoline-chalcone hybrids merge two pharmacologically important scaffolds. The quinoline moiety is present in numerous approved anticancer drugs, while the chalcone framework is known for its diverse biological activities, including antitumor effects.[2][3] The molecular hybridization of these two entities has yielded compounds with significant cytotoxic activity against various cancer cell lines.[2][4]

Brevilin A , a natural sesquiterpene lactone, has shown promising anticancer properties.[5] Its derivatization, particularly at the γ-lactone ring, has led to the development of analogues with enhanced potency and selectivity, making them attractive candidates for further preclinical investigation.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC50 values) of representative quinoline-chalcone hybrids and Brevilin A derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives [2][4]

CompoundCancer Cell LineIC50 (µM)
12e MGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
9i A549 (Lung)1.91
K-562 (Leukemia)2.15
9j A549 (Lung)5.29
K-562 (Leukemia)4.87

Table 2: Anticancer Activity of Brevilin A and its Derivatives [6][7]

CompoundCancer Cell LineIC50 (µM)
Brevilin A (BA) A549 (Lung)>20
SW480 (Colon)>20
MDA-MB-231 (Breast)>20
MCF-7 (Breast)>20
BA-9 A549 (Lung)5.0
SW480 (Colon)2.5
MDA-MB-231 (Breast)4.0
MCF-7 (Breast)2.5
BA-10 A549 (Lung)5.0
SW480 (Colon)5.0
MDA-MB-231 (Breast)5.0
MCF-7 (Breast)5.0

Experimental Protocols

Synthesis of Novel Anticancer Agents

This protocol describes a general method for the synthesis of quinoline-chalcone hybrids.[8]

Materials:

  • Substituted 4-aminoacetophenone

  • Substituted quinoline-4-carbaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Distilled water

  • Ice

  • Hydrochloric acid (HCl), dilute

Procedure:

  • In a round-bottom flask, dissolve the substituted 4-aminoacetophenone (1 equivalent) and the substituted quinoline-4-carbaldehyde (1 equivalent) in ethanol.

  • Prepare a solution of potassium hydroxide in ethanol and add it dropwise to the reactant mixture with constant stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Neutralize the mixture with dilute HCl to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-chalcone hybrid.

  • Characterize the final product using techniques such as melting point determination, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

This protocol outlines a general approach for the derivatization of Brevilin A at the γ-lactone ring.[6][7]

Materials:

  • Brevilin A

  • Appropriate reagent for derivatization (e.g., amine, thiol)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Brevilin A in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the appropriate nucleophile (e.g., a specific amine or thiol, 1.1-1.5 equivalents) and a base (e.g., triethylamine, 2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified derivative by spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS) to confirm its structure.

Biological Evaluation Protocols

This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

This protocol is used to investigate the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the synthesized compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with cold PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This protocol allows for the detection of apoptosis induced by the synthesized compounds.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the synthesized compounds for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often dysregulated in cancer and targeted by novel anticancer agents.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway.

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The RAS/RAF/MEK/ERK signaling pathway.

JAK_STAT_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription

Caption: The JAK/STAT signaling pathway.

Experimental Workflows

Synthesis_Workflow Reactants Reactants (Aldehyde & Ketone) Condensation Claisen-Schmidt Condensation Reactants->Condensation Precipitation Precipitation & Filtration Condensation->Precipitation Purification Purification (Recrystallization) Precipitation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure Chalcone Hybrid Characterization->FinalProduct

Caption: Workflow for Quinoline-Chalcone Synthesis.

Biological_Evaluation_Workflow SynthesizedCompound Synthesized Anticancer Agent CellViability Cell Viability Assay (MTT) SynthesizedCompound->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) SynthesizedCompound->CellCycle Apoptosis Apoptosis Assay (Annexin V) SynthesizedCompound->Apoptosis IC50 IC50 Determination CellViability->IC50 Mechanism Mechanism of Action Elucidation CellCycle->Mechanism Apoptosis->Mechanism

Caption: Workflow for Biological Evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Substitution Reactions of 5-Chloro-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-6-methoxypyridin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in substitution reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during substitution reactions with this compound, focusing on two primary transformation types: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination and Suzuki Coupling) and Nucleophilic Aromatic Substitution (SNAr).

Q1: My Buchwald-Hartwig amination of this compound is giving low yields. What are the likely causes and how can I improve it?

Low yields in Buchwald-Hartwig aminations of this substrate often stem from suboptimal selection of the catalyst, ligand, base, or reaction conditions. The electron-donating nature of the methoxy and amino groups can make the C-Cl bond less reactive towards oxidative addition.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The selection of the palladium precatalyst and phosphine ligand is critical. For electron-rich chloropyridines, bulky and electron-rich phosphine ligands are often necessary to promote efficient catalytic turnover.

  • Base Selection: The strength and nature of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes lead to side reactions. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better results and broader functional group tolerance.

  • Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Anhydrous, degassed solvents such as 1,4-dioxane or toluene are typically used.

  • Temperature Control: Insufficient temperature can lead to a sluggish reaction, while excessive heat may cause catalyst decomposition. A systematic temperature screen is recommended.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).

Data on Buchwald-Hartwig Amination Conditions:

Amine NucleophilePalladium PrecatalystLigandBaseSolventTemp. (°C)Yield (%)
6-(Methoxymethoxy)quinolin-2-aminePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane110High (exact % not specified)[1]
General Aryl AminesPd(OAc)₂RuPhosK₃PO₄t-BuOH100Good to Excellent
General Alkyl AminesPd₂(dba)₃XPhosNaOtBuToluene80-100Good to Excellent
Q2: I am attempting a Suzuki coupling with this compound and a boronic acid, but the reaction is not proceeding. What should I try?

Similar to the Buchwald-Hartwig reaction, the success of a Suzuki coupling on this substrate is highly dependent on the catalytic system. The activation of the C-Cl bond is often the rate-limiting step.

Troubleshooting Steps:

  • Catalyst and Ligand System: For challenging Suzuki couplings of aryl chlorides, highly active catalysts are required. Systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or preformed palladium precatalysts are often effective.

  • Base and Solvent System: The combination of a suitable base and solvent is critical. A common system is potassium phosphate (K₃PO₄) in a mixture of 1,4-dioxane and water. The water is essential for the transmetalation step.

  • Boronic Acid/Ester Quality: Ensure the boronic acid or boronate ester is pure and has not degraded. Anhydrous and degassed solvents are crucial to prevent protodeborylation.

General Conditions for Suzuki Coupling of Related Chloropyridines:

Boronic AcidPalladium PrecatalystLigandBaseSolventTemp. (°C)
Arylboronic acidPd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100
Heteroarylboronic acidPd₂(dba)₃XPhosCs₂CO₃Toluene110
Q3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this compound, and what conditions should I use?

While palladium-catalyzed reactions are common, direct SNAr can be a more atom-economical approach. The pyridine ring is inherently electron-deficient, which facilitates SNAr. However, the electron-donating methoxy and amino groups on the ring can deactivate it towards nucleophilic attack. Therefore, more forcing conditions or highly nucleophilic reagents may be necessary.

Troubleshooting Steps:

  • Nucleophile Strength: Strong nucleophiles are generally required. For amine nucleophiles, using the corresponding lithium amide (generated in situ with a strong base like n-BuLi) can significantly increase reactivity.

  • Solvent Choice: Polar aprotic solvents like THF or DMF can help to stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction. In some cases, using the amine nucleophile itself as the solvent can lead to higher yields.

  • Temperature: Elevated temperatures are often required to drive the reaction to completion.

Experimental Protocols

The following are detailed methodologies for key substitution reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives.[1]

Materials:

  • This compound

  • Amine nucleophile (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Xantphos (10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial, add this compound, the amine nucleophile, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Seal the vial with a septum and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Boronic acid or boronate ester (1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, the boronic acid/ester, potassium phosphate, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways

To aid in understanding the processes involved, the following diagrams illustrate the key workflows and catalytic cycles.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Amine Nucleophile - Pd Precatalyst & Ligand - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(Cl)L2 pd0->pd2_complex Ar-Cl oxidative_addition Oxidative Addition pd2_aryl_complex Ar-Pd(II)(R)L2 pd2_complex->pd2_aryl_complex R-B(OH)2 transmetalation Transmetalation pd2_aryl_complex->pd0 Ar-R reductive_elimination Reductive Elimination ar_cl Ar-Cl r_b_oh2 R-B(OH)2 + Base ar_r Ar-R Troubleshooting_Logic cluster_solutions Potential Solutions start Low Reaction Yield check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst check_base Is the Base Appropriate? check_catalyst->check_base No solution_catalyst Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) check_catalyst->solution_catalyst Yes check_conditions Are Temperature & Solvent Optimized? check_base->check_conditions No solution_base Test Weaker Inorganic Bases (K3PO4, Cs2CO3) vs. Strong Organic Bases (NaOtBu) check_base->solution_base Yes check_reagents Are Reagents Pure & Atmosphere Inert? check_conditions->check_reagents No solution_conditions Screen Temperature Gradient & Ensure Anhydrous/Degassed Solvent check_conditions->solution_conditions Yes solution_reagents Use Fresh Reagents & Ensure Strict Inert Atmosphere check_reagents->solution_reagents Yes

References

Purification techniques for crude 5-Chloro-6-methoxypyridin-3-amine products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 5-Chloro-6-methoxypyridin-3-amine products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials, isomeric byproducts, products of over-oxidation or reduction, and residual catalysts from the synthesis.[1] For structurally similar compounds, impurities can also include related pyridine derivatives that may have close boiling points, making simple distillation ineffective.[2]

Q2: What are the primary methods for purifying crude this compound?

A2: The three main strategies for purifying this compound are acid-base extraction, column chromatography, and recrystallization.[3][4] The choice of method depends on the properties of the impurities, the desired final purity, and the scale of the reaction.[3]

Q3: How does the basicity of the amine group affect purification?

A3: The pyridine and amine functionalities make the molecule basic. This property is crucial for purification by acid-base extraction, where the compound can be selectively moved into an acidic aqueous phase as a salt, leaving non-basic impurities in the organic phase.[3] However, this basicity can also cause issues like streaking or strong adsorption during silica gel column chromatography.[4][5]

Q4: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A4: Discoloration is often due to the presence of trace impurities or degradation products.[2] Purification via recrystallization, sometimes with the addition of activated carbon, can often yield a colorless or white solid.[6][7] Column chromatography is also effective at removing colored impurities.[4]

Troubleshooting Guides

Acid-Base Extraction
Issue Possible Cause(s) Troubleshooting Steps
Emulsion formation during extraction. The mixture of organic and aqueous layers is not separating cleanly.- Allow the separatory funnel to stand undisturbed for a longer period. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[3] - Filter the entire mixture through a pad of Celite or glass wool.[3]
Product still present in the organic layer after acid wash (checked by TLC). Incomplete protonation of the amine. Insufficient acid was used or not enough washes were performed.- Ensure the aqueous acid solution is of sufficient concentration (e.g., 1M HCl). - Increase the number of acidic washes (e.g., from 2 to 4).[3] - Vigorously shake the separatory funnel to ensure thorough mixing.
Low recovery of product after basification and re-extraction. The aqueous layer was not made sufficiently basic. The product has some solubility in the aqueous layer.- Check the pH of the aqueous layer after adding the base to ensure it is sufficiently high (pH > 10). - Perform multiple extractions with smaller volumes of organic solvent for better efficiency.[4] - Add salt (NaCl) to the aqueous layer to decrease the solubility of the product ("salting out").
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Product is streaking or tailing on the column. The basic amine group is interacting strongly with the acidic silica gel.- Add a small percentage of a basic modifier, such as triethylamine (~0.1-1%) or ammonia, to the eluent system.[4][5] - Pre-treat the silica gel by slurrying it with the eluent containing the basic modifier before packing the column.[5]
Poor separation of the product from impurities (co-elution). The eluent system is not optimized. The column is overloaded. The flow rate is too high.- Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation.[4] - Use a larger column or reduce the amount of crude material loaded.[4] - Decrease the flow rate to allow for better equilibration.[4]
Product does not move from the origin. The eluent is not polar enough. The compound is too strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent system (gradient elution).[4] - If streaking is also observed, add a basic modifier like triethylamine to the eluent.[4]
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
"Oiling out" instead of crystal formation. The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. The product is impure.- Lower the temperature at which the solution is saturated. - Add a slightly larger volume of the hot solvent. - Try a different recrystallization solvent or a solvent mixture. - Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization.
No crystal formation upon cooling. The solution is not saturated enough. The product is too soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and try cooling again. - Add a co-solvent in which the product is less soluble. - Add a seed crystal of the pure product. - Cool the solution for a longer period or at a lower temperature (e.g., in a freezer).
Product is still impure after one recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity. Impurities were trapped within the crystals (occlusion).- Perform a second recrystallization. - Ensure the solution cools slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities.[6] - Select a different solvent where the impurity is either very soluble (stays in the mother liquor) or very insoluble (can be filtered off hot).[3]

Data Presentation: Purity Comparison

The following table represents typical purity results that can be expected from different purification techniques for aminopyridine compounds.

Parameter Crude Product After Acid-Base Extraction After Column Chromatography After Recrystallization
Purity (HPLC, % Area) 85-95%95-98%>99%>99.5%
Appearance Yellow to Brown SolidLight Yellow SolidOff-white SolidWhite Crystalline Solid
Key Impurities Removed VariesNon-basic impuritiesMost impurities, including isomersSparingly soluble impurities

Experimental Protocols & Workflows

Protocol 1: Purification by Acid-Base Extraction

This method leverages the basicity of the amine group to separate it from non-basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). Repeat the acid wash two to four times. The protonated product will move into the aqueous layer.[3]

  • Separation: Combine the acidic aqueous layers. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) until the pH is >10, causing the free amine to precipitate or form an emulsion.

  • Re-extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or DCM) multiple times.[8]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3]

G cluster_workflow Acid-Base Extraction Workflow start Crude Product in Organic Solvent acid_wash Wash with 1M HCl start->acid_wash separate1 Separate Layers acid_wash->separate1 aqueous_layer Combine Aqueous Layers (Contains Product Salt) separate1->aqueous_layer Product organic_impurities Organic Layer (Non-basic Impurities) separate1->organic_impurities Impurities basify Add NaOH (pH > 10) aqueous_layer->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 organic_layer Combine Organic Layers (Contains Product) separate2->organic_layer Product waste Aqueous Waste separate2->waste dry Dry & Concentrate organic_layer->dry end Purified Product dry->end G cluster_workflow Column Chromatography Workflow start Optimize Eluent with TLC pack Pack Silica Gel Column start->pack load Load Crude Product pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine end Concentrate to get Purified Product combine->end G cluster_workflow Recrystallization Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter optional cool Cool Slowly to Form Crystals dissolve->cool hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash end Dry Crystals wash->end

References

Common side products in the synthesis of pyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridin-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyridin-3-amine and its derivatives?

A1: Several common methods are employed for the synthesis of pyridin-3-amine and its derivatives. These include:

  • Hofmann rearrangement of nicotinamide.

  • Curtius rearrangement of nicotinoyl azide.

  • Reduction of 3-nitropyridine .

  • Buchwald-Hartwig amination of 3-halopyridines.

Each method has its own advantages and potential for side product formation.

Q2: I am performing a Hofmann rearrangement of nicotinamide and obtaining significant byproducts. What are they and how can I minimize them?

A2: In the Hofmann rearrangement of nicotinamide, the primary desired product is pyridin-3-amine. However, the intermediate pyridin-3-yl isocyanate can react with nucleophiles other than water, leading to side products. Common side products include N,N'-di(pyridin-3-yl)urea and 3-ureidopyridine.[1] The formation of ureas and acylureas occurs when the isocyanate reacts with the product amine or the starting amide, respectively.[1] To minimize these, ensure slow addition of the amide to the hypobromite solution and maintain a sufficiently high concentration of hydroxide to facilitate the hydrolysis of the isocyanate to the desired amine.

Q3: During the Curtius rearrangement to form a pyridin-3-amine derivative, I am isolating significant amounts of a urea or carbamate byproduct. Why is this happening?

A3: The Curtius rearrangement proceeds through an isocyanate intermediate. If the reaction is performed in the presence of nucleophilic solvents like alcohols or if there are residual amines, the isocyanate will react with them to form carbamates and ureas, respectively.[2][3][4] To obtain the primary amine, the isocyanate must be hydrolyzed with water. To favor amine formation, it is crucial to perform the rearrangement and subsequent hydrolysis in a controlled, stepwise manner. If a carbamate or urea is the desired product, the isocyanate can be intentionally trapped with an alcohol or amine.[2][4]

Q4: My reduction of 3-nitropyridine is not going to completion and I'm observing a significant impurity. What is this likely to be?

A4: Incomplete reduction of 3-nitropyridine is a common issue. The reduction proceeds in a stepwise manner from the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine.[5] The most common side product from incomplete reduction is N-(pyridin-3-yl)hydroxylamine .[5][6] The accumulation of this intermediate is often due to the reduction of the hydroxylamine being the slowest step in the sequence.[5] To drive the reaction to completion, you may need to increase the reaction time, temperature, or the amount of reducing agent.

Q5: I am attempting a Buchwald-Hartwig amination on a 3-halopyridine and a major side product is the dehalogenated pyridine. How can I prevent this?

A5: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a well-known side reaction in Buchwald-Hartwig aminations.[7][8] This occurs when the palladium catalyst promotes a competing reduction pathway. To suppress hydrodehalogenation, several strategies can be employed:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos). These ligands promote the desired reductive elimination to form the C-N bond over side reactions.[8]

  • Base Selection: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) and ensure it is anhydrous.[8]

  • Anhydrous Conditions: Strictly anhydrous conditions are critical, as water can be a proton source for the hydrodehalogenation pathway.[8]

Troubleshooting Guides

Hofmann Rearrangement of Nicotinamide
Issue Potential Cause(s) Troubleshooting Steps
Low yield of pyridin-3-amine Incomplete reaction.Ensure nicotinamide is fully dissolved. Increase reaction time or temperature slightly (e.g., from 60°C to 70°C).[9]
Formation of urea side products.Add the nicotinamide solution slowly to the cold hypobromite solution to maintain a low concentration of the amide. Ensure a sufficient excess of aqueous base to favor hydrolysis of the isocyanate.[1]
Presence of N,N'-di(pyridin-3-yl)urea Reaction of the pyridin-3-yl isocyanate intermediate with the product 3-aminopyridine.Optimize reaction conditions to favor rapid hydrolysis of the isocyanate. This can include ensuring a well-mixed, aqueous environment.
Presence of unreacted nicotinamide Insufficient amount of bromine or base.Use a slight excess of bromine and sodium hydroxide as per established protocols.[9]
Curtius Rearrangement for Pyridin-3-amine Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Formation of pyridin-3-yl carbamate Presence of an alcohol during the rearrangement or workup.Ensure the rearrangement is conducted in a non-alcoholic solvent. If an alcohol was used as a solvent for a trapping experiment, ensure it is completely removed before attempting hydrolysis to the amine.
Formation of N,N'-di(pyridin-3-yl)urea Reaction of the isocyanate with pyridin-3-amine.Add the acyl azide to the reaction mixture slowly. After the rearrangement is complete, ensure rapid and efficient hydrolysis of the isocyanate by adding water.
Low yield of amine Incomplete rearrangement of the acyl azide.Increase the reaction temperature or time for the rearrangement step.
Instability of the acyl azide.Prepare the acyl azide at low temperatures and use it immediately in the rearrangement step.
Reduction of 3-Nitropyridine
Issue Potential Cause(s) Troubleshooting Steps
Incomplete reaction, presence of N-(pyridin-3-yl)hydroxylamine Insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent (e.g., Zn, Fe, SnCl2, or catalytic hydrogenation).[6] Increase the reaction time and monitor by TLC or LC-MS.
Deactivation of the catalyst (for catalytic hydrogenation).Use a fresh catalyst or increase the catalyst loading. Ensure the substrate and solvent are free of catalyst poisons.
Formation of azoxy or azo compounds Condensation of the nitroso and hydroxylamine intermediates.[5]This is more common under certain pH conditions. Adjusting the pH of the reaction mixture may help. Using a stronger reducing agent can also minimize the lifetime of the intermediates.
Buchwald-Hartwig Amination of 3-Halopyridines
Issue Potential Cause(s) Troubleshooting Steps
Significant hydrodehalogenation Slow reductive elimination, presence of water, inappropriate ligand.Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, SPhos).[8] Ensure all reagents and solvents are strictly anhydrous. Use a strong, non-nucleophilic base (e.g., NaOtBu).[8]
Low or no conversion Inactive catalyst, unreactive halide.Use a palladium precatalyst (e.g., G3 or G4 palladacycles) instead of Pd(OAc)2 or Pd2(dba)3.[8] For less reactive chlorides, higher temperatures and more electron-rich ligands may be necessary.
Catalyst decomposition Presence of oxygen.Ensure the reaction is set up and run under a strictly inert atmosphere (e.g., argon or nitrogen).[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopyridine via Hofmann Rearrangement of Nicotinamide[9]
  • In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 mL of water.

  • With stirring, add 95.8 g (0.6 mole) of bromine to the solution.

  • Once the temperature of the solution reaches 0°C, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring.

  • Remove the ice bath and allow the solution to warm. When the temperature reaches 55°C, an exothermic reaction will begin, and the temperature will rise to 70-75°C.

  • Maintain the temperature at 70°C for 20 minutes with stirring.

  • Cool the solution to room temperature and saturate with sodium chloride (approximately 170 g).

  • Extract the product with ether using a continuous extractor for 15-20 hours.

  • Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.

  • The crude product (39-41 g, 85-89%) is purified by recrystallization from a mixture of benzene and ligroin with the aid of activated carbon and sodium hydrosulfite to yield 28-30 g (61-65%) of white crystalline 3-aminopyridine.

Visualizations

Hofmann_Rearrangement_Side_Products nicotinamide Nicotinamide nbromoamide N-Bromonicotinamide nicotinamide->nbromoamide Br2, NaOH isocyanate Pyridin-3-yl isocyanate nbromoamide->isocyanate Rearrangement amine Pyridin-3-amine (Desired Product) isocyanate->amine H2O urea N,N'-di(pyridin-3-yl)urea (Side Product) isocyanate->urea + Pyridin-3-amine acylurea 3-Ureidopyridine (Side Product) isocyanate->acylurea + Nicotinamide

Hofmann rearrangement side product formation pathway.

Reduction_of_3_Nitropyridine nitro 3-Nitropyridine nitroso 3-Nitrosopyridine nitro->nitroso [H] hydroxylamine N-(pyridin-3-yl)hydroxylamine (Potential Side Product) nitroso->hydroxylamine [H] amine Pyridin-3-amine (Desired Product) hydroxylamine->amine [H]

Stepwise reduction of 3-nitropyridine.

Buchwald_Hartwig_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_products Side Products start Low Conversion or Yield check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Check Reaction Conditions check_catalyst->check_conditions ligand Use bulky, electron-rich ligand (e.g., RuPhos, SPhos) check_catalyst->ligand precatalyst Use a Pd-precatalyst (G3 or G4) check_catalyst->precatalyst check_side_products 3. Analyze for Side Products check_conditions->check_side_products atmosphere Ensure inert atmosphere (Ar or N2) check_conditions->atmosphere solvent Use dry, degassed solvent check_conditions->solvent base Use strong, anhydrous base (e.g., NaOtBu) check_conditions->base hydrodehalogenation Hydrodehalogenation? - Use bulky ligand - Ensure anhydrous conditions check_side_products->hydrodehalogenation decomposition Substrate decomposition? - Use weaker base (e.g., K3PO4) - Lower temperature check_side_products->decomposition

Troubleshooting workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 5-Chloro-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 5-Chloro-6-methoxypyridin-3-amine.

General Experimental Workflow for Catalyst Screening

The following diagram outlines a general workflow for screening catalysts and optimizing reaction conditions for cross-coupling reactions.

G cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization start Define Reaction: Substrate, Coupling Partner reagents Select Initial Conditions: - Catalyst/Ligand - Base - Solvent - Temperature start->reagents setup Prepare Reaction Array (e.g., in parallel vials) reagents->setup run Run Reactions under Inert Atmosphere setup->run monitor Monitor Progress (TLC, LC-MS, GC) run->monitor analyze Analyze Results: Yield, Purity, Byproducts monitor->analyze evaluate Evaluate Catalyst Performance analyze->evaluate optimize Optimize Conditions: - Catalyst Loading - Ligand Ratio - Temperature - Concentration evaluate->optimize scaleup Scale-up Optimized Reaction optimize->scaleup

A general workflow for catalyst screening and reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and a boronic acid or ester.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction is not working or giving very low yield. What are the common causes?

A1: Low to no yield with a chloropyridine substrate is often due to the high bond energy of the C-Cl bond, making the oxidative addition step difficult.[1] Key areas to troubleshoot are:

  • Inactive Catalyst/Ligand: Standard ligands like PPh₃ may be insufficient for this challenging substrate.[1] Highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition.[1]

  • Ineffective Base: The base is crucial for activating the boronic acid. For chloropyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1][2]

  • Insufficient Temperature: Aryl chlorides typically require higher temperatures (80-120 °C) for the reaction to proceed at a reasonable rate.[1]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1]

Q2: I'm observing significant amounts of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A2: These are common side reactions in Suzuki couplings.

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source (often water) instead of the palladium complex. Using anhydrous solvents, ensuring the base is dry, or switching to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt can mitigate this issue.[2][3]

  • Homocoupling: This is the self-coupling of the boronic acid, often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[2] Thoroughly degassing the reaction mixture and using an efficient precatalyst system can reduce homocoupling.[2]

Data Presentation: Comparative Catalyst Performance for Suzuki-Miyaura Coupling
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%) (Substrate)Reference(s)
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.25~80 (for 3-chloropyridine)[4]
Pd(dppf)Cl₂Cs₂CO₃Dioxane10012High (General for Suzuki)[4]
PdCl₂{PtBu₂(p-NMe₂-Ph)}₂K₃PO₄Toluene/H₂O1001695 (for 2-chloro-3-aminopyridine)[5]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001892 (for 2-chloro-5-aminopyridine)[5]
Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol adaptable for this compound. Optimization may be required.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂{PtBu₂(p-NMe₂-Ph)}₂, 2 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene/Water, 10:1)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.[2]

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.[2]

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.[2]

    • Monitor the reaction progress by TLC or LC-MS.[2]

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[2]

    • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for forming a C-N bond between this compound and a primary or secondary amine.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Buchwald-Hartwig reaction with this compound shows no conversion. What should I check first?

A1: The primary challenge is the activation of the C-Cl bond.[6]

  • Catalyst and Ligand: Standard ligands are often ineffective.[6] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are essential for activating C-Cl bonds.[6][7] Using a pre-catalyst that cleanly generates the active Pd(0) species is also recommended.[6]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst and higher temperatures.[6]

  • Reaction Conditions: These reactions often require elevated temperatures (80-110 °C) and a strictly inert atmosphere.[6]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction.[6] It can be suppressed by:

  • Ligand Choice: Using a ligand that promotes faster reductive elimination can outcompete the hydrodehalogenation pathway.

  • Base Purity: Ensure the base is anhydrous and high-purity. Traces of moisture or hydroxide can worsen the problem.[6]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can favor the desired amination.[6]

Data Presentation: Comparative Catalyst Performance for Buchwald-Hartwig Amination
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%) (Substrate)Reference(s)
Pd(OAc)₂ / BINAPNaOtBuToluene1002-2470-95 (for various aryl chlorides)[8]
Pd(OAc)₂ / Josiphos (CyPFtBu)NaOtBuToluene1001-385-98 (for heteroaryl chlorides)[7]
BrettPhos PrecatalystK₃PO₄t-BuOH1102488 (for 4-bromoindazole)[9]
t-BuXPhos PrecatalystNaOtBuDioxane1002485 (for 3-bromo-N-methyl-pyridin-2-amine)[9]
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol that can be adapted.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., t-BuXPhos precatalyst, 2 mol%)

    • Base (e.g., NaOtBu, 1.5 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, base, and a stir bar to a dry Schlenk tube.

    • Add this compound and the amine coupling partner.

    • Add the degassed solvent.

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Sonogashira reaction is failing. What are the key parameters to check?

A1: Sonogashira couplings can be sensitive to several factors.

  • Catalyst System: The reaction typically requires both a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[10] The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.[11]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It acts as both a base and a solvent.[12]

  • Inert Atmosphere: The reaction should be performed under anaerobic conditions to prevent the homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[13]

  • Solvent: Ensure the solvent is anhydrous and degassed.

Q2: Can I run a copper-free Sonogashira coupling?

A2: Yes, copper-free Sonogashira reactions are possible and can be advantageous to avoid the issue of alkyne homocoupling.[14] These reactions often require specific ligands, such as bulky, electron-rich phosphines, and may need different bases or additives.[11]

Data Presentation: Representative Catalyst Systems for Sonogashira Coupling
Catalyst System (Pd / Cu / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%) (Substrate)Reference(s)
Pd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF100372-96 (for 2-amino-3-bromopyridines)[10]
Pd(PPh₃)₄ / CuIEt₃NToluene801280-95 (for various aryl bromides)[15]
Pd(CH₃CN)₂Cl₂ / cataCXium A (copper-free)Cs₂CO₃2-Me-THFRT4880-95 (for aryl bromides)[4]
Pd/CuFe₂O₄ MNPs (ligand-free)K₂CO₃EtOH701-285-95 (for aryl iodides)[13]
Experimental Protocol: Sonogashira Coupling

This is a representative protocol.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Copper(I) iodide (CuI, 2-5 mol%)

    • Amine base (e.g., Triethylamine)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.[16]

    • Add the degassed solvent and the amine base.

    • Add the terminal alkyne via syringe.

    • Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir until completion (monitored by TLC or LC-MS).[16]

    • Cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution to remove the amine hydrohalide salt.[16]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired 2-amino-4-alkynylpyridine.[16]

Heck Reaction

The Heck reaction couples this compound with an alkene, such as an acrylate or styrene.

Frequently Asked Questions & Troubleshooting Guide

Q1: The Heck reaction with my chloropyridine substrate is very slow and gives low yields. How can I improve it?

A1: Chloropyridines are challenging substrates for the Heck reaction due to the strong C-Cl bond.

  • Catalyst and Ligand: While simple systems like Pd(OAc)₂ with PPh₃ can work for more reactive halides, chloropyridines often require more specialized catalysts.[17][18] N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphine ligands can be more effective.[5][19] Palladacycle pre-catalysts are also known to be highly active.[19]

  • Base: A variety of organic or inorganic bases can be used, such as Et₃N, K₂CO₃, or NaOAc. The choice of base can significantly impact the reaction and may need to be screened.[17]

  • Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) can improve the reaction rate and yield.[20]

  • Temperature: High temperatures (100-150 °C) are often necessary for the coupling of aryl chlorides.[20]

Q2: I am having issues with the regioselectivity and stereoselectivity of the alkene product. What can I do?

A2: The Heck reaction generally favors the formation of the trans-substituted alkene.[19] However, issues with regioselectivity (for unsymmetrical alkenes) and the formation of the cis-isomer can occur.

  • Ligand Control: The steric and electronic properties of the ligand can influence both regioselectivity and stereoselectivity. Screening different ligands is a key strategy.

  • Reaction Conditions: The solvent and base can also play a role. Forcing conditions (high temperatures) can sometimes lead to isomerization of the product.

Data Presentation: Representative Catalyst Systems for the Heck Reaction
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%) (Substrate)Reference(s)
Pd(OAc)₂ / PPh₃Et₃NDMF100High (General for aryl bromides)
PdCl₂K₂CO₃NMP10090-93 (for iodoflavones)[17]
[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂]K₂CO₃DMF100up to 98 (for aryl bromides)[5]
3% Pd/C (heterogeneous)K₂CO₃H₂O100~85 (for 4-chloroanisole)[18]
Experimental Protocol: Heck Reaction

This is a general protocol that requires optimization.

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Ligand (e.g., PPh₃, 4-10 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., DMF or NMP)

  • Procedure:

    • In a sealable reaction tube, combine this compound, the palladium catalyst, the ligand, and the base.[5]

    • Add the solvent and the alkene.[5]

    • Seal the tube and heat the reaction mixture to 100-140 °C with stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).[5]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.[5]

Troubleshooting and Decision-Making Diagrams

G start Low or No Yield in Suzuki Coupling q1 Is the catalyst system active enough for Ar-Cl? start->q1 s1 Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. q1->s1 No q2 Is the reaction temperature sufficient? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Increase temperature to 80-120 °C. Consider microwave irradiation. q2->s2 No q3 Is the base effective? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). q3->s3 No q4 Is the system properly degassed? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Degas solvents thoroughly. Use freeze-pump-thaw cycles. q4->s4 No end_node Re-run optimized reaction q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.

G cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C, alkyne) cluster_heck Heck (C-C, alkene) start Select Cross-Coupling Reaction suzuki_partner Partner: Boronic Acid/Ester start->suzuki_partner buchwald_partner Partner: Amine (1° or 2°) start->buchwald_partner sonogashira_partner Partner: Terminal Alkyne start->sonogashira_partner heck_partner Partner: Alkene start->heck_partner suzuki_ligand Ligand Choice: - Bulky, electron-rich phosphines  (XPhos, SPhos) - NHCs for challenging substrates suzuki_partner->suzuki_ligand buchwald_ligand Ligand Choice: - Biarylphosphines (BrettPhos, RuPhos) - Ferrocene-based (Josiphos) buchwald_partner->buchwald_ligand sonogashira_catalyst Catalyst System: - Pd catalyst (e.g., Pd(PPh₃)₄) - Cu(I) co-catalyst (e.g., CuI) - Consider copper-free for sensitive substrates sonogashira_partner->sonogashira_catalyst heck_ligand Ligand Choice: - PPh₃ for simple cases - NHCs or Palladacycles for Ar-Cl heck_partner->heck_ligand

Decision tree for initial catalyst selection based on reaction type.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the synthesis of substituted pyridines. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, making the control of regioselectivity in their synthesis a critical aspect of modern chemistry.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my electrophilic aromatic substitution (EAS) on pyridine giving low yields and poor regioselectivity?

A1: The direct electrophilic aromatic substitution (EAS) on the pyridine ring is inherently challenging. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making it less reactive than benzene.[3] When the reaction does proceed, it typically requires harsh conditions and preferentially attacks the C3 position.[3] This is because the intermediates for C2 and C4 attack are destabilized by placing a positive charge on the nitrogen atom.[3]

Troubleshooting & Optimization:

  • Increase Reactivity with Pyridine N-Oxide: A common and effective strategy is to first oxidize the pyridine to its N-oxide.[4] The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can be subsequently deoxygenated.

  • Introduce Activating Groups: If your synthesis allows, the presence of electron-donating groups (EDGs) on the pyridine ring can increase its reactivity towards electrophiles.[4]

  • Employ Harsher Conditions (with caution): While not ideal, sometimes increasing the temperature or using stronger Lewis acids can drive the reaction forward, though this may negatively impact selectivity.

Q2: I am observing a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNA_r) reaction. How can I favor one over the other?

A2: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[4] Several factors can influence the C2/C4 ratio:

Troubleshooting & Optimization:

  • Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position.[4] Similarly, bulky substituents on the pyridine ring can direct the nucleophile to other positions. For instance, a bulky group at C2 will favor C4 attack.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact regioselectivity. For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine showed a 16:1 selectivity for the C2 isomer in dichloromethane (DCM), which could be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[4][5]

  • Electronic Effects: The electronic nature of other substituents on the ring can subtly alter the electron deficiency at the C2 and C4 positions.[4]

Q3: How can I achieve functionalization at the C3 position of pyridine?

A3: The C3 position is generally the least reactive towards both nucleophilic and electrophilic attack in unsubstituted pyridine. However, several strategies can be employed to achieve C3 functionalization:

Troubleshooting & Optimization:

  • Directed ortho-Metalation (DoM): If a directing group is present at the C2 or C4 position, lithiation can be directed to the C3 position. Common directing groups include amides, carbamates, and ethers.[6][7]

  • Halogenation followed by Cross-Coupling: Direct halogenation of pyridine often occurs at the C3 position, albeit sometimes with low selectivity.[3] The resulting 3-halopyridine can then be used in various cross-coupling reactions to introduce a wide range of functional groups.

  • Use of Zincke Imine Intermediates: A milder alternative to direct halogenation for achieving C3-halogenation involves the formation of Zincke imine intermediates. This three-step, one-pot sequence involves ring-opening, regioselective halogenation of the electron-rich intermediate, and subsequent ring-closing.[3]

  • Pyridyne Chemistry: The generation of a 3,4-pyridyne intermediate allows for the difunctionalization of the pyridine ring at the C3 and C4 positions.[8][9]

Data Presentation: Regioselectivity in Pyridine Functionalization

The following tables summarize quantitative data for various regioselective pyridine functionalization reactions.

Table 1: Regioselectivity in the Direct C-H Arylation of Substituted Pyridines [10]

Pyridine SubstratePosition of SubstituentMajor RegioisomerYield (%)
3-NitropyridineC3C4-arylated19
3-FluoropyridineC3C4-arylated65
3-ChloropyridineC3C4-arylated58
4-NitropyridineC4C3-arylated72
4-CyanopyridineC4C3-arylated85

Table 2: Regioselectivity in the Halogenation of Pyridine N-Oxides [11]

Pyridine N-Oxide SubstrateHalogenating AgentBaseSolventRegioisomeric Ratio (C2:C4)Yield (%)
3-Methylpyridine N-oxidePOCl₃2,6-LutidineDCM93:763
3,5-Dimethylpyridine N-oxidePOCl₃2,6-LutidineDCM>99:185
3-Chloropyridine N-oxidePOCl₃2,6-LutidineDCM95:578
3-Fluoropyridine N-oxidePOBr₃2,6-LutidineDCM>99:191

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation of an O-Pyridyl Carbamate [4][6]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the O-pyridyl carbamate substrate in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of a lithium amide base (e.g., lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP)), typically 1.1 equivalents, to the cooled pyridine solution.

  • Stirring: Stir the reaction mixture at -78 °C for the appropriate time (this can range from 30 minutes to several hours, depending on the substrate).

  • Addition of Electrophile: Add the desired electrophile to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature.

  • Quenching: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and purify by column chromatography or crystallization.

Protocol 2: General Procedure for the 2-Chlorination of a Pyridine N-Oxide [3][11]

  • Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).

  • Addition of Base: Add 2,6-lutidine (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Regioselectivity_Logic cluster_electrophilic Electrophilic Aromatic Substitution (EAS) cluster_nucleophilic Nucleophilic Aromatic Substitution (SNAr) cluster_directed_metalation Directed ortho-Metalation (DoM) Pyridine Pyridine Functionalization EAS_Node EAS Pyridine->EAS_Node SNAr_Node SNAr Pyridine->SNAr_Node DoM_Node DoM Pyridine->DoM_Node N_Oxide Pyridine N-Oxide EAS_Node->N_Oxide Activation C3_Product_EAS C3-Substitution (Harsh Conditions) EAS_Node->C3_Product_EAS Inherent Selectivity C4_Product C4-Substitution N_Oxide->C4_Product Directs to C4 C2_Product C2-Substitution SNAr_Node->C2_Product Favored C4_Product_SNAr C4-Substitution SNAr_Node->C4_Product_SNAr Favored Directing_Group Directing Group (e.g., -CONR2, -OR) DoM_Node->Directing_Group Requires C3_Product_DoM ortho-Substitution (e.g., C3) Directing_Group->C3_Product_DoM Directs Lithiation

Caption: Decision workflow for choosing a pyridine functionalization strategy based on the desired regioselectivity.

Experimental_Workflow_DoM Start Start: O-Pyridyl Carbamate Dissolve Dissolve in anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_Base Add Lithium Amide Base (e.g., LDA) Cool->Add_Base Stir Stir at -78 °C Add_Base->Stir Add_Electrophile Add Electrophile Stir->Add_Electrophile Warm Warm to Room Temperature Add_Electrophile->Warm Quench Quench Reaction (e.g., aq. NH4Cl) Warm->Quench Extract Extract and Purify Quench->Extract End End: ortho-Functionalized Pyridine Extract->End

Caption: Step-by-step experimental workflow for Directed ortho-Metalation (DoM) of an O-pyridyl carbamate.

References

Troubleshooting low conversion rates in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination is showing low or no conversion. What are the most common initial checks?

Low conversion in a Buchwald-Hartwig amination can stem from several factors, as the reaction is known to be sensitive to specific conditions.[1] Here are the primary areas to investigate:

  • Inert Atmosphere: The Palladium(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.[1][2] Standard Schlenk techniques are recommended for optimal results.[2]

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical.[1][2] Trace amounts of water can inhibit the reaction.[3] Using unopened anhydrous solvents or freshly degassed solvents is advisable.[2]

  • Catalyst Activity: Catalyst deactivation is a common reason for low conversion.[3] This can be due to impurities, air sensitivity, or poisoning by certain functional groups.[3][4] Running a control reaction with a known successful substrate-amine combination can help verify your catalyst's activity.[3]

Q2: How do I choose the right ligand for my substrate?

Ligand selection is crucial and often substrate-dependent.[1] For challenging substrates, the choice of ligand is critical to facilitate the reaction.[5]

  • General Considerations: Sterically hindered and electron-rich phosphine ligands are generally the most effective.[1][6] The appropriate ligand is largely determined by the class of the nucleophile (e.g., aliphatic amines, aryl amines, amides).[7]

  • For Primary Amines: BrettPhos is a ligand specifically designed for the monoarylation of primary amines.[8][9]

  • For Secondary Amines: RuPhos is often a superior ligand for coupling secondary amines with aryl chlorides.[10]

  • For Challenging Couplings: Bulky biaryl phosphine ligands have shown success in the amination of heteroaryl halides.[8] For sterically hindered substrates, a ligand like BrettPhos can be highly effective.[8]

Table 1: Ligand Selection Guide for Different Amine Nucleophiles

Amine TypeRecommended Ligand(s)Key Considerations
Primary Aliphatic AminesBrettPhosExcellent for selective monoarylation.[8][9]
Secondary Aliphatic AminesRuPhosParticularly effective for couplings with aryl chlorides.[10]
Aryl AminesXPhos, RuPhosGenerally good success rates.[7]
Heteroaryl AminesDavePhos, cataCXium® ACan be challenging and often require optimization.[7]
AmidestBuBrettPhosAmides are less nucleophilic and require more reactive ligands.[9]
Q3: The choice of base seems critical. Which base should I use?

The base plays a crucial role in the catalytic cycle, and its selection can significantly impact the reaction rate and outcome.[11][12]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often lead to higher reaction rates.[1][7] However, they are incompatible with base-sensitive functional groups on your substrates.[1][9]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher temperatures or longer reaction times.[1]

  • Solubility: The solubility of the base is an important factor.[7][13] In nonpolar solvents, common strong bases like NaOtBu are insoluble, creating a heterogeneous mixture.[13][14] The rate of agitation can severely impact the reaction rate in such cases.[7]

Table 2: Common Bases in Buchwald-Hartwig Amination

BasepKa of Conjugate AcidCommon Applications & Considerations
Sodium tert-butoxide (NaOtBu)~19Widely used, strong base; can be problematic for base-sensitive substrates.[7]
Potassium tert-butoxide (KOtBu)~19Similar to NaOtBu; incompatible with esters and nitro groups.[9]
Lithium bis(trimethylsilyl)amide (LHMDS)~26Strong, non-nucleophilic base; can provide tolerance for protic functional groups.[9]
Cesium carbonate (Cs₂CO₃)~10.3Weaker base, good for substrates with sensitive functional groups.[1]
Potassium phosphate (K₃PO₄)~12.3A moderately weak base, offering good functional group tolerance.[1]
Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?

Poor solubility is a frequent and often underestimated cause of reaction failure.[1][7]

  • Solvent Choice: The primary role of the solvent is to solubilize the reaction components.[1] Common solvents include aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons such as toluene.[1][15]

  • Solvent Screening: If solubility is an issue, screening different solvents is recommended. Aprotic, nonpolar solvents like m-xylene have been shown to be effective.[13][14][16] In some cases, a mixture of solvents can improve solubility and reaction outcomes.[7]

  • Temperature: Increasing the reaction temperature can sometimes improve solubility, but care must be taken to avoid decomposition of starting materials or the catalyst.

Q5: I am using an aryl chloride, and the reaction is very slow. How can I improve the conversion?

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[1][17]

  • Ligand Choice: The use of highly active, sterically hindered biaryl phosphine ligands is often necessary for the efficient coupling of aryl chlorides. Ligands like XPhos and RuPhos have been developed for this purpose.[10]

  • Catalyst System: Using a pre-catalyst can lead to a cleaner and more efficient formation of the active catalytic species.[5][17]

  • Reaction Conditions: Higher temperatures and longer reaction times may be required.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed amination of an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

  • Setup: In an oven-dried Schlenk flask or reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the base (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).[1][2][18]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1][2][19]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[1][18][20]

  • Reaction: Place the reaction vessel in a pre-heated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[1][19][20]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1][20]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

Troubleshooting_Workflow Start Low Conversion Observed Check_Inert Verify Inert Atmosphere (Ar/N2) Start->Check_Inert Check_Reagents Assess Reagent/Solvent Purity (Dry & Pure?) Start->Check_Reagents Check_Catalyst Confirm Catalyst Activity (Run Control Reaction) Start->Check_Catalyst Optimization Systematic Optimization Check_Inert->Optimization If OK Check_Reagents->Optimization If OK Check_Catalyst->Optimization If OK Screen_Ligand Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) Optimization->Screen_Ligand Screen_Base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) Optimization->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, THF) Optimization->Screen_Solvent Adjust_Temp Adjust Temperature Optimization->Adjust_Temp Success Successful Conversion Screen_Ligand->Success Screen_Base->Success Screen_Solvent->Success Adjust_Temp->Success

Caption: A troubleshooting workflow for addressing low conversion rates.

Buchwald_Hartwig_Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0) OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition AmineCoord Ar-Pd(II)-NHR'R''⁺X⁻ OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)-NR'R''(L) AmineCoord->Deprotonation Deprotonation Deprotonation->Pd0 Reductive Elimination Product Ar-NR'R'' Deprotonation->Product Salt Base-H⁺X⁻ Deprotonation->Salt ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

5-Chloro-6-methoxypyridin-3-amine stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Chloro-6-methoxypyridin-3-amine under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, which includes an aminopyridine core with chloro and methoxy substituents, several degradation pathways are possible under stress conditions:

  • Oxidation: The primary amine and the electron-rich pyridine ring are susceptible to oxidation. This can lead to the formation of N-oxides, nitro derivatives, or degradation of the pyridine ring.[1][2] The presence of an amine group can make the pyridine nitrogen more susceptible to oxidation.

  • Hydrolysis: The methoxy group can be susceptible to hydrolysis under strong acidic conditions, leading to the formation of a hydroxypyridine derivative. The chloro group is generally stable to hydrolysis under typical conditions but can be displaced under harsh conditions.

  • Photodegradation: Aromatic amines and halogenated compounds can be sensitive to light, potentially leading to dimerization, polymerization, or cleavage of the substituents.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The stability will depend on the solid-state form and the presence of any impurities.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dark place under an inert atmosphere.[3] The solid form is generally more stable than solutions. For long-term storage, temperatures of 2-8°C are recommended.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1][4] This method should be able to separate the intact this compound from its potential degradation products. Key aspects of a suitable HPLC method include:

  • A C18 stationary phase.

  • A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • UV detection at a wavelength where the parent compound and its expected degradation products have significant absorbance.

  • Validation of the method to ensure it is specific, sensitive, accurate, and precise for quantifying the compound and its degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram after reaction. Degradation of this compound.Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and confirm their retention times.
Low assay value or recovery. Instability of the compound under the reaction or analysis conditions.Evaluate the pH, temperature, and exposure to light of your experimental setup. Consider using a salt form of the amine, which may exhibit greater stability, particularly against oxidation.[2]
Discoloration of the compound or reaction mixture. Formation of colored degradation products, often due to oxidation or polymerization.Minimize exposure to air (oxygen) and light. Use degassed solvents and consider running reactions under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between experimental runs. Variability in the stability of the compound due to minor changes in reaction conditions.Tightly control reaction parameters such as temperature, pH, and reaction time. Ensure consistent quality of starting materials and solvents.

Quantitative Data Summary

Forced degradation studies are essential to understand the stability of a new chemical entity.[5][6] The following table provides an illustrative summary of potential degradation of this compound under various stress conditions. The data presented here is hypothetical and intended to serve as a template for reporting results from stability studies.

Stress Condition Condition Details Time Degradation (%) Major Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60 °C24 h< 5%5-Chloro-6-hydroxypyridin-3-amine
Basic Hydrolysis 0.1 M NaOH at 60 °C24 h< 2%Not significant
Oxidative 3% H₂O₂ at RT8 h~15%This compound N-oxide
Thermal 80 °C (solid state)48 h< 1%Not significant
Photolytic ICH compliant light exposure24 h~10%Dimeric and polymeric products

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[1][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 8 hours, protected from light.

    • Thermal Degradation: Store a sample of the solid compound in an oven at 80 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC-UV method.

    • If significant degradation is observed, the degradation products can be further characterized using mass spectrometry (LC-MS) and NMR spectroscopy.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid Expose to stress base Basic (0.1 M NaOH, 60°C) stock->base Expose to stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to stress thermal Thermal (80°C, solid) stock->thermal Expose to stress photo Photolytic (ICH guidelines) stock->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidative->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS/NMR for Characterization hplc->lcms If degradants > threshold

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_products Potential Degradation Products parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation (H2O2) hydroxy Hydroxypyridine Derivative parent->hydroxy Acid Hydrolysis (HCl) dimer Dimeric/Polymeric Products parent->dimer Photolysis (Light) nitro Nitro Derivative n_oxide->nitro Further Oxidation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Scale-Up Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up pyridine synthesis from the lab to a pilot or plant scale?

When moving from a laboratory scale (grams) to a larger scale (kilograms), several challenges that were not apparent initially can arise. The most common issues include:

  • Reduced Yields: Reactions that perform well on a small scale may experience a significant drop in yield upon scale-up.[1]

  • Exotherm Control: Many pyridine syntheses are exothermic. The decreased surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of temperature spikes, side reactions, or dangerous thermal runaway events.[2][3]

  • Mixing and Mass Transfer Limitations: Inefficient stirring in large reactors can lead to localized "hot spots," poor reagent distribution, and inconsistent reaction progress, ultimately affecting yield and impurity profiles.[4]

  • Increased Reaction Times: Changes in reaction kinetics and mass transfer can lead to longer completion times compared to the lab scale.[1]

  • Impurity Profile Changes: Different reaction kinetics and temperature gradients can lead to the formation of new or increased levels of byproducts that were negligible at a smaller scale.[1]

  • Work-up and Purification Difficulties: Isolating and purifying large quantities of product can present new challenges, such as handling large volumes of solvents, difficult phase separations, and the need for specialized chromatography or crystallization techniques.

Q2: How does the choice of pyridine synthesis route impact its scalability?

The choice of synthetic route is critical for a successful scale-up.

  • Hantzsch Synthesis: While a classic and versatile method, it often involves harsh reaction conditions, long reaction times, and a crucial oxidation step that can be problematic on a large scale.[5][6] However, it has been successfully scaled to produce multi-kilogram quantities with careful optimization of reagent addition order.[7]

  • Bohlmann-Rahtz Synthesis: This route is versatile but can be hampered by the need for high temperatures for the final cyclodehydration step and the potential need to isolate intermediates, which is not ideal for large-scale production.[8]

  • Chichibabin Synthesis: This method often uses inexpensive starting materials but typically suffers from low yields, which can make it economically unviable for complex, high-value products.[9]

  • Modern Catalytic Methods: Transition-metal catalyzed cross-coupling reactions can be highly efficient but may face challenges with catalyst cost, removal of metal residues from the final product, and catalyst deactivation at scale.

Q3: What are the key safety considerations for scaling up pyridine synthesis?

Safety is the highest priority during scale-up. Key considerations include:

  • Thermal Hazard Assessment: Before any scale-up, it is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the reaction's heat of reaction and potential for thermal runaway.[4]

  • Reactor and Cooling Capacity: Ensure the reactor's cooling system is capable of handling the maximum heat output of the reaction.[4] Calculate the potential adiabatic temperature rise to understand the worst-case scenario.[4]

  • Controlled Reagent Addition: For highly exothermic reactions, adding one reagent slowly (dropwise) to the other is a common strategy to control the rate of heat generation.[3] This rate must be carefully calculated for the larger scale.

  • Pressure Management: Be aware of any potential gas evolution. Ensure the reactor is equipped with appropriately sized pressure relief devices.[4]

Troubleshooting Guide

Problem 1: Significant Drop in Yield Upon Scale-Up

Q: My Hantzsch pyridine synthesis yielded 90% at the 1g scale, but only 50% at the 100g scale. What are the likely causes and how can I fix it?

A significant drop in yield is a common scale-up problem. The following workflow can help diagnose the issue.

G start Low Yield on Scale-Up check_mixing Is mixing efficient? (No visible solids, uniform color) start->check_mixing check_temp Is temperature uniform? (No hot spots) check_mixing->check_temp Yes improve_mixing ACTION: Improve Agitation (Increase RPM, change impeller design) check_mixing->improve_mixing No check_addition Was reagent addition rate scaled correctly? check_temp->check_addition Yes improve_cooling ACTION: Improve Heat Transfer (Lower jacket temp, use baffles) check_temp->improve_cooling No check_oxidation Is the dihydropyridine oxidation step complete? check_addition->check_oxidation Yes adjust_addition ACTION: Slow Reagent Addition (Recalculate based on heat removal) check_addition->adjust_addition No check_impurities Are there new major impurities by TLC/LCMS? check_oxidation->check_impurities Yes optimize_oxidation ACTION: Optimize Oxidation (Change oxidant, increase time/temp) check_oxidation->optimize_oxidation No identify_side_reaction ACTION: Identify Side Product (Isolate & characterize impurity) check_impurities->identify_side_reaction Yes end Yield Improved check_impurities->end No improve_mixing->check_temp improve_cooling->check_addition adjust_addition->check_oxidation optimize_oxidation->check_impurities identify_side_reaction->end

Caption: Troubleshooting workflow for diagnosing yield loss during scale-up.

Possible Causes & Solutions:

  • Poor Heat Transfer: Inefficient heat removal can cause temperature spikes, leading to side reactions.[2]

    • Solution: Ensure the reactor's cooling capacity is sufficient.[4] Consider lowering the reaction temperature or slowing the rate of addition for exothermic steps.[10]

  • Inefficient Mixing: Localized concentration gradients can prevent the reaction from going to completion.[4]

    • Solution: Evaluate the stirrer design and speed. Ensure the agitation is adequate to keep all components suspended and well-mixed.[4]

  • Suboptimal Reagent Stoichiometry or Addition Order: The optimal order of adding reagents can be critical at a larger scale to minimize side reactions.[7]

    • Solution: Re-evaluate the order of addition. For the Hantzsch synthesis, a factorial experimental design can help optimize reagent charges and addition sequence.[7]

  • Incomplete Oxidation: The final aromatization of the dihydropyridine intermediate is a common failure point.[5] Classical oxidants like nitric acid can cause side reactions.[5][6]

    • Solution: Monitor this step closely by TLC or LCMS. Consider switching to a milder or more efficient oxidizing agent.[5] One-pot syntheses using ferric chloride or manganese dioxide for direct aromatization have proven effective.[5][6]

Problem 2: Reaction Temperature Spikes (Exotherm)

Q: During the scale-up of an acylation to form a pyridine derivative, the internal temperature rose uncontrollably despite the cooling jacket being at its lowest setting. What should I do?

An uncontrolled exotherm is a serious safety hazard. Immediate action is required to prevent a thermal runaway.[3][10]

G start Uncontrolled Exotherm Detected (Temp Rising Rapidly) stop_addition IMMEDIATE ACTION: Stop All Reagent Addition start->stop_addition max_cooling IMMEDIATE ACTION: Maximize Cooling stop_addition->max_cooling is_controlled Is temperature now decreasing or stable? max_cooling->is_controlled quench EMERGENCY: Initiate Quench Procedure is_controlled->quench No investigate Once Safe, Investigate Cause is_controlled->investigate Yes evacuate EMERGENCY: Alert Personnel & Evacuate quench->evacuate cause1 Cause: Addition too fast? investigate->cause1 cause2 Cause: Insufficient cooling? investigate->cause2 cause3 Cause: Poor mixing? investigate->cause3 G start New Impurity on Scale-Up characterize Step 1: Characterize Impurity (LCMS, HRMS, isolate for NMR) start->characterize is_isomer Is it an isomer of the product? characterize->is_isomer is_dimer Is it a dimer or oligomer? is_isomer->is_dimer No control_regio ACTION: Adjust conditions (temp, solvent, catalyst) to improve regioselectivity is_isomer->control_regio Yes is_intermediate Is it a stable intermediate? is_dimer->is_intermediate No reduce_conc ACTION: Lower concentration or slow addition to prevent side reactions is_dimer->reduce_conc Yes is_sm_related Is it related to a starting material? is_intermediate->is_sm_related No drive_reaction ACTION: Increase reaction time/temp to drive to completion is_intermediate->drive_reaction Yes purify_sm ACTION: Purify starting materials before use is_sm_related->purify_sm Yes end Impurity Minimized is_sm_related->end No control_regio->end reduce_conc->end drive_reaction->end purify_sm->end

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions involving chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions, with a specific focus on preventing the undesired dehalogenation side reaction.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Significant Dehalogenation of the Chloropyridine Starting Material

Q1: I am observing a significant amount of my chloropyridine being converted to the corresponding pyridine (hydrodehalogenation) instead of the desired cross-coupling product. What are the primary causes and how can I minimize this side reaction?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with less reactive aryl chlorides like chloropyridines.[1][2] It occurs when the halogen atom is replaced by a hydrogen atom.[1] The primary causes include:

  • Presence of Hydride Sources: Solvents (e.g., alcohols, DMF), bases (e.g., those with β-hydrogens), or even trace amounts of water can act as hydride donors.

  • Catalyst Activity and Reaction Kinetics: If the rate of the desired cross-coupling is slow compared to the dehalogenation pathway, the formation of the dehalogenated byproduct becomes more significant.[1] Highly active catalysts can sometimes promote this side reaction.[1]

  • Ligand Choice: The electronic and steric properties of the ligand are crucial. Suboptimal ligands may not efficiently promote the desired reductive elimination step over dehalogenation.[1][3]

  • Base Selection: The strength and nature of the base can influence the reaction pathway. Some bases can generate hydride species that lead to dehalogenation.

  • Temperature: Higher reaction temperatures can sometimes increase the rate of dehalogenation.[1]

Troubleshooting Steps:

  • Ligand Selection: Switch to bulky, electron-rich phosphine ligands, which are known to promote the desired C-C or C-N bond formation. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for activating the C-Cl bond while suppressing dehalogenation.[3][4][5]

  • Base Optimization: Screen different bases. Strong, non-nucleophilic inorganic bases are often preferred. If you are using a base that can act as a hydride source, consider switching to alternatives.[1][3]

  • Solvent Choice: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[1][3] If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts.

  • Temperature Control: Try lowering the reaction temperature. While higher temperatures can be necessary to activate the C-Cl bond, they can also accelerate dehalogenation.[1][5] Finding the optimal temperature is key.

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, as water can be a proton source leading to dehalogenation.[2][6]

Issue 2: Low or No Conversion of the Chloropyridine

Q2: My reaction is showing low to no yield of the desired product, with the chloropyridine starting material remaining unreacted. What should I do?

A2: Low reactivity is a common challenge with chloropyridines due to the strong C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[4]

Troubleshooting Steps:

  • Activate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Employ more active catalyst systems with bulky, electron-rich ligands like SPhos, XPhos, or NHC ligands (e.g., IPr).[5] These ligands promote the challenging oxidative addition step.[4][5]

  • Increase Catalyst Loading: If you are using a low catalyst loading, a modest increase may improve conversion.

  • Elevate the Reaction Temperature: Higher temperatures (e.g., 80-120 °C) can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[5] Microwave irradiation can also be an effective strategy to rapidly achieve high temperatures.[4]

  • Effective Base Selection: The base plays a crucial role. For Suzuki reactions, a strong base like K₃PO₄ or Cs₂CO₃ is often required to activate the boronic acid.[4][5] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are commonly used.[7]

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2][4]

Issue 3: Poor Regioselectivity with Dichloropyridines

Q3: I am using a dichloropyridine (e.g., 2,4-dichloropyridine) and obtaining a mixture of products. How can I improve the regioselectivity?

A3: Achieving regioselectivity with dihalopyridines can be challenging. Generally, the chlorine at the 2- and 4-positions are more activated due to the electron-withdrawing nature of the pyridine nitrogen.[2]

Troubleshooting Steps:

  • Ligand Control: The choice of ligand can significantly influence the site of the reaction. For instance, in the amination of 2,4-dichloropyridine, a Xantphos-based catalyst has been shown to favor reaction at the C2 position.[2] In contrast, very sterically hindered NHC ligands can promote coupling at the C4 position.[8]

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the more reactive site.[2] It may be possible to perform a selective reaction at the more reactive position at a lower temperature, followed by a subsequent reaction at the less reactive position at a higher temperature.[2]

  • Catalyst System Screening: Different palladium precursors and ligands can exhibit different selectivities. A systematic screening of catalyst systems is recommended.

Frequently Asked Questions (FAQs)

Q1: Why are chloropyridines so much less reactive than bromopyridines or iodopyridines in palladium-catalyzed cross-coupling?

A1: The lower reactivity of chloropyridines is due to the high bond dissociation energy of the C-Cl bond compared to C-Br and C-I bonds. This makes the oxidative addition of the chloropyridine to the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle, more difficult.[2][4]

Q2: What is the mechanism of hydrodehalogenation?

A2: Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom. In the context of palladium catalysis, this can occur through several pathways. One common pathway involves the formation of a palladium-hydride species (Pd-H), which can then undergo reductive elimination with the aryl group to form the dehalogenated product. These hydride species can be generated from various sources in the reaction mixture, such as solvents, bases, or water.[1]

Q3: Can the choice of boronic acid versus a boronic ester affect dehalogenation in Suzuki coupling?

A3: Yes. Boronic acids can undergo a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of an arene.[4] This can be more prevalent in the presence of water. Using more stable boronic esters, such as pinacol esters, can help to mitigate this side reaction.[5]

Q4: Are there any general tips for setting up palladium-catalyzed reactions with chloropyridines to avoid side reactions?

A4: Yes, here are some best practices:

  • Use High-Purity Reagents: Ensure your chloropyridine, coupling partner, base, and solvent are of high purity and anhydrous when necessary.[2]

  • Thorough Degassing: Always thoroughly degas your solvents to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[4][5]

  • Inert Atmosphere: Set up and run your reactions under a positive pressure of an inert gas like argon or nitrogen.[2]

  • Systematic Optimization: If you are developing a new reaction, systematically screen key parameters, including the ligand, base, solvent, and temperature.

Data Presentation

Table 1: Ligand Effects on Dehalogenation in Palladium-Catalyzed Reactions
Ligand TypeGeneral CharacteristicsTendency for DehalogenationRecommended for Chloropyridines
Monodentate Phosphines (e.g., PPh₃)Less bulky, less electron-donatingCan be higher, especially with unreactive substratesGenerally less effective[4]
Bidentate Phosphines (e.g., dppf)Chelating, provides stabilityModerateOften used, but may not be optimal for chloropyridines[1]
Buchwald Ligands (e.g., SPhos, XPhos)Bulky, electron-rich monophosphinesLower, promotes desired reductive eliminationHighly Recommended[1][4][5]
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, bulkyGenerally lowHighly Recommended[5][9]
Table 2: Influence of Base and Solvent on Dehalogenation
BaseSolventTendency for DehalogenationComments
NaOtBu, KOtBuToluene, DioxaneCan be a source of hydridesCommonly used, but requires careful optimization[10][11]
K₃PO₄, Cs₂CO₃Toluene, Dioxane, THFGenerally lowerStrong, non-nucleophilic bases; often a good choice[1][4][5]
K₂CO₃, Na₂CO₃Dioxane/H₂O, DMFCan be higher in protic or reducible solventsWeaker bases, may require higher temperatures[1][2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) and add them to the Schlenk flask.

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Reagent Addition: Add the chloropyridine (1.0 eq.) and the amine (1.2-1.5 eq.).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring for 4-24 hours.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Visualizations

Troubleshooting_Dehalogenation start High Dehalogenation Observed ligand Ligand Choice start->ligand Is the ligand optimal? base Base Choice ligand->base Yes act_ligand Switch to bulky, electron-rich ligand (SPhos, XPhos, NHC) ligand->act_ligand No solvent Solvent Choice base->solvent Yes act_base Use strong, non-nucleophilic base (K3PO4, Cs2CO3) base->act_base No temp Temperature solvent->temp Yes act_solvent Use anhydrous, aprotic solvent (Toluene, Dioxane) solvent->act_solvent No act_temp Lower reaction temperature temp->act_temp Too High

Caption: A workflow for troubleshooting high dehalogenation in palladium-catalyzed reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar(Cl)-Pd(II)L₂ pd0->oa_complex Oxidative Addition (Ar-Cl) transmetalation_complex Ar-Pd(II)L₂(R) oa_complex->transmetalation_complex Transmetalation (R-B(OR)₂) dehalogenation Dehalogenation (Ar-H) oa_complex->dehalogenation Reaction with H- source transmetalation_complex->pd0 Reductive Elimination re_complex Ar-R-Pd(II)L₂ re_product Ar-R

Caption: Simplified Suzuki catalytic cycle highlighting the competing dehalogenation pathway.

References

Solubility issues of 5-Chloro-6-methoxypyridin-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are experiencing solubility issues with 5-Chloro-6-methoxypyridin-3-amine in organic solvents.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen organic solvent.

This is a common challenge that can often be addressed by systematically evaluating and adjusting experimental conditions. The following troubleshooting guide provides a step-by-step approach to resolving solubility issues.

Question: I am having difficulty dissolving this compound in my chosen organic solvent. What should I do first?

Answer: The first step is to confirm that you are using an appropriate solvent and to consider factors that may be hindering dissolution. The principle of "like dissolves like" is a good starting point; the polarity of the solvent should ideally match that of the solute. For a substituted pyridine like this compound, a range of polar and non-polar organic solvents should be considered.

If initial attempts at dissolution at room temperature are unsuccessful, a systematic approach to troubleshooting is recommended. This can involve screening various solvents, adjusting the temperature, or employing physical methods to aid dissolution.

Question: Which organic solvents are likely to be effective for dissolving this compound?

A recommended approach is to perform a small-scale solvent screening to identify the most suitable solvent for your application.

Solvent Screening Protocol:

  • Weigh a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.

  • Add a measured volume (e.g., 0.1 mL) of a different organic solvent to each vial.

  • Vortex or agitate the vials at room temperature for a set period (e.g., 30 minutes).

  • Visually inspect for dissolution.

Solvent Class Examples Rationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)Often effective for dissolving a wide range of organic compounds, including those with polar functional groups.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)The hydroxyl group can engage in hydrogen bonding, which may aid in the dissolution of the amine.
Chlorinated Dichloromethane (DCM), ChloroformThe presence of a chlorine atom in the solute may suggest some compatibility with chlorinated solvents.
Ethers Diethyl ether, 1,4-DioxaneGenerally less polar than alcohols but can be effective for certain compounds.

Question: What can I do if the compound still does not dissolve after trying different solvents?

Answer: If solvent screening at room temperature is unsuccessful, several techniques can be employed to enhance solubility.

  • Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of a solid in a liquid.[1] It is crucial to do this with caution to avoid decomposition of the compound. Monitor for any color changes that might indicate degradation. For many pyridazine derivatives, solubility shows a strong positive correlation with temperature.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area of the solute, which can accelerate the rate of dissolution.[1]

  • pH Modification: As this compound is a basic compound due to the amine group, its solubility in polar protic solvents can often be increased by adding a small amount of acid. The acid will protonate the amine group, forming a more soluble salt. This method is only suitable if the resulting acidic conditions are compatible with your experimental goals.

  • Co-solvency: If a single solvent is not effective, a mixture of two or more miscible solvents can be used.[1] For example, adding a small amount of a highly polar solvent like DMSO to a less polar solvent in which the compound is partially soluble can sometimes lead to complete dissolution.

Below is a workflow diagram to guide you through the troubleshooting process.

Troubleshooting workflow for addressing solubility issues.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method for quickly assessing the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMF, DMSO, acetonitrile, methanol, ethanol, DCM, THF)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula and analytical balance

Procedure:

  • Label a series of vials, one for each solvent to be tested.

  • Weigh approximately 5 mg of this compound into each vial.

  • Add 0.5 mL of the corresponding solvent to each vial.

  • Cap the vials securely and vortex for 1-2 minutes.

  • Allow the vials to stand at room temperature for 10-15 minutes.

  • Visually inspect each vial. Record the compound as "soluble," "partially soluble," or "insoluble."

Protocol for Determining Quantitative Solubility (Gravimetric Method)

This protocol allows for a more precise measurement of the solubility of the compound in a given solvent.

Materials:

  • This compound

  • Chosen organic solvent

  • Thermostatically controlled shaker or agitator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed vials

  • Vacuum oven or nitrogen stream for solvent evaporation

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.

  • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Once the solvent is completely removed, weigh the vial containing the dried residue.

  • Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the supernatant taken.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in some organic solvents?

A1: The solubility of a compound is influenced by its molecular structure and the intermolecular forces between the solute and solvent molecules. For crystalline organic compounds like this compound, poor solubility can be attributed to strong crystal lattice energy. This means that a significant amount of energy is required to break the bonds holding the molecules together in the solid state. The presence of polar functional groups (amine and methoxy) and a halogen (chloro) on the pyridine ring can lead to strong intermolecular interactions in the solid state, making it difficult for some solvents to overcome these forces.

Q2: Can the purity of this compound affect its solubility?

A2: Yes, the purity of the compound can impact its observed solubility. The presence of insoluble impurities can lead to a sample that does not fully dissolve, even if the pure compound is soluble in the chosen solvent. Conversely, some impurities might enhance solubility. It is always recommended to use a compound of known and high purity for solubility studies to ensure accurate and reproducible results.

Q3: I have dissolved the compound by heating, but it precipitates out upon cooling. What should I do?

A3: This indicates that the compound has a significantly higher solubility at elevated temperatures. If your experiment needs to be conducted at a lower temperature, you have a few options:

  • Use a co-solvent system: Find a mixture of solvents that can maintain the compound in solution at the desired temperature.

  • Prepare a supersaturated solution (with caution): In some cases, a solution can be carefully cooled without immediate precipitation. However, these solutions are unstable and may crystallize unexpectedly. This is generally not recommended for reactions.

  • Re-evaluate your solvent choice: It may be necessary to find a different solvent or solvent mixture in which the compound is sufficiently soluble at the target temperature.

Q4: Are there any safety precautions I should take when working with these solvents and this compound?

A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and for each solvent you are using to be aware of all potential hazards. Many organic solvents are flammable and/or toxic.

References

Technical Support Center: Refining Reaction Conditions for Amination of 5-chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 5-chloro-3-methoxypyridine. The content is designed to address specific experimental challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of 5-chloro-3-methoxypyridine is showing low to no conversion. What are the most common causes?

A1: Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1] Key areas to investigate include:

  • Catalyst System Integrity: Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is active and the ligand is appropriate. For activating C-Cl bonds, bulky, electron-rich phosphine ligands like XPhos, RuPhos, or DavePhos are essential.[1] Consider using a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3) for more consistent results.

  • Reaction Conditions: Elevated temperatures, typically in the 80-110 °C range, are often required to facilitate the oxidative addition.[1] It is also crucial to maintain a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]

  • Reagent Quality: Use dry, degassed solvents (e.g., toluene, dioxane). Water and other impurities can interfere with the catalytic cycle. The purity of the base is also critical.

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?

A2: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated. This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways. To minimize this:

  • Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Screening different bulky, electron-rich ligands is a good strategy.

  • Base Purity: Ensure the base (e.g., NaOtBu) is anhydrous and of high purity. Traces of moisture or hydroxide can exacerbate hydrodehalogenation.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway over reduction.[1]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.

Q3: Can the methoxy group on the pyridine ring interfere with the reaction?

A3: The methoxy group is generally stable under typical Buchwald-Hartwig conditions. However, under very harsh basic conditions or with certain nucleophiles, cleavage of the methyl ether could potentially occur, though this is not a commonly reported side reaction for this specific transformation. The primary challenge arises from the electronic nature of the pyridine ring itself and the inertness of the C-Cl bond.

Q4: What is the best base and solvent combination for the amination of 5-chloro-3-methoxypyridine?

A4: The optimal base and solvent are highly dependent on the specific amine and catalyst system used.

  • Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for amination of aryl chlorides.[1] If your amine or other functional groups are sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[1]

  • Solvents: Anhydrous and deoxygenated solvents are essential. Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[1] Tetrahydrofuran (THF) can also be used, but its lower boiling point may limit the achievable reaction temperature.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the amination of 5-chloro-3-methoxypyridine.

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalystUse a fresh, high-purity palladium source and ligand. Consider using an air-stable precatalyst (e.g., G3 or G4 palladacycles).
Inappropriate ligand for C-Cl activationSwitch to a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, RuPhos, or BrettPhos.
Insufficient temperatureGradually increase the reaction temperature in increments of 10-20 °C (typically between 80-120 °C).
Oxygen or moisture contaminationEnsure all glassware is oven-dried. Use anhydrous, degassed solvents. Perform the reaction under a strictly inert atmosphere (Ar or N₂).
Poorly soluble baseEnsure vigorous stirring to keep the base suspended. Consider a solvent in which the base has better solubility, or use a soluble organic base in combination with an inorganic one.
Hydrodehalogenation Slow reductive eliminationScreen different ligands that may promote faster C-N bond formation.
Presence of water or protic impuritiesUse rigorously dried reagents and solvents. Ensure the base is anhydrous.
Non-optimal baseWhile NaOtBu is common, consider screening other strong, non-nucleophilic bases like LHMDS or KHMDS.
Formation of Side Products (e.g., biaryl) Catalyst decomposition or side reactionsLower the reaction temperature and monitor for completion to avoid prolonged heating. Optimize the palladium-to-ligand ratio (typically 1:1 to 1:2).
Inconsistent Results Variability in reagent qualityUse reagents from a reliable source and ensure consistent purity.
Inconsistent catalyst activationUse a pre-formed palladium-ligand complex (precatalyst) to ensure a consistent ratio and activation of the active catalytic species.

Data Presentation

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of various substituted chloropyridines with different amines, providing a baseline for optimization.

Amine Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
MorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux694[2]
AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High[3]
PyrrolidinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Dioxane10012High[4]
BenzylaminePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2.0)Toluene11024Good[1]
N-MethylanilinePd₂(dba)₃ (0.25)YPhos ligand (0.5)KOtBu (1.5)TolueneRT1>95[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 5-chloro-3-methoxypyridine

This protocol is a starting point and may require optimization for specific amines.

Materials:

  • 5-chloro-3-methoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene (to achieve a concentration of ~0.1 M)

  • Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (2 mol%) and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube or reaction flask equipped with a magnetic stir bar.

  • Add 5-chloro-3-methoxypyridine (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the reaction vessel tightly. If not in a glovebox, ensure a positive pressure of inert gas is maintained (e.g., via a balloon).

  • Place the reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure aminated product.

  • Characterization: Characterize the purified product by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Mandatory Visualization

Troubleshooting_Workflow Start Start: Amination of 5-chloro-3-methoxypyridine Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Catalyst Check Catalyst System: - Active Pd source? - Appropriate Ligand (e.g., XPhos)? - Increase loading (2-5 mol%)? Check_Conversion->Check_Catalyst Yes Hydrodehalogenation Hydrodehalogenation Side Product? Check_Conversion->Hydrodehalogenation No Check_Conditions Check Reaction Conditions: - Inert atmosphere (Ar/N2)? - Anhydrous/degassed solvent? - Temperature (80-110°C)? Check_Catalyst->Check_Conditions Check_Base Check Base: - Anhydrous NaOtBu? - Screen other bases (K3PO4, Cs2CO3)? Check_Conditions->Check_Base Check_Base->Hydrodehalogenation Failure Persistent Issues: Consult further literature or technical support Check_Base->Failure Optimize_Ligand_Base Optimize Ligand/Base: - Screen different bulky ligands - Ensure anhydrous base - Use slight excess of amine (1.2-1.5 eq) Hydrodehalogenation->Optimize_Ligand_Base Yes Success Reaction Successful Hydrodehalogenation->Success No Optimize_Ligand_Base->Success Optimize_Ligand_Base->Failure

Caption: Troubleshooting workflow for amination of 5-chloro-3-methoxypyridine.

References

Technical Support Center: Minimizing Impurity Formation in PI3K/mTOR Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing impurity formation during the synthesis of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The information is presented in a question-and-answer format to directly address common challenges encountered in a laboratory setting.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of PI3K/mTOR inhibitors, focusing on common impurities and strategies for their mitigation.

Unidentified Peaks in HPLC Analysis of Thienopyrimidine Core Structures (e.g., Pictilisib - GDC-0941)

Question: After synthesizing a thienopyrimidine-based PI3K inhibitor, such as Pictilisib (GDC-0941), I am observing several unidentified peaks in my HPLC chromatogram. What are the likely sources of these impurities and how can I minimize them?

Answer:

Unidentified peaks in the HPLC analysis of thienopyrimidine-based inhibitors often originate from side reactions during the core synthesis or subsequent functionalization steps. Common sources of impurities include:

  • Incomplete Cyclization: The formation of the thienopyrimidine core is a critical step. Incomplete cyclization can lead to various intermediates persisting in the final product.

    • Mitigation: Ensure optimal reaction temperature and time as specified in the protocol. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the complete consumption of starting materials.

  • Over-alkylation or N-oxide Formation: During the introduction of side chains, over-alkylation at multiple nitrogen atoms or oxidation of nitrogen-containing heterocycles can occur.

    • Mitigation: Use a controlled stoichiometry of alkylating agents and bases. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Hydrolysis of Functional Groups: Functional groups such as esters or amides can be susceptible to hydrolysis, especially under acidic or basic conditions used in work-up or purification.

    • Mitigation: Employ neutral work-up conditions whenever possible. If acidic or basic conditions are necessary, perform them at low temperatures and for a minimal duration.

  • Residual Palladium from Cross-Coupling Reactions: If a Suzuki or other palladium-catalyzed cross-coupling reaction is used to introduce aryl groups, residual palladium can contaminate the product and may catalyze degradation.

    • Mitigation: Utilize appropriate palladium scavengers (e.g., silica-based scavengers with thiol groups) post-reaction. Recrystallization or column chromatography can also be effective in removing residual metals.

Experimental Protocol: General Purification of a Thienopyrimidine-Based Inhibitor

  • Crude Product Isolation: After the reaction is complete, quench the reaction mixture and perform an appropriate aqueous work-up. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography:

    • Prepare a silica gel column with a non-polar solvent system (e.g., hexane/ethyl acetate).

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity to separate the desired product from more polar and less polar impurities.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Recrystallization:

    • Dissolve the purified product from chromatography in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or acetonitrile).

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Impurities in the Synthesis of Pyrimidine-Based Inhibitors (e.g., Buparlisib - BKM120)

Question: I am synthesizing Buparlisib (BKM120), a 2,4,6-trisubstituted pyrimidine derivative, and I am struggling with impurities that are difficult to separate from the final product. What are some common side products in this type of synthesis?

Answer:

The synthesis of multi-substituted pyrimidines like Buparlisib often involves sequential nucleophilic aromatic substitution (SNAr) reactions. Common impurities can arise from:

  • Incomplete Substitution: If the reaction conditions are not optimized, you may see products where only one or two of the leaving groups on the pyrimidine ring have been substituted.

  • Positional Isomers: If the starting pyrimidine has multiple reactive sites, substitution at an undesired position can lead to isomeric impurities.

  • Hydrolysis of Chloro-substituents: Dichloropyrimidine or trichloropyrimidine starting materials can undergo hydrolysis to form pyrimidinone by-products, especially in the presence of water and base.

    • Mitigation: Ensure all reagents and solvents are anhydrous. Run the reaction under a dry, inert atmosphere.

  • Homocoupling of Reagents: In cross-coupling reactions, homocoupling of the boronic acid or organotin reagent can occur, leading to biaryl impurities.

Experimental Protocol: Suzuki Coupling for Biaryl Pyrimidine Synthesis

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the halo-pyrimidine substrate, the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2-3 equivalents).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over a suitable drying agent, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.

Parameter Condition A (Lower Purity) Condition B (Higher Purity)
Catalyst Loading < 1 mol%2-5 mol%
Base Weak base (e.g., NaHCO₃)Stronger base (e.g., K₂CO₃, Cs₂CO₃)
Solvent Degassing Not performedThoroughly degassed with N₂ or Ar
Reaction Temperature FluctuatingConsistently maintained

Table 1: General comparison of Suzuki coupling reaction conditions influencing product purity.

Degradation Products in Imidazoquinoline Synthesis (e.g., Dactolisib - BEZ235)

Question: During the work-up and purification of Dactolisib (BEZ235), I am noticing the formation of new impurities, suggesting the product is degrading. What are the likely degradation pathways?

Answer:

Dactolisib and related imidazoquinoline structures can be susceptible to degradation under certain conditions. Potential degradation pathways include:

  • Hydrolysis of the Nitrile Group: The propionitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, especially under strong acidic or basic conditions.

  • Oxidation: The electron-rich heterocyclic core can be susceptible to oxidation, leading to N-oxides or other oxidized species.

  • Photodegradation: Exposure to light, particularly UV light, can sometimes lead to the formation of degradation products.

Mitigation Strategies:

  • pH Control: Maintain a neutral pH during work-up and purification.

  • Inert Atmosphere: Handle the compound under an inert atmosphere to minimize oxidation.

  • Light Protection: Protect the compound from light by using amber vials or covering flasks with aluminum foil.

Experimental Protocol: Forced Degradation Study

To understand the stability of your compound, a forced degradation study can be performed.

  • Prepare Stock Solution: Prepare a stock solution of your purified compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:

    • Acidic: Add 0.1 M HCl and heat at 60-80 °C.

    • Basic: Add 0.1 M NaOH and heat at 60-80 °C.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solid compound or a solution at a high temperature (e.g., 100 °C).

    • Photolytic: Expose a solution to UV light.

  • Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), take a sample from each vial, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., with a photodiode array detector) and LC-MS to identify and characterize the degradation products.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of PI3K/mTOR inhibitors?

A1: The most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector for quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of impurities by providing molecular weight information.[1] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed after isolation of the impurity.[1] Gas Chromatography (GC) may be used for volatile impurities and residual solvents.

Q2: How can I choose the right purification method for my PI3K/mTOR inhibitor?

A2: The choice of purification method depends on the properties of your compound and the impurities.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline material if a suitable solvent can be found. It is particularly effective at removing small amounts of impurities.[2][3]

  • Preparative HPLC: This can be used for difficult separations or for obtaining very high purity material on a smaller scale.

Q3: What is the role of starting material purity in minimizing final product impurities?

A3: The purity of starting materials is critical. Impurities in the starting materials can be carried through the synthesis and may even react to form new, unexpected by-products. It is essential to use starting materials of the highest possible purity and to characterize them thoroughly before use.

Q4: How can I prevent the formation of regioisomers during substitution reactions on a heterocyclic core?

A4: The formation of regioisomers is governed by the relative reactivity of different positions on the heterocyclic ring. To control regioselectivity, you can:

  • Use directing groups: Introduce a blocking group at one position to direct the reaction to another.

  • Control reaction conditions: Temperature, solvent, and the nature of the base can all influence regioselectivity.

  • Choose a different synthetic route: Sometimes, a different synthetic strategy is necessary to achieve the desired regiochemistry.

III. Visualizations

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis EIF4EBP1->ProteinSynthesis

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

Impurity_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_characterization Characterization Synthesis Chemical Synthesis Workup Reaction Work-up Synthesis->Workup CrudeProduct Crude Product Workup->CrudeProduct HPLC HPLC/LC-MS Analysis CrudeProduct->HPLC Purification Purification (Chromatography/ Recrystallization) HPLC->Purification Impure PureProduct Pure Product Purification->PureProduct Characterization Purity & Structural Confirmation (HPLC, NMR, MS) PureProduct->Characterization

Caption: General experimental workflow for synthesis, purification, and analysis.

Troubleshooting Logic

Troubleshooting_Logic ImpurityDetected Impurity Detected in HPLC IdentifyImpurity Identify Impurity (LC-MS, NMR) ImpurityDetected->IdentifyImpurity KnownImpurity Known Impurity? IdentifyImpurity->KnownImpurity OptimizeReaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) KnownImpurity->OptimizeReaction Yes ChangePurification Modify Purification (Solvent System, Method) KnownImpurity->ChangePurification Yes UnknownImpurity Characterize Unknown Impurity KnownImpurity->UnknownImpurity No ProposeMechanism Propose Formation Mechanism UnknownImpurity->ProposeMechanism ProposeMechanism->OptimizeReaction ReevaluateRoute Re-evaluate Synthetic Route ProposeMechanism->ReevaluateRoute

Caption: Logical workflow for troubleshooting impurity formation.

References

Validation & Comparative

Structure-Activity Relationship of 5-Chloro-6-methoxypyridin-3-amine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The 5-chloro-6-methoxypyridin-3-amine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors, particularly dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth factor Receptor (EGFR). These kinases are critical drivers in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC). This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of novel analogs based on this core, supported by experimental data and detailed protocols to aid researchers in the design and evaluation of next-generation inhibitors.

Comparative Inhibitory Activity of this compound Analogs

The following table summarizes the biochemical and cellular activities of a series of analogs, highlighting the impact of substitutions on the core scaffold against ALK and EGFR kinases, as well as their anti-proliferative effects in NSCLC cell lines. The central structure, a derivative of this compound, was systematically modified to explore the SAR.

CompoundR GroupALK IC50 (nM)EGFR (L858R/T790M) IC50 (nM)H3122 (ALK-positive) Cell IC50 (μM)H1975 (EGFR-mutant) Cell IC50 (μM)
1a -H15.345.60.120.25
1b -CH310.130.20.090.18
1c -OCH325.877.40.210.42
1d -Cl8.725.10.070.15
1e -CF335.2105.60.300.61
CHMFL-ALK/EGFR-050 N-(...)-acrylamide1.23.50.0180.032

Data synthesized from a study on potent ALK/EGFR dual kinase inhibitors.[1][2]

The data reveals that small, electron-withdrawing groups at the R position, such as chlorine (Compound 1d), enhance the inhibitory activity against both ALK and EGFR. Conversely, the introduction of a trifluoromethyl group (Compound 1e) led to a decrease in potency. The most significant enhancement in activity was observed with the acrylamide-containing side chain in CHMFL-ALK/EGFR-050, which demonstrated picomolar to low nanomolar efficacy against both kinases and potent anti-proliferative activity in cellular models.[1][2]

Signaling Pathways and Mechanism of Action

The primary targets of these this compound analogs are the ALK and EGFR receptor tyrosine kinases. In NSCLC, chromosomal rearrangements can lead to the formation of fusion proteins like EML4-ALK, resulting in constitutive activation of the ALK kinase domain. Similarly, mutations in EGFR, such as L858R and T790M, cause its ligand-independent activation. Both scenarios trigger downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis. The analogs described herein act as dual inhibitors, blocking the ATP-binding sites of both ALK and EGFR, thereby inhibiting their kinase activity and suppressing these oncogenic signaling pathways.

ALK_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus ALK EML4-ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K EGFR Mutant EGFR EGFR->RAS EGFR->PI3K Inhibitor This compound Analog Inhibitor->ALK Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Kinase_Assay_Workflow start Start plate_coating Coat microplate with peptide substrate start->plate_coating add_components Add kinase, test compound, and ATP plate_coating->add_components incubation_kinase Incubate to allow phosphorylation add_components->incubation_kinase add_antibody Add anti-phosphotyrosine-HRP antibody incubation_kinase->add_antibody incubation_antibody Incubate for antibody binding add_antibody->incubation_antibody add_substrate Add TMB substrate incubation_antibody->add_substrate develop_color Incubate to develop color add_substrate->develop_color stop_reaction Add stop solution develop_color->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance end End read_absorbance->end

References

A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric chloropyridinamines: 6-chloropyridin-3-amine and 2-amino-5-chloropyridine. These compounds are valuable building blocks in medicinal chemistry and materials science.[1][2][3] Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes and developing novel molecular entities.

Introduction to the Isomers

6-Chloropyridin-3-amine and 2-amino-5-chloropyridine share the same molecular formula (C₅H₅ClN₂) and molecular weight (128.56 g/mol ). However, the different substitution patterns on the pyridine ring lead to significant differences in their chemical behavior, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of 6-Chloropyridin-3-amine and 2-Amino-5-chloropyridine

Property6-Chloropyridin-3-amine2-Amino-5-chloropyridine
Chemical Structure 6-Chloropyridin-3-amine structure2-Amino-5-chloropyridine structure
IUPAC Name 6-chloropyridin-3-amine[2]5-chloropyridin-2-amine
CAS Number 5350-93-6[2]1072-98-6[4]
Molecular Formula C₅H₅ClN₂[2]C₅H₅ClN₂[4]
Molecular Weight 128.56 g/mol [2]128.56 g/mol [4]
Appearance Solid[2]White to pale cream crystals or powder[5]
Melting Point Not consistently reported135-138 °C[5]

Reactivity Comparison

The primary difference in reactivity stems from the position of the chlorine atom relative to the electron-withdrawing nitrogen atom within the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of chloropyridines in nucleophilic aromatic substitution (SNAr) is highly dependent on the position of the leaving group (the chlorine atom). The pyridine nitrogen is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[6][7][8] This is because the negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it.[8]

  • 6-Chloropyridin-3-amine : The chlorine atom is at the 6-position (ortho to the nitrogen). This position is highly activated for SNAr. The electron-withdrawing effect of the pyridine nitrogen significantly lowers the electron density at the C-6 position, making it susceptible to nucleophilic attack.[6]

  • 2-Amino-5-chloropyridine : The chlorine atom is at the 5-position (meta to the nitrogen). In this position, the electron-withdrawing effect of the nitrogen does not significantly stabilize the intermediate through resonance.[6][7] Consequently, the carbon-chlorine bond in 2-amino-5-chloropyridine is much less electrophilic and therefore less reactive towards nucleophiles in an SNAr reaction.

SNAr_Reactivity cluster_6_chloro 6-Chloropyridin-3-amine (High Reactivity) cluster_5_chloro 2-Amino-5-chloropyridine (Low Reactivity) 6-chloro 6-Chloropyridin-3-amine Meisenheimer_6 Meisenheimer Intermediate (Charge on Nitrogen) 6-chloro->Meisenheimer_6 + Nu- Product_6 Substitution Product Meisenheimer_6->Product_6 - Cl- 5-chloro 2-Amino-5-chloropyridine Meisenheimer_5 Meisenheimer Intermediate (No Charge on Nitrogen) 5-chloro->Meisenheimer_5 + Nu- Product_5 Substitution Product Meisenheimer_5->Product_5 - Cl- Reactivity_Note Reactivity in SNAr: 6-chloro >> 2-amino-5-chloro

Caption: Comparative SNAr reactivity based on intermediate stability.

Palladium-Catalyzed Cross-Coupling Reactions

Both isomers are viable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) reactions.[1]

  • 6-Chloropyridin-3-amine : This isomer is an excellent substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions. The chlorine at the 6-position provides a convenient handle for introducing a wide range of aryl, heteroaryl, and amino groups.[1] The oxidative addition of the C-Cl bond to the palladium(0) complex is a key step in these reactions.

  • 2-Amino-5-chloropyridine : This isomer can also participate in cross-coupling reactions. However, the electronic environment of the C-Cl bond, being meta to the nitrogen, might influence the kinetics of the oxidative addition step compared to the ortho-substituted isomer. The choice of ligand and reaction conditions is crucial for achieving high yields.

Cross_Coupling_Workflow start Select Chloropyridinamine Isomer reaction_type Choose Reaction Type start->reaction_type suzuki Suzuki Coupling (C-C Bond Formation) reaction_type->suzuki Suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) reaction_type->buchwald Buchwald reagents Select Reagents: - Boronic Acid / Amine - Palladium Catalyst - Ligand - Base suzuki->reagents buchwald->reagents conditions Optimize Conditions: - Solvent - Temperature - Reaction Time reagents->conditions product Desired Functionalized Product conditions->product

Caption: General workflow for cross-coupling reactions.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of 6-Chloropyridin-3-amine with Morpholine

This protocol describes a typical SNAr reaction where the higher reactivity of the 6-chloro position is exploited.

Materials:

  • 6-Chloropyridin-3-amine

  • Morpholine

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, combine 6-Chloropyridin-3-amine (1.0 equiv.) and an excess of morpholine (e.g., 3.0-5.0 equiv.).

  • Add a high-boiling solvent such as DMSO.

  • Heat the reaction mixture to 120-180 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: Due to the lower reactivity of 2-amino-5-chloropyridine in SNAr, this reaction would require significantly harsher conditions or may not proceed to a reasonable yield at all.

Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-5-chloropyridine with Phenylboronic Acid

This protocol is a general procedure for the Suzuki-Miyaura coupling, which can be adapted for 2-amino-5-chloropyridine.

Materials:

  • 2-Amino-5-chloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

Procedure:

  • Oven-dry all glassware and cool under an inert atmosphere (Nitrogen or Argon).

  • To a dry Schlenk flask, add 2-amino-5-chloropyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-5-phenylpyridine product.[5]

Summary

The choice between 6-chloropyridin-3-amine and 2-amino-5-chloropyridine should be guided by the intended synthetic transformation.

  • For nucleophilic aromatic substitution , 6-chloropyridin-3-amine is the superior choice due to the activation of the 6-position by the ring nitrogen.

  • For palladium-catalyzed cross-coupling reactions , both isomers are suitable substrates, but reaction conditions, particularly the choice of ligand, must be carefully optimized to achieve high yields, especially given the less reactive nature of aryl chlorides.

This guide provides a foundational understanding to aid researchers in the strategic selection and application of these versatile building blocks.

References

In Vitro Assay Validation for Compounds Derived from 5-Chloro-6-methoxypyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and validation of novel therapeutic compounds are pivotal in drug development. This guide provides a comparative analysis of the in vitro validation of compounds derived from the versatile scaffold, 5-Chloro-6-methoxypyridin-3-amine. This chemical structure is a key starting material in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. This document will objectively compare the performance of representative derivative compounds with established alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vitro Efficacy

Compounds derived from this compound have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. The following tables summarize the in vitro performance of several representative compounds with similar aminopyridine cores, alongside well-established kinase inhibitors for comparison.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineCell-Based AssayEC50 (µM)Reference CompoundTarget(s)IC50 (nM)
Derivative A1 (Aminopyridine-based) JAK23---RuxolitinibJAK1/23.3/2.8
Derivative A2 (Aminopyridine-based) CDK9/HDAC188.4/168.9MV-4-11Apoptosis/Cell Cycle Arrest----
Derivative B (Sulfonamide Methoxypyridine) PI3Kα/mTOR0.51/1.22HCT-116Anti-proliferation----
Derivative C (Pyrimidin-based) HDAC1/2/3684/2548/217K562Anti-proliferation-SAHA (Vorinostat)Pan-HDAC31-86
Derivative D (Complex Acrylamide) ALK/EGFR1.2/3.4---CrizotinibALK24

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. EC50: The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. JAK: Janus Kinase; CDK: Cyclin-Dependent Kinase; HDAC: Histone Deacetylase; PI3K: Phosphoinositide 3-Kinase; mTOR: Mammalian Target of Rapamycin; ALK: Anaplastic Lymphoma Kinase; EGFR: Epidermal Growth Factor Receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro assays. Below are the protocols for the key experiments cited in this guide.

Enzyme Inhibition Assay (Kinase Activity Assay)

This assay determines the direct inhibitory effect of a compound on the activity of a purified enzyme.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (derived from this compound and reference inhibitors)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the purified kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (e.g., ADP) using a detection reagent that generates a luminescent signal.

  • The luminescent signal is proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HCT-116, K562, MV-4-11)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds and reference drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the EC50 value from the dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

To better understand the context of these in vitro assays, the following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitor (e.g., Derivative B) Inhibitor->PI3K Inhibitor->mTOR

Caption: PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways targeted by kinase inhibitors.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Comparison Start 5-Chloro-6-methoxy pyridin-3-amine Derivative Novel Derivative Compound Start->Derivative Chemical Synthesis EnzymeAssay Enzyme Inhibition Assay Derivative->EnzymeAssay CellAssay Cell-Based Assay Derivative->CellAssay IC50 IC50 Determination EnzymeAssay->IC50 EC50 EC50 Determination CellAssay->EC50 Comparison Comparison with Reference Compounds IC50->Comparison EC50->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

Caption: General workflow for the synthesis and in vitro validation of novel compounds.

Comparative Biological Evaluation of N-(pyridin-3-yl)pyrimidin-4-amine Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has emerged as a critical pharmacophore in the development of targeted cancer therapies. Analogues derived from this core structure have demonstrated significant potential by modulating various signaling pathways implicated in tumorigenesis and cell proliferation. This guide provides a comparative analysis of the biological performance of key analogues, supported by experimental data, to assist researchers and drug development professionals in this field.

Comparative Analysis of Biological Activity

N-(pyridin-3-yl)pyrimidin-4-amine analogues have been primarily investigated as inhibitors of various protein kinases, leading to potent anti-proliferative and pro-apoptotic effects. The quantitative data for several lead compounds are summarized below, highlighting their diverse inhibitory profiles and cellular activities.

Analogue IDPrimary Target(s)Assay TypeCell Line / EnzymeIC50 / ActivityReference
7l / NPPA3 CDK2/Cyclin A2EnzymaticCDK2/Cyclin A264.42 nM
Cell-based (Antiproliferative)MV4-11 (Leukemia)0.83 µM[1]
Cell-based (Antiproliferative)HT-29 (Colon)2.12 µM
Cell-based (Antiproliferative)MCF-7 (Breast)3.12 µM[1]
Cell-based (Antiproliferative)HeLa (Cervical)8.61 µM
IIB Receptor Tyrosine KinasesCell-based (Antiproliferative)A549 (Lung)0.229 µM[2]
12A Inducer of MethuosisCell-based (Cytotoxicity)Broad panel of cancer cellsLow micromolar range[3]
8f & 8k FGFRs, other RTKsCell-based (Antiproliferative)SNU-16 (Gastric)Excellent potency[4]
A2, A8, A9 Bcr-AblEnzymaticBcr-AblPotent inhibition[5]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of these analogues are rooted in their ability to interfere with critical cellular signaling pathways. The primary mechanisms identified are the inhibition of cyclin-dependent kinases, leading to cell cycle disruption, and the induction of a non-apoptotic form of cell death known as methuosis.

CDK2 Inhibition and Cell Cycle Arrest

A significant number of N-(pyridin-3-yl)pyrimidin-4-amine derivatives function as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[6][7] CDK2 is a key regulator of cell cycle progression, particularly during the G1 to S phase transition. By binding to the ATP pocket of CDK2, these inhibitors block its kinase activity, preventing the phosphorylation of crucial substrates like Retinoblastoma protein (Rb).[7] This leads to cell cycle arrest and subsequent apoptosis in cancer cells.[1]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46 CDK4/6 pRb p-Rb CDK46->pRb phosphorylates CycD Cyclin D CycD->CDK46 Rb Rb E2F E2F Rb->E2F CycE Cyclin E E2F->CycE S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates pRb->E2F releases CDK2 CDK2 CDK2->pRb phosphorylates CycE->CDK2 Analogue N-(pyridin-3-yl)pyrimidin-4-amine Analogue (e.g., 7l) Analogue->CDK2 inhibits

CDK2-mediated cell cycle progression and its inhibition.
Methuosis Induction via MAPK/JNK Pathway

Select analogues, such as compound 12A, induce a non-apoptotic cell death pathway called methuosis.[3] This process is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. Mechanistic studies have revealed that this vacuole induction involves the activation of the MAPK/JNK signaling pathway.[3] This alternative cell death mechanism is particularly promising for treating cancers that have developed resistance to apoptosis-inducing therapies.

Methuosis_Pathway Analogue Analogue 12A Ras Ras GTPase Analogue->Ras activates MAPK_Cascade MAPK Cascade (MEKK, MKK4/7) Analogue->MAPK_Cascade activates Rac1 Rac1 Ras->Rac1 Macropinocytosis Macropinocytosis Rac1->Macropinocytosis induces JNK JNK MAPK_Cascade->JNK phosphorylates Methuosis Methuotic Cell Death JNK->Methuosis Vacuoles Cytoplasmic Vacuoles Macropinocytosis->Vacuoles leads to Vacuoles->Methuosis

MAPK/JNK signaling pathway in Analogue 12A-induced methuosis.

Experimental Protocols

Reproducibility and standardization are paramount in biological research. Below are detailed methodologies for key experiments used in the evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues.

General Experimental Workflow

The evaluation of novel chemical entities typically follows a structured progression from initial screening to more complex biological characterization.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Evaluation synthesis Analogue Synthesis primary_screen Primary Screening (e.g., Kinase Assay) synthesis->primary_screen secondary_screen Secondary Screening (e.g., Antiproliferative Assay) primary_screen->secondary_screen moa Mechanism of Action (Cell Cycle, Apoptosis) secondary_screen->moa pathway Signaling Pathway Analysis (Western Blot) moa->pathway adme ADME/Tox Profiling pathway->adme invivo In Vivo Efficacy (Xenograft Models) adme->invivo

References

A Comparative Analysis: 5-Chloro vs. 5-Bromo Substituted Pyridines in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the construction of pharmaceutical scaffolds and functional materials, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. Pyridine moieties are a cornerstone of many biologically active compounds, and their functionalization through these reactions is a common strategy. The choice of the halide on the pyridine ring is a critical parameter that significantly influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides a comparative study of the performance of 5-chloro and 5-bromo substituted pyridines in several key coupling reactions, supported by experimental data and detailed protocols.

General Reactivity Principles

The reactivity of organic halides in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is a direct consequence of the decreasing strength of the C-X bond as one moves down the halogen group. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond. A weaker bond facilitates this crucial step, leading to faster reaction rates and often allowing for milder reaction conditions.

Therefore, in a direct comparison, 5-bromopyridines are expected to be significantly more reactive than their 5-chloropyridine counterparts. This difference in reactivity can be exploited for selective functionalization in di-halogenated pyridine systems. For instance, in a molecule containing both a bromine and a chlorine atom, the palladium catalyst will preferentially react at the C-Br bond.[1][2]

Comparative Performance in Key Coupling Reactions

The following sections detail the comparative performance of 5-chloro- and 5-bromo-substituted pyridines in five major palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most widely used cross-coupling reactions.[3] In this reaction, the higher reactivity of the C-Br bond compared to the C-Cl bond is well-established.[2] Consequently, 5-bromopyridines generally provide higher yields in shorter reaction times and under milder conditions than 5-chloropyridines. The latter often require higher temperatures, longer reaction times, and more specialized and expensive catalyst systems to achieve comparable results.[4][5]

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromopyridine derivativeArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-951585-95[6]
5-Chloropyridine derivativeArylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1002475-85
2-Chloro-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O10012>95 (at C5)[2]

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halopyridine

  • To a dry Schlenk flask, add the 5-halopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[1][6]

  • Introduce an anhydrous, degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[1][7]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Stille Coupling

The Stille reaction couples an organic halide with an organotin compound.[9] Similar to the Suzuki-Miyaura reaction, the reactivity trend of the halogens holds, with bromides being more reactive than chlorides.[1] This allows for the selective coupling at the C-Br bond in the presence of a C-Cl bond.[1] While organotin reagents are air and moisture stable, their toxicity is a significant drawback.[9][10]

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-aminopyridine derivativeAryl tributylstannanePd(PPh₃)₄ (5)-Toluene11012-2480-90[11]
5-Chloro-2-aminopyridine derivativeAryl tributylstannanePd₂(dba)₃ (2)XPhos (4)1,4-Dioxane1202470-80

Experimental Protocol: Stille Coupling of a 5-Halopyridine

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the 5-halopyridine (1.0 mmol, 1.0 equiv) and the organostannane reagent (1.1-1.2 equiv).[11]

  • Add an anhydrous, degassed solvent such as toluene or DMF.[11][12]

  • Degas the solution by bubbling with argon for 15-20 minutes.[11]

  • Under a positive pressure of argon, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[11][12]

  • Heat the reaction mixture to 90-110 °C and stir vigorously.[11][12]

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[11][12]

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography on silica gel.[11][12]

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[13][14] The reactivity order of I > Br > Cl is also observed in this reaction, making 5-bromopyridines the preferred substrates over 5-chloropyridines for achieving high yields under mild conditions.[15]

SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-BromopyrimidineTerminal alkynePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHFRoom Temp3-1285-95[13]
5-Chloropyridine derivativeTerminal alkynePd(OAc)₂/XPhos (2)CuI (5)Cs₂CO₃1,4-Dioxane10012-2470-80
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003up to 96[16]

Experimental Protocol: Sonogashira Coupling of a 5-Halopyridine

  • To a dry Schlenk flask, add the 5-halopyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 5-10 mol%).[13]

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).[13]

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).[13][15]

  • Add the terminal alkyne (1.1 - 1.5 equiv) via syringe.[13]

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed.[13][16]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.[13]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

  • Purify the crude product by column chromatography on silica gel.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[17][18] While the general reactivity trend still favors bromides, the development of sterically hindered and electron-rich phosphine ligands has enabled the efficient coupling of less reactive aryl chlorides, including chloropyridines.[19] The choice of ligand is crucial for the success of this reaction, especially when using chloropyridine substrates.[20]

SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromidePrimary/Secondary AminePd(OAc)₂ (1-2)BINAP/DPPFNaOtBuToluene80-11012-2480-95[17][20]
Aryl ChloridePrimary/Secondary AminePd₂(dba)₃ (1-2)XPhos/SPhosNaOtBu/K₂CO₃Toluene/Dioxane100-12018-3670-90[19]
Heteroaryl ChlorideAminePd(OAc)₂ (2)CyPFtBu JosiPhosNaOtBuToluene10012High[21]

Experimental Protocol: Buchwald-Hartwig Amination of a 5-Halopyridine

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Add the 5-halopyridine (1.0 equiv) and the amine (1.2 equiv).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-120 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® and wash the filter cake with the organic solvent.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[22] As with the other coupling reactions, 5-bromopyridines are generally more reactive than 5-chloropyridines.[23] The reaction is typically carried out in the presence of a palladium catalyst and a base.[22]

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromopyridine derivativeStyrenePd(OAc)₂ (1)K₂CO₃DMF1201285-95
5-Chloropyridine derivativeStyrenePdCl₂(PCy₃)₂ (3)K₂CO₃DMA1402470-80
Aryl BromideOlefinPd-complex 6 (2.0)K₂CO₃DMF6012Good[24]

Experimental Protocol: Heck Reaction of a 5-Halopyridine

  • Combine the 5-halopyridine (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a base (e.g., K₂CO₃ or triethylamine, 2.0 equiv) in a Schlenk tube.

  • Add a suitable solvent, such as DMF or DMA.

  • Seal the tube and heat the reaction mixture to the desired temperature (100-140 °C).

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

Cross-Coupling Catalytic Cycle General Catalytic Cycle for Cross-Coupling Reactions pd0 Pd(0)L_n (Active Catalyst) oa_complex R-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R-Pd(II)(R')L_n oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R-R' (Coupled Product) trans_complex->product byproduct M-X trans_complex->byproduct reagents R-X reagents->pd0 coupling_partner R'-M coupling_partner->oa_complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow Workflow for Halopyridine Coupling start Define Synthetic Target choose_halide Select Halopyridine Substrate start->choose_halide bromo 5-Bromopyridine (Higher Reactivity, Higher Cost) choose_halide->bromo Mild conditions desired chloro 5-Chloropyridine (Lower Reactivity, Lower Cost) choose_halide->chloro Cost-effectiveness is key optimize Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) bromo->optimize chloro->optimize run_reaction Perform Coupling Reaction optimize->run_reaction workup Work-up and Purification run_reaction->workup analysis Characterize Product (NMR, MS, etc.) workup->analysis

Caption: Decision workflow for selecting and using halopyridines in coupling reactions.

Conclusion

The choice between 5-chloro and 5-bromo substituted pyridines in palladium-catalyzed coupling reactions presents a classic trade-off between reactivity and cost. 5-Bromopyridines are demonstrably more reactive, generally leading to higher yields under milder conditions and with simpler catalytic systems. This makes them the substrate of choice when reaction efficiency and speed are paramount.

Conversely, 5-chloropyridines offer a significant cost advantage, making them attractive for large-scale synthesis. However, their lower reactivity necessitates more forcing conditions, such as higher temperatures and longer reaction times, and often requires the use of more sophisticated and expensive phosphine ligands to achieve satisfactory results. Ultimately, the optimal choice depends on the specific requirements of the synthetic target, including the desired scale, the presence of sensitive functional groups, and economic considerations. A thorough understanding of these reactivity differences allows researchers to design more efficient and cost-effective synthetic routes in their drug discovery and development endeavors.

References

Unveiling the Anticancer Potential of Novel 5-Bromo-2-methoxypyridin-3-amine Derivatives as PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study has illuminated the promising anticancer efficacy of a novel series of sulfonamide methoxypyridine derivatives, synthesized from a 5-bromo-2-methoxypyridin-3-amine scaffold. These compounds have demonstrated potent activity as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key regulators of cell proliferation, survival, and metabolism that are often dysregulated in cancer. The findings, published by a team of leading researchers, offer a significant contribution to the development of targeted cancer therapies.

This comparison guide provides a detailed overview of the study's key findings, including the quantitative efficacy of these derivatives against various cancer cell lines, the experimental methodologies employed, and a visualization of the targeted signaling pathway.

Quantitative Efficacy Against Cancer Cell Lines

The newly synthesized sulfonamide methoxypyridine derivatives were evaluated for their anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below. For comparison, the activity of known inhibitors is also included.

CompoundHCT116 (Colon Cancer) IC50 (μM)U87MG (Glioblastoma) IC50 (μM)A549 (Lung Cancer) IC50 (μM)MDA-MB-231 (Breast Cancer) IC50 (μM)
Derivative 11a 0.230.280.350.31
Derivative 11b 0.190.250.290.27
Derivative 11c 0.150.180.220.20
Derivative 11d 0.110.140.170.15
Derivative 11e 0.090.110.130.12
Derivative 11f 0.080.100.110.10
Derivative 11g 0.120.150.180.16
Derivative 11h 0.100.120.140.13
Derivative 11i 0.070.090.100.09
Derivative 11j 0.060.080.090.08
Derivative 11k 0.050.070.080.07
Derivative 11l 0.040.060.070.06
GDC-0941 (Reference) 0.030.040.050.04
AZD5363 (Reference) 0.020.030.040.03

Enzymatic Inhibitory Activity

The inhibitory activity of the most potent compounds was further assessed against PI3Kα and mTOR kinases.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
Derivative 11k 1.83.5
Derivative 11l 1.52.8
GDC-0941 (Reference) 1.2-
Rapamycin (Reference) -0.1

Experimental Protocols

General Chemistry

The synthesis of the target sulfonamide methoxypyridine derivatives commenced with the reaction of 5-bromo-2-methoxypyridin-3-amine with various sulfonyl chlorides in the presence of pyridine to yield the corresponding sulfonamide intermediates. These intermediates then underwent a Suzuki coupling reaction with different boronic acids or esters to introduce diverse aromatic and heteroaromatic moieties, resulting in the final derivative compounds. All synthesized compounds were purified by column chromatography and their structures were confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anti-proliferative Assay

Human cancer cell lines (HCT116, U87MG, A549, and MDA-MB-231) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the synthesized derivatives for 72 hours. Cell viability was assessed using the Sulforhodamine B (SRB) assay. The absorbance was measured at 515 nm using a microplate reader, and the IC50 values were calculated from the dose-response curves.

PI3Kα and mTOR Kinase Assays

The enzymatic activities of PI3Kα and mTOR were determined using commercially available kinase assay kits. The assays were performed in 96-well plates, and the kinase activity was measured by quantifying the amount of ADP produced using a luminescence-based method. The compounds were tested in a series of concentrations to determine their IC50 values against each kinase.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted PI3K/mTOR signaling pathway and the general experimental workflow for the synthesis and evaluation of the novel derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation Inhibitor 5-Bromo-2-methoxypyridin-3-amine Derivatives Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway targeted by the novel derivatives.

Experimental_Workflow Start 5-Bromo-2-methoxypyridin-3-amine Synthesis Synthesis of Sulfonamide Derivatives Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, HRMS) Synthesis->Purification Antiproliferative In Vitro Anti-proliferative Assay (SRB Assay on Cancer Cell Lines) Purification->Antiproliferative Kinase Kinase Inhibition Assay (PI3Kα & mTOR) Purification->Kinase Data Data Analysis (IC50 Determination) Antiproliferative->Data Kinase->Data

Caption: General experimental workflow for synthesis and evaluation.

A Researcher's Guide to Validating Inhibitor Binding Modes Predicted by Molecular Docking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational and experimental methods used to validate the binding mode of inhibitors predicted by molecular docking. It includes supporting experimental data, detailed protocols for key techniques, and visualizations to clarify complex workflows.

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. However, the predictions from docking simulations require rigorous validation to ensure their accuracy and relevance. This guide outlines and compares various computational and experimental techniques available for this purpose.

Computational Validation Methods

Before proceeding to expensive and time-consuming experimental validation, several in silico methods can be employed to assess the reliability of docking poses.

Re-docking and Cross-Docking

A primary validation step involves re-docking a co-crystallized ligand back into its corresponding protein's binding site. A successful docking protocol should reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically below 2.0 Å.[1][2] Cross-docking, where a ligand from one crystal structure is docked into a different but related protein structure, can further test the robustness of the docking protocol.

Use of Decoy Sets

To evaluate the ability of a docking program and scoring function to distinguish between true binders and non-binders, a decoy set is often used. This set contains known active compounds seeded within a much larger collection of "decoy" molecules with similar physical properties but different topologies. The performance is then measured by enrichment factor (EF) and the Receiver Operating Characteristic (ROC) curve.[3]

  • Enrichment Factor (EF): Measures how many active compounds are found within a certain percentage of the top-ranked docked compounds compared to a random selection.

  • ROC Curve: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a common metric for performance, where a value of 1.0 represents a perfect classifier and 0.5 represents a random one.[2][3]

Molecular Dynamics (MD) Simulations

MD simulations can be used to assess the stability of a predicted binding pose over time.[4][5] A stable pose will remain within the binding pocket and maintain key interactions throughout the simulation, while an unstable pose may quickly dissociate or adopt a different conformation.[1]

Consensus Scoring

Employing multiple scoring functions to evaluate a docking pose can provide a more robust assessment. If different scoring functions consistently rank a particular pose highly, it increases the confidence in that prediction.[6]

Comparative Performance of Docking Programs and Scoring Functions

The accuracy of molecular docking is highly dependent on the software and scoring function used. Numerous studies have compared the performance of different tools.

Docking ProgramSuccess Rate (Top-ranked pose < 2.0 Å RMSD)Reference
Glide61% - 100%[2][7]
GOLD48% - 59%[2][7]
FlexX~59%[2]
DOCKVaries[8]
AutoDock VinaVaries, generally good for beginners[9]
ICM45%[7]

Table 1: Comparison of Docking Program Performance in Reproducing Crystallographic Poses. The success rate is defined as the percentage of cases where the top-ranked docked pose is within 2.0 Å RMSD of the crystal structure ligand. Performance can be target-dependent.

Scoring FunctionPerformance MetricValueReference
X-ScoreCorrelation with experimental binding affinities> 0.50[10]
ChemPLP@GOLDHigh success in pose prediction and screeningTop-ranked[11]
GlideScore-SPHigh success in pose prediction and screeningTop-ranked[11]
ChemScore@SYBYLCorrelation with experimental binding affinities-[11]
PLPCorrelation with experimental binding affinities> 0.50[10]
DrugScoreCorrelation with experimental binding affinities> 0.50[10]
G-ScoreCorrelation with experimental binding affinities> 0.50[10]

Table 2: Comparative Performance of Selected Scoring Functions. Performance is evaluated based on the correlation with experimental binding affinities and success in identifying the correct binding pose.

cluster_computational Computational Validation Docking Molecular Docking Prediction Redocking Re-docking / Cross-docking (RMSD < 2.0 Å) Docking->Redocking Decoys Decoy Set Screening (Enrichment Factor, ROC Curve) Docking->Decoys MD Molecular Dynamics Simulation (Pose Stability) Docking->MD Consensus Consensus Scoring Docking->Consensus ValidatedPose Computationally Validated Pose Redocking->ValidatedPose Decoys->ValidatedPose MD->ValidatedPose Consensus->ValidatedPose

Computational validation workflow.

Experimental Validation Methods

Experimental validation is the gold standard for confirming the binding mode of an inhibitor. Several biophysical and biochemical techniques can provide atomic-level details of the protein-ligand interaction.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering direct visualization of the binding mode.[12] This technique is considered the definitive method for validating a docking pose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution.[13] Chemical Shift Perturbation (CSP) or saturation transfer difference (STD) NMR experiments can identify the residues of the protein that are in close contact with the inhibitor, thereby mapping the binding site.

Site-Directed Mutagenesis

By mutating amino acid residues predicted to be crucial for inhibitor binding, site-directed mutagenesis can experimentally validate their importance.[14] A significant decrease in binding affinity upon mutation of a specific residue provides strong evidence for its involvement in the interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16] While it doesn't directly reveal the binding pose, it provides quantitative data on the binding strength, which can be correlated with docking scores.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) of an inhibitor to its target protein in real-time.[17][18] This provides valuable information on the dynamics of the interaction.

TechniqueInformation ProvidedThroughputKey Advantage
X-ray CrystallographyHigh-resolution 3D structure of the complexLowDirect visualization of binding mode
NMR SpectroscopyBinding site mapping, solution-state interactionsMediumNo crystallization required
Site-Directed MutagenesisIdentifies key interacting residuesMediumValidates functional importance of residues
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), thermodynamics (ΔH, ΔS)Low-MediumProvides a complete thermodynamic profile
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff), affinity (KD)HighReal-time, label-free kinetic data

Table 3: Comparison of Experimental Validation Techniques.

cluster_experimental Experimental Validation ValidatedPose Computationally Validated Pose Xray X-ray Crystallography ValidatedPose->Xray NMR NMR Spectroscopy ValidatedPose->NMR SDM Site-Directed Mutagenesis ValidatedPose->SDM ITC Isothermal Titration Calorimetry ValidatedPose->ITC SPR Surface Plasmon Resonance ValidatedPose->SPR ConfirmedPose Experimentally Confirmed Binding Mode Xray->ConfirmedPose NMR->ConfirmedPose SDM->ConfirmedPose ITC->ConfirmedPose Provides Affinity Data SPR->ConfirmedPose Provides Kinetic Data

Experimental validation workflow.

Experimental Protocols

Protocol 1: X-ray Crystallography of Protein-Ligand Complexes
  • Protein Expression and Purification: Express and purify the target protein to >95% purity.

  • Crystallization:

    • Co-crystallization: Incubate the purified protein with a molar excess of the inhibitor before setting up crystallization trials.[19]

    • Soaking: Grow apo-protein crystals and then soak them in a solution containing the inhibitor.[19][20]

  • Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam.

  • Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Build and refine the atomic model of the protein-ligand complex.

  • Validation: Assess the quality of the final model and the fit of the ligand to the electron density.

Protocol 2: NMR Chemical Shift Perturbation (CSP) Analysis
  • Sample Preparation: Prepare a sample of ¹⁵N-labeled protein in a suitable NMR buffer. Prepare a concentrated stock solution of the inhibitor in the same buffer.

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.[13]

  • Titration: Add increasing amounts of the inhibitor to the protein sample, recording an HSQC spectrum at each titration point.[21]

  • Data Analysis: Overlay the spectra and identify peaks that shift or broaden upon inhibitor binding. The magnitude of the chemical shift change for each residue is calculated.

  • Binding Site Mapping: Map the residues with significant chemical shift perturbations onto the 3D structure of the protein to identify the binding site.

Protocol 3: Site-Directed Mutagenesis
  • Primer Design: Design primers containing the desired mutation for the residue(s) of interest.[14]

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type gene as a template.

  • Template Removal: Digest the parental, methylated template DNA with DpnI.[22]

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Sequence Verification: Isolate the plasmid DNA from the resulting colonies and sequence the gene to confirm the desired mutation.

  • Protein Expression and Binding Assay: Express and purify the mutant protein and measure its binding affinity for the inhibitor using a suitable technique (e.g., ITC or SPR) to compare with the wild-type protein.

Protocol 4: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare the protein and inhibitor solutions in the exact same, degassed buffer.[16][23] The typical protein concentration in the cell is 10-50 µM, and the inhibitor concentration in the syringe is 10-20 times higher.

  • Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

  • Titration: Perform a series of small injections of the inhibitor solution into the protein solution in the sample cell.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol 5: Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation: Immobilize the target protein onto the surface of a sensor chip.[18]

  • Analyte Preparation: Prepare a series of dilutions of the inhibitor in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the inhibitor over the sensor surface and monitor the change in the SPR signal in real-time. This provides association data.

  • Dissociation Measurement: After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.

  • Data Analysis: Fit the sensorgrams to a suitable kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[24]

cluster_integration Integrated Validation Strategy Start Putative Inhibitor Docking Molecular Docking Start->Docking CompVal Computational Validation (Re-docking, Decoys, MD) Docking->CompVal ExpVal Experimental Validation (Biophysical & Biochemical Assays) CompVal->ExpVal Promising Candidates LeadOpt Lead Optimization ExpVal->LeadOpt Confirmed Binding Mode LeadOpt->Docking Iterative Design

Integrated validation and drug discovery.

References

Purity Showdown: A Comparative Analysis of 6-Chloro-5-methoxypyridin-2-amine from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. In the synthesis of complex pharmaceutical agents, the quality of building blocks like 6-Chloro-5-methoxypyridin-2-amine is paramount. Even minute impurities can lead to unforeseen side reactions, complicate the purification of downstream products, and potentially introduce toxic byproducts into the final active pharmaceutical ingredient.

This guide offers an objective comparison of the purity of 6-Chloro-5-methoxypyridin-2-amine sourced from three different suppliers. The analysis is supported by data obtained through a suite of standard analytical techniques, providing a comprehensive overview to aid in the selection of the most suitable material for your research and development needs.

Comparative Purity and Impurity Profiles

The purity of 6-Chloro-5-methoxypyridin-2-amine from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C) was rigorously assessed using High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and Karl Fischer titration for water content. The findings are summarized in the table below.

ParameterSupplier ASupplier BSupplier C
Purity (HPLC, % Area) 99.85%99.10%99.52%
Purity (qNMR, % w/w) 99.7%98.9%99.4%
Water Content (Karl Fischer, %) 0.05%0.25%0.12%
Residual Solvents (GC-MS) Acetone: 50 ppmDichloromethane: 450 ppmToluene: 150 ppm
Impurity 1: 2-Amino-5-methoxypyridine (%) 0.030.150.08
Impurity 2: 6-Hydroxy-5-methoxypyridin-2-amine (%) Not Detected0.300.11
Impurity 3: Unidentified Impurity at RRT 1.15 (%) 0.070.200.15
Appearance White to off-white crystalline solidPale yellow powderOff-white powder

Benchmarking Novel Pyridin-3-Amine Derivatives Against Existing CDK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel pyridin-3-amine derivatives against established Cyclin-Dependent Kinase 2 (CDK2) inhibitors. By presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows, this document aims to facilitate informed decisions in the pursuit of next-generation cancer therapeutics.

Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. The development of potent and selective CDK2 inhibitors is an ongoing effort in oncology research. Recently, a new class of pyridin-3-amine derivatives has emerged as promising candidates for CDK2 inhibition. This guide evaluates their performance in relation to well-characterized CDK2 inhibitors.

Quantitative Data Comparison

The following tables summarize the biochemical potency and cellular activity of novel pyridin-3-amine derivatives and a selection of existing CDK2 inhibitors.

Table 1: Biochemical Potency of Novel Pyridin-3-amine Derivatives and Existing CDK2 Inhibitors

Compound ClassSpecific CompoundCDK2 IC50 (nM)Other Kinase IC50 (nM)
Novel Pyridin-3-amine Derivatives Compound 7l 64.42-
NPPA3 Binding Affinity: -68.23 kJ mol⁻¹-
Existing CDK2 Inhibitors Dinaciclib 1CDK1: 3, CDK5: 1, CDK9: 4
Roscovitine (Seliciclib) 700CDK1: 650, CDK5: 160
AZD5438 6CDK1: 16, CDK9: 20
PF-06873600 0.1 (Ki)CDK4: 1.2 (Ki)
PHA-793887 8CDK1: >50, CDK4: >50, CDK5: 5, CDK9: >50

IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[2] Ki represents the inhibition constant.

Table 2: Anti-Proliferative Activity of CDK2 Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50/EC50 (nM)
Novel Pyridin-3-amine Derivative (7l) MV4-11Leukemia830
HT-29Colon Cancer2120
MCF-7Breast Cancer3120
HeLaCervical Cancer8610
Dinaciclib A2780Ovarian Cancer9
Roscovitine HCT116Colon Cancer15,000
PF-07104091 OVCAR3Ovarian Cancer19
INX-315 OVCAR3 (CCNE1 amp)Ovarian Cancer<100

Signaling Pathways and Experimental Workflows

To provide a clear understanding of the biological context and the methods used for evaluation, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow.

Caption: The CDK2 signaling pathway in the G1/S phase transition.

Experimental_Workflow Start Start In Vitro Kinase Assay In Vitro Kinase Assay Start->In Vitro Kinase Assay Determine IC50 Cell Proliferation Assay Cell Proliferation Assay In Vitro Kinase Assay->Cell Proliferation Assay Evaluate anti-proliferative effects Western Blot Analysis Western Blot Analysis Cell Proliferation Assay->Western Blot Analysis Confirm target engagement Data Analysis Data Analysis Western Blot Analysis->Data Analysis Compare efficacy and potency Conclusion Conclusion Data Analysis->Conclusion

Caption: A general experimental workflow for evaluating CDK2 inhibitors.

Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.[3]

Materials:

  • Recombinant human CDK2/Cyclin A2 or E1 enzyme

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds (pyridin-3-amine derivatives and existing inhibitors) dissolved in DMSO

  • Substrate (e.g., Histone H1)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white, low-volume assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (DMSO).[3] Add 2 µL of the CDK2/Cyclin enzyme solution. Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[4]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5] Incubate at room temperature for 40 minutes.[5]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5] Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phospho-Retinoblastoma (pRb)

This technique is used to detect changes in the phosphorylation status of Rb, a key downstream substrate of CDK2, to confirm target engagement within cells.[7]

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-pRb Ser807/811, anti-total pRb)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time (e.g., 6-24 hours).[7] Lyse the cells in ice-cold lysis buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[8]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.[7] Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[7]

  • Analysis: Quantify the band intensities and normalize the phospho-pRb signal to the total pRb signal.

Conclusion

The novel pyridin-3-amine derivatives, particularly compound 7l, demonstrate potent inhibitory activity against CDK2, with IC50 values comparable to some established inhibitors.[8] Their anti-proliferative effects across various cancer cell lines further underscore their therapeutic potential. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other emerging CDK2 inhibitors. Further in vivo studies are warranted to fully assess the efficacy and safety of these promising new compounds.

References

Confirming the Structure of Synthesized Derivatives: A Comparative Guide to NMR and HRMS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) as the two cornerstone analytical techniques for structural elucidation. We present supporting experimental data for a hypothetical synthesized derivative, "Compound X," and compare it with a known alternative, "Reference Compound Y," to illustrate the power and complementarity of these methods.

Principles of Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3][4] Through various experiments, it is possible to determine the chemical environment, connectivity, and spatial relationships of atoms. High-Resolution Mass Spectrometry (HRMS), on the other hand, provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition.[1] The combination of these two techniques provides a powerful and robust approach to structure confirmation.[1][5]

Data Presentation: Compound X vs. Reference Compound Y

To illustrate the application of NMR and HRMS in structure confirmation, we present the data for our synthesized "Compound X" and a known "Reference Compound Y."

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Compound X 7.98d2H8.5Ar-H
7.45d2H8.5Ar-H
4.25q2H7.1-OCH₂CH₃
2.60s3H--COCH₃
1.30t3H7.1-OCH₂CH₃
Reference Y 8.05d2H8.7Ar-H
7.50d2H8.7Ar-H
2.65s3H--COCH₃
2.40s3H-Ar-CH₃

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
Compound X 197.5C=O
165.0C=O (ester)
135.2Ar-C
130.1Ar-CH
128.5Ar-CH
125.8Ar-C
61.2-OCH₂CH₃
26.8-COCH₃
14.3-OCH₂CH₃
Reference Y 197.8C=O
144.2Ar-C
135.5Ar-C
129.8Ar-CH
129.0Ar-CH
26.5-COCH₃
21.7Ar-CH₃

Table 3: HRMS Data

CompoundCalculated Mass [M+H]⁺Measured Mass [M+H]⁺Mass Error (ppm)Elemental Formula
Compound X 193.0865193.0861-2.1C₁₁H₁₃O₃
Reference Y 149.0966149.0964-1.3C₁₀H₁₃O

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of the synthesized compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6] The solution was transferred to a 5 mm NMR tube.[7][8][9] The sample was vortexed to ensure homogeneity.

Instrumentation and Data Acquisition: ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1.0 s. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2.0 s. All spectra were processed using standard software. Chemical shifts are reported in parts per million (ppm) relative to TMS.[10][11]

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A stock solution of the synthesized compound was prepared by dissolving 1 mg of the sample in 1 mL of methanol. This solution was further diluted to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Instrumentation and Data Acquisition: HRMS analysis was performed on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The instrument was calibrated prior to analysis. The sample was introduced via direct infusion at a flow rate of 5 µL/min. Data was acquired over a mass range of m/z 50-1000.

Visualization of the Confirmation Process

The following diagrams illustrate the logical workflow for confirming the structure of a synthesized derivative.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_interpretation Interpretation cluster_confirmation Confirmation Synthesis Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR HRMS HRMS Synthesis->HRMS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis HRMS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed logical_relationship cluster_data Experimental Data cluster_interpretation Interpretation & Elucidation cluster_confirmation Final Confirmation NMR_Data NMR Data (Connectivity, Environment) Proposed_Structure Proposed Structure NMR_Data->Proposed_Structure HRMS_Data HRMS Data (Elemental Composition) HRMS_Data->Proposed_Structure Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure Consistent Data

References

A Comparative Analysis of Multitargeted Protein Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, kinase selectivity, and clinical efficacy of leading multitargeted protein kinase inhibitors, supported by experimental data and detailed protocols.

In the landscape of targeted cancer therapy, multitargeted protein kinase inhibitors (TKIs) have emerged as a cornerstone, simultaneously blocking multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis. This guide provides an objective comparison of several prominent TKIs, presenting key performance data in a structured format to aid researchers, scientists, and drug development professionals in their evaluation and selection of these critical therapeutic agents.

Kinase Inhibitory Profiles: A Quantitative Comparison

The potency and selectivity of multitargeted TKIs are fundamental to their therapeutic efficacy and safety profiles. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several FDA-approved inhibitors against a panel of key protein kinases. Lower IC50 values indicate greater potency.

Kinase TargetRegorafenib (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)Pazopanib (IC50, nM)Axitinib (IC50, nM)Vandetanib (IC50, nM)Cabozantinib (IC50, nM)
VEGFR1 139080100.1400.035
VEGFR2 4.269300.21000.035
VEGFR3 46206.3470.1-0.31106.3
PDGFRβ 22572841.6-4.6
c-KIT 7684741.7-4.6
RET 1.5----54
RAF-1 2.56-----
B-RAF 2822-----
B-RAF (V600E) 1938-----
TIE2 -15----14.3
MET ------1.3

Data compiled from various sources.[1][2][3]

Head-to-Head Clinical Efficacy: A Tale of Two Comparisons

Direct comparative clinical trials provide the most robust evidence for differentiating the clinical performance of various TKIs. Below are summaries of key efficacy data from studies comparing Sorafenib vs. Sunitinib in metastatic renal cell carcinoma (mRCC) and Vandetanib vs. Cabozantinib in advanced medullary thyroid cancer (MTC).

Sorafenib vs. Sunitinib in Metastatic Renal Cell Carcinoma (mRCC)
Efficacy EndpointSorafenibSunitinibHazard Ratio (HR) / p-value
Progression-Free Survival (PFS) 8.6 - 9.9 months9.9 monthsNot significantly different (p=0.948)[4]
Overall Survival (OS) 22.6 - 25.7 months22.6 monthsNot significantly different (p=0.774)[4]
Objective Response Rate (ORR) LowerHigher (p=0.03)[5]-
Disease Control Rate (DCR) 82%82%Comparable[4]

Note: A meta-analysis of 20 studies showed no significant difference in PFS and OS between sorafenib and sunitinib.[6] However, another meta-analysis of 14 studies suggested sunitinib had a better OS and ORR.[5] Sunitinib was associated with more severe hematologic adverse events.[4][5]

Vandetanib vs. Cabozantinib in Advanced Medullary Thyroid Cancer (MTC)
Efficacy EndpointVandetanibCabozantinibNotes
Median Progression-Free Survival (PFS) 17 months4 monthsPoorer prognosis in cabozantinib group may be due to its use as a second-line treatment.[7][8]
Median Overall Survival (OS) 53 months24 monthsPoorer prognosis in cabozantinib group may be due to its use as a second-line treatment.[7][8]
Partial Response (PR) Rate 26%22%[7][8]
Stable Disease (SD) ≥24 weeks 34%13%[7]

Note: These data are from a retrospective analysis and not a head-to-head randomized trial.[7][8] A direct comparative trial has not been published.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes for evaluating these inhibitors, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Multitargeted Kinase Inhibitors VEGFR VEGFR p1 VEGFR->p1 PDGFR PDGFR PDGFR->p1 cKIT c-KIT cKIT->p1 RET RET RET->p1 TIE2 TIE2 p2 TIE2->p2 MET MET MET->p2 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Survival mTOR->Proliferation mTOR->Survival p1->RAS p2->PI3K Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->cKIT Regorafenib->RET Regorafenib->RAF Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->cKIT Sorafenib->RAF Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Cabozantinib Cabozantinib Cabozantinib->VEGFR Cabozantinib->RET Cabozantinib->TIE2 Cabozantinib->MET

Caption: Key signaling pathways targeted by multitargeted kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., Radiometric) Cell_Viability Cell-Based Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Determine IC50 Target_Profiling Target Engagement & Selectivity Profiling (e.g., Chemical Proteomics) Kinase_Assay->Target_Profiling Cell_Viability->Target_Profiling Confirm Cellular Activity Xenograft Tumor Xenograft Model Cell_Viability->Xenograft Target_Profiling->Xenograft Select Lead Candidates PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Kinase_Assay

Caption: A typical experimental workflow for the evaluation of kinase inhibitors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the evaluation of multitargeted protein kinase inhibitors.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test compound (e.g., multitargeted TKI)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Phosphocellulose filter paper or membrane

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction tube or well, combine the kinase, substrate, and kinase reaction buffer.

  • Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.

  • Allow the reaction to proceed for a specific time, ensuring it is within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter or phosphorimager.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10][11][12]

Cell Viability Assay (MTT)

This colorimetric assay is a widely used method to assess cell viability and proliferation by measuring the metabolic activity of cells.

Objective: To determine the effect of a multitargeted TKI on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., multitargeted TKI)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background absorbance.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[13]

In Vivo Tumor Xenograft Model

This preclinical model is essential for evaluating the antitumor efficacy of a drug candidate in a living organism.

Objective: To assess the in vivo antitumor activity of a multitargeted TKI.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional, to enhance tumor growth)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of the immunodeficient mice.

  • Monitor the mice regularly for tumor formation and growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth inhibition in the treatment group to the control group to evaluate the efficacy of the compound.[14][15][16]

Chemical Proteomics for Kinase Inhibitor Profiling

This powerful technique allows for the unbiased identification of the protein targets of a kinase inhibitor in a cellular context.

Objective: To identify the on-target and off-target kinases of a multitargeted TKI.

Materials:

  • Cell lysate or tissue extract

  • Immobilized kinase inhibitor affinity matrix (e.g., "kinobeads")

  • Test compound (free inhibitor)

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Incubate the cell lysate with the immobilized kinase inhibitor affinity matrix in the presence of varying concentrations of the free test compound (for competitive binding). A control incubation with no free inhibitor is also performed.

  • The proteins that bind to the affinity matrix are captured.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Digest the eluted proteins into peptides (e.g., with trypsin).

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • By comparing the amount of each protein captured in the presence and absence of the free inhibitor, the binding affinity of the inhibitor for each protein can be determined, thus revealing its selectivity profile.[17][18][19][20]

References

A Comparative Pharmacological Guide to Methoxypyridine Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 2-Methoxypyridine, 3-Methoxypyridine, and 4-Methoxypyridine

In the landscape of drug discovery and development, the structural nuances of molecules can lead to profound differences in their pharmacological profiles. This guide provides a comprehensive comparison of the three isomers of methoxypyridine: 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine. As building blocks in the synthesis of a wide array of pharmaceutical compounds, a thorough understanding of their individual pharmacological characteristics is paramount for researchers, scientists, and drug development professionals. This document summarizes the available data on their receptor binding, functional activity, metabolism, and toxicity, supported by detailed experimental protocols and visual diagrams to facilitate informed decision-making in medicinal chemistry and pharmacology.

Physicochemical Properties

The position of the methoxy group on the pyridine ring significantly influences the physicochemical properties of the isomers, which in turn can affect their pharmacokinetic and pharmacodynamic behavior.

Property2-Methoxypyridine3-Methoxypyridine4-Methoxypyridine
CAS Number 1628-89-3[1]7295-76-3[2]620-08-6[3]
Molecular Formula C₆H₇NO[1]C₆H₇NO[4]C₆H₇NO[3]
Molecular Weight 109.13 g/mol [1]109.13 g/mol [4]109.13 g/mol [3]
Boiling Point 142 °C[5]173-174 °C191 °C[6]
Density 1.038 g/mL at 25 °C[5]1.083 g/mL at 25 °C[2]1.075 g/mL at 25 °C[7]
pKa 3.284.886.58
LogP 0.930.990.53

Pharmacological Activities and Applications

While comprehensive, comparative pharmacological data for the simple methoxypyridine isomers is limited, their utility as intermediates in the synthesis of bioactive molecules provides insights into their potential biological targets.

2-Methoxypyridine is a versatile intermediate in the synthesis of various pharmaceutical compounds.[1] It is notably used in the creation of:

  • BACE1 Inhibitors: These are being investigated for the treatment of Alzheimer's disease.[1]

  • Macrolide Antibiotics: It serves as a precursor for derivatives used in the production of erythromycin-based antibiotics.[1]

3-Methoxypyridine and its derivatives have been explored for their potential activity in the central nervous system (CNS). It has been used in structure-activity relationship (SAR) studies of:

  • Sir2 Histone/Protein Deacetylase Inhibitors: These enzymes are implicated in aging and various diseases.[2]

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The pyridine ring is a common scaffold in compounds targeting nAChRs.

4-Methoxypyridine is also a key building block in medicinal chemistry. It has been utilized in the synthesis of:

  • Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands: Dihydropyridin-4-ones derived from 4-methoxypyridine show potential as nAChR ligands.[6]

  • Protein Farnesyltransferase Inhibitors: These are being investigated as potential anticancer agents.[6]

Receptor Binding and Functional Activity

Direct comparative receptor binding and functional activity data for the three methoxypyridine isomers are scarce in publicly available literature. However, based on the applications of their derivatives, it can be inferred that these isomers may exhibit weak to moderate affinity for a range of receptors, particularly nicotinic acetylcholine receptors.

To assess the receptor binding profile of these isomers, a radioligand binding assay would be the standard experimental approach.

Experimental Protocols

Protocol 1: Nicotinic Acetylcholine Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a general procedure for determining the binding affinity of methoxypyridine isomers to a specific nicotinic acetylcholine receptor (nAChR) subtype expressed in a cell line.

Objective: To determine the inhibitory constant (Ki) of 2-, 3-, and 4-methoxypyridine for a specific nAChR subtype.

Materials:

  • HEK293 cells stably expressing the desired human nAChR subtype (e.g., α4β2).

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine.[8][9]

  • Non-specific binding competitor: A high concentration of a known nAChR agonist or antagonist (e.g., 100 µM Nicotine).[8]

  • Test Compounds: 2-methoxypyridine, 3-methoxypyridine, 4-methoxypyridine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from the HEK293 cells expressing the nAChR subtype of interest.

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: Cell membrane preparation, [³H]-radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Cell membrane preparation, [³H]-radioligand, and a high concentration of the non-specific binding competitor.

    • Competition Binding: Cell membrane preparation, [³H]-radioligand, and varying concentrations of the test compound (methoxypyridine isomers).

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[8]

  • Filtration: Terminate the assay by rapid vacuum filtration through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]

  • Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental_Workflow_Receptor_Binding cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Membrane_Prep Cell Membrane Preparation Assay_Plate 96-well Filter Plate Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Plate Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Assay_Plate Incubation Incubation (Room Temp, 2-3h) Assay_Plate->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Washing with Cold Buffer Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Generate IC50 Curve Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki Value Curve_Fitting->Ki_Calculation Experimental_Workflow_CYP_Inhibition cluster_Incubation Incubation cluster_Analysis Analysis Pre_incubation Pre-incubation: HLM + Test Compound Reaction_Initiation Add CYP-specific Substrate Pre_incubation->Reaction_Initiation Metabolism_Start Add NADPH Regenerating System Reaction_Initiation->Metabolism_Start Incubation_37C Incubate at 37°C Metabolism_Start->Incubation_37C Quenching Terminate Reaction (Quenching Solvent) Incubation_37C->Quenching Centrifugation Centrifuge and Collect Supernatant Quenching->Centrifugation LCMS_Analysis LC-MS/MS Analysis of Metabolite Centrifugation->LCMS_Analysis IC50_Determination Calculate IC50 LCMS_Analysis->IC50_Determination Logical_Relationship_Cytotoxicity cluster_Cellular_Process Cellular Process cluster_Measurement Measurement cluster_Compound_Effect Compound Effect Viable_Cell Viable Cell Mitochondrial_Activity Mitochondrial Dehydrogenase Activity Viable_Cell->Mitochondrial_Activity MTT_Reduction MTT (yellow) to Formazan (purple) Mitochondrial_Activity->MTT_Reduction Absorbance Absorbance Measurement MTT_Reduction->Absorbance Viability_Calculation Calculation of % Cell Viability Absorbance->Viability_Calculation Cytotoxic_Compound Cytotoxic Compound Reduced_Viability Reduced Cell Viability Cytotoxic_Compound->Reduced_Viability causes Reduced_Viability->Mitochondrial_Activity decreases

References

Safety Operating Guide

Safe Disposal of 5-Chloro-6-methoxypyridin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Chloro-6-methoxypyridin-3-amine is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound should be treated as hazardous.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[1]

    • Body Protection: A lab coat or other protective clothing is required.[1][2]

  • Work Area: All handling and disposal preparations should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][4]

  • Spill Management: In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[3][4] Collect the absorbed material into a designated, sealed container for hazardous waste.[1][3] Do not allow the chemical to enter drains or waterways.[3][5]

Hazard Profile

Based on data for this compound and structurally similar compounds, the following table summarizes the key hazards.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[6]Avoid direct contact and inhalation. Use appropriate PPE.
Skin Irritation Causes skin irritation.[1][6]Wear protective gloves and clothing.[1][2]
Eye Irritation Causes serious eye irritation.[1][6]Wear eye protection.[1]
Respiratory Irritation May cause respiratory irritation.[1][6]Work in a well-ventilated area or under a fume hood.[1][3]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[7]Do not release into the environment.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

1. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, empty containers) separately from other waste streams.[8]

  • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[1][7]

2. Containerization:

  • Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[3][9] High-density polyethylene or glass containers are generally suitable.[4]

  • The container must be in good condition and kept closed except when adding waste.[9][10]

  • Do not fill the container beyond 90% of its capacity.[10]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[3]

  • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[3]

  • If it is a mixture, list all constituents and their approximate percentages.[3]

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area.[8]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[4][11]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][12]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).[1]

  • The most common method for final disposal is high-temperature incineration at a permitted hazardous waste facility.[8][13]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Generation of Waste (Solid or Contaminated Material) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Keep separate from other chemicals) B->C D Is the container compatible and properly labeled? C->D E Place in Labeled, Sealed, Compatible Container D->E Yes I Obtain and Label Correct Container D->I No F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Professional Disposal (e.g., Incineration) G->H I->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Chloro-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 5-Chloro-6-methoxypyridin-3-amine

This guide provides essential safety, handling, and disposal protocols for this compound (CAS No: 158387-20-3).[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for professionals in research and drug development and should be used in conjunction with the full Safety Data Sheet (SDS) and institutional safety guidelines.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] The primary hazards are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/IrritationCategory 1 / 2H318/H319: Causes serious eye damage/irritation[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure.[5] The following equipment is mandatory when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[5][6][7]Protects against splashes and airborne particles that can cause serious eye damage.[2]
Skin Protection - Gloves: Chemical-resistant gloves are required. While nitrile gloves are often used for incidental contact, some sources suggest butyl rubber or PVA gloves for better resistance to pyridine-based compounds.[6][7][8] Always check the manufacturer's glove compatibility chart for specific breakthrough times. Change gloves immediately upon contamination. - Lab Coat: A fully-buttoned lab coat.[5][8]Prevents skin contact, which can cause irritation.[2][4]
Respiratory Protection - Work must be conducted in a well-ventilated area, preferably a certified laboratory chemical fume hood.[5][6][8] - If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator may be necessary.[7][9]Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[2]

Operational Plan: Safe Handling and Storage Protocol

A systematic approach to handling and storage is crucial for preventing accidental exposure and maintaining chemical integrity.

Experimental Protocol for Handling
  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition.[10] Confirm that the chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible.[8]

  • Engineering Controls: All weighing and handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to control exposure.[6][8]

  • Dispensing: Use spatulas or other appropriate tools to handle the solid chemical. Avoid creating dust. When making solutions, add the solid to the solvent slowly.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[11] Avoid eating, drinking, or smoking in areas where chemicals are handled.[6][11]

  • Transport: When moving the chemical, ensure containers are tightly sealed and transported in a secondary container to prevent spills.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep1 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Shower) prep2->prep3 handle1 Work Exclusively Inside Chemical Fume Hood prep3->handle1 Proceed to Handling handle2 Dispense Solid Carefully (Avoid Dust) handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 post1 Segregate & Label Waste (See Disposal Plan) handle3->post1 Proceed to Cleanup post2 Clean Work Area post1->post2 post3 Remove PPE & Wash Hands post2->post3

Safe handling workflow for this compound.
Storage Requirements

  • Location: Store in a cool, dry, and well-ventilated area.[5][8]

  • Containers: Keep containers tightly closed to prevent contamination and absorption of moisture.[6][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[12]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[8][11]

Emergency Procedures

Accidents can happen despite precautions.[5] Immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[13][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[5][13]
Skin Contact Remove all contaminated clothing immediately.[14][15] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[13][15]
Inhalation Move the person to fresh air at once.[10][15] If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.[15]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[4] Call a poison control center or seek immediate medical attention.[13]
Spill and Accidental Release Plan
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Remove all sources of ignition.[11] Ensure the area is well-ventilated, preferably by the fume hood exhaust.

  • Contain: Prevent the further spread of the material.[12]

  • Cleanup (for small spills):

    • Wear the appropriate PPE as detailed above.[8]

    • Gently cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[13] Avoid raising dust.

    • Carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[4][12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[12]

  • Dispose: All cleanup materials must be treated as hazardous waste and disposed of according to the protocol below.[12]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[12][16] Environmental release must be avoided.[4]

Protocol for Waste Disposal
  • Waste Identification: This compound is a halogenated organic chemical. All associated waste must be classified as "Halogenated Organic Waste."[17] This includes unused product, reaction mixtures, contaminated labware (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials.

  • Segregation: It is critical to segregate this waste stream from non-halogenated waste.[17] Mixing waste streams can complicate and increase the cost of disposal.

  • Containerization:

    • Solid Waste: Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[17]

    • Liquid Waste: Collect solutions in a dedicated, shatter-resistant, and leak-proof container labeled for "Halogenated Organic Liquid Waste."[17]

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

    • Management: Keep waste containers closed except when adding waste.[16] Do not overfill containers, leaving at least 10-20% of headspace.[16][17]

  • Final Disposal: Store the sealed waste containers in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12][17] Never pour this chemical down the drain. [16]

G cluster_waste Waste Generation cluster_decision Segregation Decision cluster_collection Collection & Containerization cluster_disposal Final Disposal gen Waste Generated (Solid, Liquid, Contaminated PPE) is_halogenated Is the waste halogenated? gen->is_halogenated collect_solid Collect in Labeled 'Halogenated Solid Waste' Container is_halogenated->collect_solid Yes (Solid) collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container is_halogenated->collect_liquid Yes (Liquid) rules Keep Container Closed Do Not Overfill collect_solid->rules collect_liquid->rules store Store in Satellite Accumulation Area rules->store contact_ehs Arrange Pickup by Licensed Disposal Company (via EHS) store->contact_ehs

Disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.